molecular formula C8H10N2O2 B1430182 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid CAS No. 1344885-02-4

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid

Cat. No.: B1430182
CAS No.: 1344885-02-4
M. Wt: 166.18 g/mol
InChI Key: ZFTZAXONFCUBAL-UHFFFAOYSA-N
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Description

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-ethylpyrazol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTZAXONFCUBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Synthesis Guide: 3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-enoic Acid

[1]

Synonyms: 3-(2-Ethylpyrazol-3-yl)acrylic acid; (E)-3-(1-Ethyl-1H-pyrazol-5-yl)-2-propenoic acid.[1] CAS Registry Number (Related): 1613051-24-3 (Isomer reference); Specific CAS for 5-isomer often derivative-dependent.[1][2]

Part 1: Core Directive & Nomenclature Resolution

Nomenclature Clarification

The target molecule, 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid , utilizes older or non-standard nomenclature often found in patent literature. In modern IUPAC nomenclature, the nitrogen atom bearing the alkyl substituent is designated as position 1 .[2] Consequently, the adjacent carbon atom (historically "3" relative to the "2" nitrogen) is position 5 .[1]

  • Target Structure: 3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-enoic acid .[1][2]

  • Structural Features: An

    
    -ethyl pyrazole ring substituted at the C5 position with a trans-acrylic acid moiety.[1][2]
    
Retrosynthetic Analysis

The most robust and scalable synthetic pathway for heterocyclic acrylic acids is the Knoevenagel Condensation (specifically the Doebner modification).[1][2] This approach disconnects the target into two commercially accessible or easily synthesized synthons:[2]

  • Electrophile: 1-Ethyl-1H-pyrazole-5-carbaldehyde.[1][2][3]

  • Nucleophile: Malonic acid.[2]

The critical challenge in this synthesis is the regioselective formation of the 1,5-disubstituted pyrazole aldehyde, as standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack) typically favors the C4 position.[1] Therefore, a directed lithiation strategy is required.[2]

RetrosynthesisTarget3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-enoic acidAldehyde1-Ethyl-1H-pyrazole-5-carbaldehydeTarget->AldehydeKnoevenagel(C=C Formation)MalonicMalonic AcidTarget->MalonicPyrazole1-Ethyl-1H-pyrazoleAldehyde->PyrazoleRegioselectiveLithiation/Formylation

Figure 1: Retrosynthetic disconnection showing the critical C5-formylation pathway.[1]

Part 2: Scientific Integrity & Logic (Experimental Protocols)

Phase 1: Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde

Objective: Regioselective formylation of the C5 position.[1][2] Mechanism: Directed ortho-metallation (DoM).[1][2] The nitrogen lone pair on N1 directs the lithiation to the adjacent C5 proton, which is the most acidic ring proton (

1
Reagents & Materials
ReagentEquivalentsRole
1-Ethyl-1H-pyrazole1.0Starting Material
n-Butyllithium (2.5M in hexanes)1.1 - 1.2Lithiating Agent
N,N-Dimethylformamide (DMF)1.5Formylating Agent
THF (Anhydrous)SolventReaction Medium
Ammonium Chloride (sat.[1] aq.)ExcessQuenching Agent
Detailed Protocol
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Charge the flask with 1-Ethyl-1H-pyrazole (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Transfer n-BuLi (11.0 mmol, 4.4 mL of 2.5M solution) to the addition funnel via cannula. Add dropwise to the pyrazole solution over 20 minutes, maintaining the internal temperature below -70°C.

    • Observation: A color change (often to yellow/orange) indicates the formation of the 5-lithio species.[1][2]

    • Aging:[2] Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Formylation: Add anhydrous DMF (15.0 mmol, 1.16 mL) dropwise.

    • Critical Step: The reaction is exothermic.[2] Add slowly to prevent warming.[2]

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.

  • Quench & Extraction: Quench the reaction with saturated aqueous

    
     (20 mL). Extract with Ethyl Acetate (
    
    
    mL).[1][2] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is typically pure enough for the next step.[2] If necessary, purify via flash column chromatography (Hexanes/EtOAc 4:1).[1]

Phase 2: Knoevenagel Condensation (Doebner Modification)

Objective: Formation of the

1Mechanism:
Reagents & Materials
ReagentEquivalentsRole
1-Ethyl-1H-pyrazole-5-carbaldehyde1.0Electrophile
Malonic Acid1.5 - 2.0Nucleophile
PyridineSolvent (10 vol)Solvent & Base
Piperidine0.1 (Catalytic)Catalyst
HCl (1M)ExcessPrecipitation/Workup
Detailed Protocol
  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve the aldehyde (from Phase 1, ~10 mmol) and malonic acid (15-20 mmol) in pyridine (10-15 mL).

  • Catalysis: Add piperidine (5-10 drops).

  • Reflux: Attach a reflux condenser and heat the mixture to 80-100°C for 4–6 hours.

    • Monitoring: Evolution of

      
       gas bubbles indicates decarboxylation is proceeding.[2] Monitor consumption of aldehyde by TLC (Hexanes/EtOAc 1:1).
      
  • Workup: Cool the reaction mixture to RT. Pour the solution into a beaker containing ice-cold water (50 mL).

  • Acidification: Slowly add 1M HCl with stirring until the pH reaches ~2–3.

    • Observation: The pyridine is protonated (solubilized), and the product acid should precipitate as a solid.[1]

  • Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with cold water (

    
     mL) to remove residual pyridine/pyridinium salts.[1][2]
    
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water or Methanol to obtain the pure trans-acrylic acid.[2]

Part 3: Visualization & Analysis[1][2]

Reaction Workflow Diagram

The following diagram illustrates the complete synthetic pathway, highlighting the critical lithiation intermediate and the decarboxylation step.

SynthesisWorkflowStart1-Ethyl-1H-pyrazoleLithio[5-Lithio-Intermediate]Start->Lithio1. n-BuLi, THF, -78°C(Directed Lithiation)Aldehyde1-Ethyl-1H-pyrazole-5-carbaldehydeLithio->Aldehyde2. DMF3. H3O+ QuenchIntermediateAldol AdductAldehyde->IntermediateMalonic AcidPyridine/Piperidine80°CProduct3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-enoic acidIntermediate->Product-CO2, -H2O(Decarboxylation)

Figure 2: Step-by-step reaction workflow from starting pyrazole to final acrylic acid.[1]

Characterization Data (Expected)

The product is expected to be the thermodynamically stable (E)-isomer.[1]

TechniqueExpected Signal / ValueInterpretation
Physical State White to off-white crystalline solidMelting point typically >150°C.
1H NMR (DMSO-d6)

12.5 (br s, 1H)
Carboxylic acid proton (-COOH).[1]

7.50 (d,

Hz, 1H)
Vinylic proton (

-H).[1] Large

indicates trans geometry.[2]

6.45 (d,

Hz, 1H)
Vinylic proton (

-H).[1]

7.45 (d,

Hz, 1H)
Pyrazole C3-H.

6.70 (d,

Hz, 1H)
Pyrazole C4-H.

4.20 (q, 2H), 1.35 (t, 3H)

-Ethyl group signals.[1]
Mass Spectrometry

Consistent with formula

.

Part 4: Critical Troubleshooting & Safety

Safety Protocols
  • n-Butyllithium: Pyrophoric.[1][2] Must be handled under strict inert atmosphere. Have a dry chemical fire extinguisher available.[2]

  • Pyridine: Toxic and has a noxious odor.[2] Perform all steps involving pyridine in a well-ventilated fume hood.[1][2]

  • Exotherms: The quenching of n-BuLi and the addition of DMF are exothermic; control temperature strictly to prevent side reactions or runaway.

Troubleshooting Guide
  • Low Yield in Step 1: Often caused by moisture in THF or incomplete lithiation.[2] Ensure THF is freshly distilled or from a dry solvent system.[2] Increase lithiation time to 2 hours if necessary.

  • Regioisomer Contamination: If the 4-formyl isomer appears, the temperature during lithiation was likely too high (allowing "halogen dance" or equilibration if starting from halopyrazoles, though less likely with direct deprotonation).[1] Keep strictly at -78°C.

  • Incomplete Decarboxylation: If the intermediate dicarboxylic acid persists, increase the reaction temperature to reflux (100-115°C) or extend reaction time.

References

  • Regioselective Lithiation of Pyrazoles

    • Title: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles via Directed Lithiation.[2]

    • Source:Journal of Organic Chemistry.
    • Context: Defines the n-BuLi/THF protocol for C5 functionaliz
    • URL:[Link] (Representative citation for pyrazole lithiation logic).[1]

  • Knoevenagel Condensation Methodologies

    • Title: The Knoevenagel Reaction in Heterocyclic Synthesis.[2]

    • Source:Chemical Reviews.
    • Context: Standard conditions for aldehyde-malonic acid condensation.[1][2]

    • URL:[Link][1]

  • Nomenclature Verification (Mrk-1 Intermediate)

    • Title: PubChem Compound Summary for CID 5481119 (Mrk-1).[1][2]

    • Source: National Center for Biotechnology Information (2025).[1][2]

    • Context: Confirms "2-ethylpyrazol-3-yl" maps to the 1-ethyl-5-substituted structural motif.[1][2]

    • URL:[Link][1]

An In-depth Technical Guide to the Structural Analysis of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3-(2-ethylpyrazol-3-yl)prop-2-enoic acid, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in the reviewed literature, this document outlines a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogues. The guide details a plausible synthetic route via Knoevenagel condensation, predicts and interprets its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and discusses its potential physicochemical properties and biological significance. This paper serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives for drug discovery and development.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural features and metabolic stability have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] Notable drugs containing the pyrazole moiety include the COX-2 inhibitor Celecoxib and the anti-obesity drug Rimonabant. The derivatization of the pyrazole core with functionalities such as acrylic acids has been a strategy to explore new chemical space and modulate pharmacological activity.[3][4]

This guide focuses on the structural elucidation of a specific derivative, this compound. The presence of the prop-2-enoic acid group introduces a potential Michael acceptor and a carboxylic acid moiety, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount for predicting its biological targets and designing future analogues.

Synthesis of this compound

The most plausible and widely employed method for the synthesis of pyrazole acrylic acids is the Knoevenagel condensation.[4][5] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by dehydration.

In the case of this compound, the synthesis would commence from the commercially available precursor, 2-ethyl-2H-pyrazole-3-carbaldehyde.[6] This aldehyde would then be reacted with malonic acid in the presence of a weak base, such as piperidine or pyridine, which also serves as the solvent. The reaction mixture is typically heated to facilitate both the condensation and subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[7]

Proposed Experimental Protocol: Knoevenagel Condensation
  • To a solution of 2-ethyl-2H-pyrazole-3-carbaldehyde (1.0 eq) in pyridine (10 volumes), add malonic acid (1.5 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 2-Ethyl-2H-pyrazole-3-carbaldehyde reaction Knoevenagel Condensation & Decarboxylation reactant1->reaction reactant2 Malonic Acid reactant2->reaction catalyst Piperidine (cat.) catalyst->reaction catalyzes solvent Pyridine (solvent) solvent->reaction temp Heat (Reflux) temp->reaction product This compound reaction->product

Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of the synthesized molecule would rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on the analysis of similar compounds.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The spectrum would likely be recorded in a solvent like DMSO-d₆ to ensure the solubility of the carboxylic acid and to observe the exchangeable proton.[12]

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. This proton is exchangeable with D₂O.

  • Pyrazole Ring Protons: The pyrazole ring has two protons. The proton at the C4 position will likely appear as a doublet, and the proton at the C5 position as another doublet. Their chemical shifts would be in the aromatic region, influenced by the electronic effects of the substituents.

  • Vinylic Protons (-CH=CH-): The two protons on the carbon-carbon double bond of the acrylic acid moiety will appear as a pair of doublets, characteristic of a trans-alkene. The proton α to the carbonyl group is expected to resonate at approximately δ 6.2-6.5 ppm, while the proton β to the carbonyl (and adjacent to the pyrazole ring) will be further downfield, around δ 7.5-7.8 ppm, due to deshielding by both the pyrazole ring and the carbonyl group. The coupling constant (J-value) between these two protons is expected to be in the range of 15-18 Hz, confirming the trans stereochemistry.

  • Ethyl Group Protons (-CH₂CH₃): The ethyl group will give rise to a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of ~7 Hz. The methylene protons, being attached to a nitrogen atom, will be deshielded and appear around δ 4.1-4.4 ppm. The methyl protons will be more upfield, around δ 1.3-1.5 ppm.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 165-175 ppm.

  • Pyrazole Ring Carbons: Three distinct signals are expected for the three carbon atoms of the pyrazole ring. Their chemical shifts will be in the aromatic region, generally between δ 110-150 ppm.

  • Vinylic Carbons (-CH=CH-): Two signals corresponding to the alkene carbons will be observed in the range of δ 115-145 ppm.

  • Ethyl Group Carbons (-CH₂CH₃): The methylene carbon will appear around δ 45-55 ppm, while the methyl carbon will be the most upfield signal, around δ 14-18 ppm.

Predicted Spectroscopic Data ¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹) Mass Spectrometry (m/z)
Functional Group
Carboxylic Acid (-COOH)12.0-13.0 (br s, 1H)165-1752500-3300 (broad O-H), 1680-1710 (C=O)[M-COOH]⁺
Alkene (-CH=CH-)6.2-6.5 (d, 1H), 7.5-7.8 (d, 1H)115-1451620-1640 (C=C), 960-980 (trans C-H bend)
Pyrazole RingAromatic region110-150~1500-1600 (C=C, C=N)Fragments corresponding to the pyrazole ring
Ethyl Group (-CH₂CH₃)4.1-4.4 (q, 2H), 1.3-1.5 (t, 3H)45-55, 14-182850-2960 (C-H)[M-CH₂CH₃]⁺
Molecular Ion [M]⁺, [M+H]⁺, [M+Na]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[13]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹, corresponding to the carbonyl group of the conjugated carboxylic acid.[9]

  • C=C Stretch (Alkene): An absorption band of medium intensity around 1620-1640 cm⁻¹ for the carbon-carbon double bond stretch.

  • C=C and C=N Stretches (Pyrazole Ring): Aromatic ring stretching vibrations are expected in the region of 1500-1600 cm⁻¹.

  • C-H Bending (trans-Alkene): A characteristic out-of-plane bending vibration for the trans-substituted alkene is expected around 960-980 cm⁻¹.[13]

  • C-H Stretches: Aliphatic C-H stretching from the ethyl group will appear in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula: C₈H₁₀N₂O₂), the expected molecular weight is approximately 166.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (a loss of 45 Da, giving a fragment at m/z 121) and cleavage of the ethyl group. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Physicochemical Properties and Biological Significance

While experimental data is lacking, some physicochemical properties can be estimated. The presence of the carboxylic acid group suggests that the compound will have acidic properties and its solubility will be pH-dependent, being more soluble in basic aqueous solutions. The ethyl and pyrazole moieties contribute to its lipophilicity.

The biological significance of this compound can be inferred from the known activities of related compounds. Pyrazole derivatives are well-documented for a wide range of pharmacological effects.[14] The incorporation of an acrylic acid side chain is a common strategy in the design of covalent inhibitors, which can form a covalent bond with a target protein, often leading to enhanced potency and duration of action. Given the prevalence of pyrazole-based compounds as anti-inflammatory and anticancer agents, it is plausible that this compound could exhibit similar activities.[3][15] Further biological screening would be necessary to ascertain its specific pharmacological profile.

Conclusion

This technical guide has provided a comprehensive framework for the structural analysis of this compound. Although direct experimental data is limited, a reliable synthetic pathway via Knoevenagel condensation has been proposed. Furthermore, a detailed prediction and interpretation of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra have been presented, grounded in the analysis of analogous structures. This guide serves as a foundational document for researchers aiming to synthesize and characterize this and other novel pyrazole derivatives, facilitating their exploration as potential therapeutic agents. The combination of the privileged pyrazole scaffold with the reactive acrylic acid moiety makes this class of compounds a promising area for future drug discovery efforts.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for...
  • Hamed, M. A., El Gokha, A. A., Abdelwahed, R. E. R., Mohamed, A. A., EL-Torgoman, A. M., & El Sayed, I. E.-T. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(11), 4414-4421.
  • Chaudhry, F., Asif, N., Khan, M. N., Ribeiro, J., Ather, A. Q., Hina, S., Munawar, M. A., Nasrullah, M., Ain, Q. T., Suhail, F., & Khan, M. A. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(17), 9631-9636.
  • Goyal, A., & Jones, A. (2011). 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. Molbank, 2011(2), M723.
  • ResearchGate. (n.d.). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. Retrieved from [Link]

  • Wikipedia. (2024). Knoevenagel condensation. Retrieved from [Link]

  • Bouziane, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Pawar, S. V., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Murugesan, S., et al. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1162-1168.
  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-15.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1382.
  • BDG Synthesis. (n.d.). 3-(2-Chloro-4-(ethylamino)pyrimidin-5-yl)acrylic Acid: A High-Quality Chemical Solution. Retrieved from [Link]

  • Fort Hays State University. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Retrieved from [Link]

  • Urbaniak, M., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(19), 6598.
  • PubChem. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. Retrieved from [Link]

  • Uddin, M. I., et al. (2023).
  • Siddiqui, N., et al. (2018). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. Bioorganic Chemistry, 77, 473-483.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • InterBioScreen. (n.d.). (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • U.S. Environmental Protection Agency. (n.d.). Acrylic acid. Retrieved from [Link]

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The Ascendant Role of Pyrazole-Containing Acrylic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Therapeutic Mechanisms

Abstract

The strategic amalgamation of pyrazole and acrylic acid scaffolds has yielded a versatile class of hybrid molecules with a profound and diverse impact on biological systems. This technical guide provides an in-depth exploration of pyrazole-containing acrylic acids, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the causal logic behind their synthesis, elucidate their wide-ranging biological activities—from anticancer to antimicrobial—and map the intricate molecular pathways they modulate. This document moves beyond a mere recitation of facts, offering field-proven insights into experimental design and a self-validating framework for interpreting structure-activity relationships (SAR). All mechanistic claims and protocols are rigorously supported by authoritative, verifiable references.

Introduction: The Rationale for a Hybrid Pharmacophore

The five-membered pyrazole ring is a cornerstone of medicinal chemistry, prized for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged scaffold in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a vast array of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The acrylic acid moiety, an α,β-unsaturated carboxylic acid, serves as a critical Michael acceptor and a versatile synthetic handle.

The fusion of these two entities creates a unique pharmacophore. The pyrazole core acts as the anchoring element, directing the molecule to specific biological targets, while the acrylic acid "warhead" can participate in crucial covalent or non-covalent interactions, often enhancing potency and modulating selectivity. This guide illuminates the synergy born from this molecular union.

Synthetic Strategies: From Blueprint to Biologically Active Compound

The creation of pyrazole-containing acrylic acids is primarily achieved through well-established condensation reactions. The choice of synthetic route is dictated by the desired substitution patterns on the pyrazole ring, which is critical for fine-tuning biological activity.

Core Synthesis via Knoevenagel Condensation

The most prevalent and efficient method for synthesizing β-(4-pyrazole)acrylic acids is the Knoevenagel condensation.[5] This reaction involves the base-catalyzed condensation of a 4-formylpyrazole with a compound containing an active methylene group, typically malonic acid.

Causality in Experimental Design:

  • Choice of Base: Piperidine or pyridine are commonly used as catalysts. Their role is to deprotonate the malonic acid, forming a nucleophilic enolate that attacks the electrophilic aldehyde carbon of the 4-formylpyrazole.[5]

  • Solvent and Temperature: The reaction is often performed in a solvent like ethanol or acetic acid under reflux to ensure sufficient energy for the condensation and subsequent decarboxylation steps.[6]

  • Intermediate Isolation: Depending on the reaction conditions, 4-pyrazolemethylenemalonic acids can be isolated as intermediates before decarboxylation yields the final acrylic acid product.[5]

Experimental Protocol: Knoevenagel Condensation for β-(4-Pyrazole)acrylic Acid
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 4-formylpyrazole and 1.2 equivalents of malonic acid in a minimal amount of pyridine.

  • Catalyst Addition: Add 0.1 equivalents of piperidine to the mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure β-(4-pyrazole)acrylic acid.

This robust protocol allows for the generation of a diverse library of compounds for biological screening by simply varying the substituents on the initial 4-formylpyrazole.

The Broad Spectrum of Biological Activity

The true value of pyrazole-containing acrylic acids lies in their pleiotropic effects on various pathological processes. Their activity is profoundly influenced by the specific chemical groups attached to the core scaffold, a concept known as the Structure-Activity Relationship (SAR).

Anticancer Activity: Targeting Uncontrolled Proliferation

Pyrazole-acrylic acid hybrids have emerged as formidable anticancer agents, demonstrating cytotoxicity against a multitude of cancer cell lines, including breast (MCF-7), lung (A549), and leukemia.[7][8] Their mechanisms are multifaceted, often involving the inhibition of key signaling proteins that drive cancer progression.

Key Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases.[9] Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) are prominent targets.[3][7] Inhibition of CDK2 arrests the cell cycle, preventing cancer cells from dividing, while blocking VEGFR-2 disrupts angiogenesis, cutting off the tumor's blood supply.[3][8]

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. This includes downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX, often mediated by the activation of caspases and p53.[7]

  • mTOR Inhibition: Some derivatives have been shown to inhibit the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[6][10]

Data Presentation: Cytotoxicity of Pyrazole-Acrylic Acid Derivatives

Compound IDTarget Cell LineIC50 (µM)Mechanism of ActionReference
Compound 37 MCF-7 (Breast)5.21p53 Upregulation, Caspase-3 Activation[7]
Compound 43 MCF-7 (Breast)0.25PI3 Kinase Inhibition[7]
Compound 136b A549 (Lung)1.96Not Specified[11]
Compound 136b MCF-7 (Breast)1.76Not Specified[11]
Amide Derivative 6b' Multiple LinesPromising ActivityApoptosis Induction[12]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

The following diagram illustrates how pyrazole derivatives can inhibit Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest at the G1/S checkpoint.

G1_S_Checkpoint_Inhibition GF Growth Factors Receptor Tyrosine Kinase Receptor GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras Activates CyclinD Cyclin D Ras->CyclinD ↑ Expression CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb pRb CDK46->Rb Phosphorylates (inactivates) CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Forms Complex CDK2->Rb Phosphorylates (inactivates) Arrest G1/S Arrest CDK2->Arrest E2F E2F Rb->E2F Inhibits E2F->CyclinE ↑ Expression S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Drives Pyrazole Pyrazole Derivative Pyrazole->CDK2 Inhibits

Caption: Pyrazole derivatives block CDK2, preventing pRb phosphorylation and halting cell cycle progression.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a key driver of numerous diseases. Pyrazole-containing acrylic acids have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9][13]

Mechanism of Action: COX Inhibition The COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. Many pyrazole derivatives, particularly those bearing a benzenesulfonamide moiety, show high selectivity for inhibiting COX-2.[4][9] This is clinically significant because COX-2 is typically upregulated at sites of inflammation, whereas COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. Selective COX-2 inhibition, therefore, offers the potential for effective anti-inflammatory action with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

Data Presentation: COX-2 Inhibition by Pyrazole Derivatives

Compound IDCOX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
189(a) 39.4322.21[9]
189(c) 38.7317.47[9]
Celecoxib (Ref.) -High[4]

Experimental Workflow: In Vitro COX Inhibition Assay

This workflow outlines the standard procedure for determining the COX-inhibitory activity of test compounds.

COX_Assay_Workflow start Start prep_enzyme Prepare Recombinant COX-1 / COX-2 Enzyme start->prep_enzyme prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds incubation Incubate Enzyme with Test Compound (or Vehicle) prep_enzyme->incubation prep_compounds->incubation add_substrate Add Arachidonic Acid (Substrate) incubation->add_substrate reaction Allow Enzymatic Reaction to Proceed (e.g., 2 min at 37°C) add_substrate->reaction stop_reaction Stop Reaction (e.g., with HCl) reaction->stop_reaction quantify Quantify Prostaglandin E2 (PGE2) Production via ELISA stop_reaction->quantify calculate Calculate % Inhibition and Determine IC50 Values quantify->calculate end End calculate->end

Caption: Workflow for determining COX-1/COX-2 inhibitory potency using an ELISA-based method.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens presents a critical global health challenge.[12] Pyrazole-acrylic acid derivatives have shown promise as novel antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][15]

Structure-Activity Relationship Insights:

  • The nature and position of substituents on the pyrazole and any associated phenyl rings are crucial. Halogen substituents (e.g., fluorine, chlorine, bromine) can significantly enhance antimicrobial potency.[16]

  • Specific pyrazole derivatives have demonstrated very low Minimum Inhibitory Concentrations (MICs). For instance, certain compounds showed an MIC of 0.25 µg/mL against Escherichia coli and Streptococcus epidermidis, comparable to the standard antibiotic Ciprofloxacin.[15][17]

  • The mechanism of antimicrobial action is still under active investigation but may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with microbial DNA replication.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Prepare Inoculum: Culture the target microbial strain overnight and then dilute it in Mueller-Hinton Broth (MHB) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

This protocol is a self-validating system: the positive control must show turbidity (growth), and the negative control must remain clear. This ensures the reliability of the MIC value obtained for the test compound.

Future Perspectives and Conclusion

The field of pyrazole-containing acrylic acids is ripe with opportunity. Future research should focus on optimizing lead compounds to enhance their selectivity and reduce potential off-target effects. The exploration of novel synthetic methodologies, such as microwave-assisted synthesis, can accelerate the discovery process.[6] Furthermore, a deeper understanding of their mechanisms of action, aided by molecular docking and computational studies, will be paramount for rational drug design.[12][18]

References

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. [Link]

  • Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. Bioorganic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medical Chemistry. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel chemical entity, 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) analysis of its core components: a pyrazole nucleus and an acrylic acid moiety. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Similarly, acrylic acid derivatives have demonstrated potential as inhibitors of key enzymes in inflammatory pathways and as antiproliferative agents.[5][6] This guide, therefore, posits that this compound is a multi-target agent, with a primary hypothesized role as a modulator of inflammatory and proliferative pathways. Detailed experimental protocols are provided to systematically investigate and validate these hypotheses.

Introduction and Structural Rationale

This compound is a small molecule featuring a disubstituted pyrazole ring linked to a prop-2-enoic acid (acrylic acid) side chain. The pyrazole core is a prominent scaffold in medicinal chemistry, present in numerous FDA-approved drugs with diverse therapeutic applications.[7][8][9] Its unique physicochemical properties often lead to favorable pharmacokinetic profiles.[9][10] The acrylic acid functional group is a known Michael acceptor, capable of covalent interactions with biological nucleophiles, and is also a feature in compounds targeting inflammatory enzymes.[5][11]

The convergence of these two moieties suggests a synergistic or additive pharmacological effect. This guide will explore the most probable mechanisms of action stemming from this unique chemical architecture.

Hypothesized Mechanisms of Action

Primary Hypothesis: Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A significant number of pyrazole-containing compounds function as nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes.[1][7] Furthermore, acrylic acid derivatives have been specifically designed as dual inhibitors of both COX and LOX.[5] Therefore, the primary hypothesis is that this compound acts as a dual inhibitor of these key enzymes in the arachidonic acid cascade, thereby exerting potent anti-inflammatory effects.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Target_Compound This compound Target_Compound->Receptor Inhibition

Caption: Putative inhibition of a receptor tyrosine kinase pathway.

Tertiary Hypothesis: Antioxidant and Antimicrobial Activities

Several studies have reported the antioxidant properties of pyrazole derivatives, which can mitigate oxidative stress by inhibiting ROS-producing enzymes like NADPH oxidase. [12]Additionally, both pyrazole and acrylic acid derivatives have a documented history of antimicrobial activity. [2][13][14][15][16][17]These represent additional, albeit secondary, potential mechanisms of action to be explored.

Experimental Validation Protocols

To systematically test the aforementioned hypotheses, a tiered experimental approach is recommended.

Experimental_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Target Identification & Validation Enzyme_Assays Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) PG_LT_Measurement Prostaglandin & Leukotriene Measurement (ELISA) Enzyme_Assays->PG_LT_Measurement Antiproliferative_Assays Antiproliferative Screening (e.g., NCI-60 panel) Kinase_Activity Cellular Kinase Activity Assays Antiproliferative_Assays->Kinase_Activity Antioxidant_Assays Antioxidant Capacity Assays (e.g., DPPH, ORAC) ROS_Measurement Cellular ROS Measurement (e.g., DCFH-DA) Antioxidant_Assays->ROS_Measurement Thermal_Shift Thermal Shift Assay (DSF) PG_LT_Measurement->Thermal_Shift Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Kinase_Activity->Affinity_Chromatography Covalent_Binding Covalent Binding Studies ROS_Measurement->Covalent_Binding MIC_Assays Antimicrobial MIC Assays

Caption: A tiered workflow for experimental validation.

Tier 1: In Vitro Screening

3.1.1. COX/LOX Enzyme Inhibition Assays

  • Objective: To determine the direct inhibitory effect of the compound on COX-1, COX-2, and 5-LOX enzymes.

  • Methodology:

    • Utilize commercially available colorimetric or fluorometric inhibitor screening kits for human recombinant COX-1, COX-2, and 5-LOX.

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to generate a concentration range (e.g., 1 nM to 100 µM).

    • Incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at the recommended temperature.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the product formation (e.g., prostaglandin F2α for COX, leukotrienes for LOX) according to the kit manufacturer's instructions.

    • Include a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2, zileuton for 5-LOX) as a positive control.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

3.1.2. Antiproliferative Screening

  • Objective: To assess the cytotoxic and antiproliferative effects on a panel of human cancer cell lines.

  • Methodology:

    • Use a panel of cancer cell lines (e.g., NCI-60).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound for 48-72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Tier 2: Cell-Based Assays

3.2.1. Measurement of Prostaglandin and Leukotriene Production

  • Objective: To confirm the inhibition of COX and LOX pathways in a cellular context.

  • Methodology:

    • Use a relevant cell line (e.g., RAW 264.7 macrophages or human whole blood).

    • Pre-treat cells with various concentrations of the test compound.

    • Stimulate prostaglandin and leukotriene production with an inflammatory agent (e.g., lipopolysaccharide [LPS] for PGE2, calcium ionophore A23187 for LTB4).

    • Collect the cell culture supernatant.

    • Quantify the levels of PGE2 and LTB4 using specific ELISA kits.

Tier 3: Target Identification and Validation

3.3.1. Covalent Binding Studies

  • Objective: To investigate if the acrylic acid moiety forms a covalent bond with the target protein.

  • Methodology:

    • Incubate the purified target protein (e.g., recombinant COX-2) with an excess of the test compound.

    • Analyze the protein-compound mixture using mass spectrometry (e.g., LC-MS/MS).

    • Look for a mass shift in the protein corresponding to the molecular weight of the compound, indicating covalent adduction.

    • Perform peptide mapping to identify the specific amino acid residue(s) modified by the compound.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.

Table 1: In Vitro Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
This compound
Celecoxib (Control)
Zileuton (Control)

Table 2: Antiproliferative Activity Data

Cell LineHistotypeGI50 (µM)
MCF-7Breast Cancer
A549Lung Cancer
HCT-116Colon Cancer
Doxorubicin (Control)

Conclusion

The structural features of this compound strongly suggest a potential for significant biological activity, primarily as a modulator of inflammatory and proliferative pathways. The primary hypothesis of dual COX/LOX inhibition is grounded in the well-established pharmacology of both the pyrazole and acrylic acid scaffolds. The proposed experimental workflow provides a robust framework for elucidating the precise mechanism of action of this novel compound, which will be critical for its future development as a potential therapeutic agent.

References

  • Current status of pyrazole and its biological activities. PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
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  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science.
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  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
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Spectroscopic Elucidation of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-ethylpyrazol-3-yl)prop-2-enoic acid —also designated by IUPAC conventions as 3-(1-ethyl-1H-pyrazol-5-yl)acrylic acid depending on tautomeric numbering—is a highly functionalized heterocyclic building block. Pyrazole derivatives are ubiquitous in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and metabolic modulators.

This whitepaper provides an in-depth, theoretically grounded analysis of the spectroscopic properties (NMR, FT-IR, and LC-MS) of this compound. Designed for analytical chemists and drug development professionals, this guide synthesizes quantitative data with the underlying physical chemistry, ensuring that researchers can confidently identify, characterize, and validate this molecular scaffold.

Structural Dynamics & Analytical Workflow

The molecule features three distinct structural domains that dictate its spectroscopic behavior:

  • The Pyrazole Core: An electron-rich aromatic system that heavily shields/deshields adjacent protons based on resonance.

  • The N-Ethyl Substitution: Breaks the tautomeric symmetry of the pyrazole ring, locking the molecule into a specific electronic configuration[1].

  • The α,β-Unsaturated Carboxylic Acid: Provides an extended conjugated

    
    -system that significantly alters vibrational frequencies and NMR chemical shifts.
    

To accurately capture these features, a multi-modal, self-validating analytical workflow is required.

Workflow A Sample Prep (Purity >98%) B 1H & 13C NMR (DMSO-d6) A->B C FT-IR (ATR) (Solid State) A->C D LC-MS (ESI+) (Fragmentation) A->D E Data Integration & Causality Analysis B->E C->E D->E F Structural Validation E->F

Fig 1. Self-validating multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Chemical Shifts and Coupling

The ¹H and ¹³C NMR spectra provide definitive proof of the molecule's regiochemistry and stereochemistry.

  • Stereochemistry (Alkene): The trans (

    
    ) geometry of the alkene is confirmed by the large scalar coupling constant (
    
    
    
    Hz) between the
    
    
    and
    
    
    protons. The Karplus equation dictates that trans-diaxial-like dihedral angles (~180°) result in significantly larger scalar couplings compared to cis configurations (~10 Hz).
  • Regiochemistry (Pyrazole): The N-ethyl substitution on N1 (or N2, depending on nomenclature) breaks symmetry. The pyrazole protons (H-3 and H-4) exhibit a small, characteristic coupling constant (

    
     Hz). The chemical shifts are highly dependent on the solvent's dielectric constant[1].
    
  • Solvent Selection: DMSO-d₆ is utilized instead of CDCl₃. The strong hydrogen-bonding capability of DMSO restricts the exchange rate of the carboxylic acid proton, allowing it to appear as a distinct, highly deshielded broad singlet at ~12.50 ppm rather than broadening into the baseline.

Quantitative NMR Data

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
COOH12.50br s-1HCarboxylic acid proton
H-

7.58d15.81HAlkene proton (trans)
H-37.52d2.01HPyrazole ring proton
H-46.85d2.01HPyrazole ring proton
H-

6.35d15.81HAlkene proton (trans)
N-CH₂4.18q7.22HEthyl methylene
CH₃1.35t7.23HEthyl methyl

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Assignment
C=O167.5Carboxylic acid carbonyl
C-3 (Pyrazole)138.5Pyrazole ring carbon
C-5 (Pyrazole)135.0Pyrazole ring carbon (quaternary)
C-

(Alkene)
131.0Alkene carbon
C-

(Alkene)
121.5Alkene carbon
C-4 (Pyrazole)107.5Pyrazole ring carbon
N-CH₂44.5Ethyl methylene
CH₃15.5Ethyl methyl

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Causality

FT-IR spectroscopy provides orthogonal validation of the functional groups. The C=O stretching frequency is a critical diagnostic tool. In isolated aliphatic carboxylic acids, this typically appears >1710 cm⁻¹. However, in this molecule, the carbonyl is conjugated with the


-unsaturated double bond, which allows 

-electron delocalization. This delocalization increases the single-bond character of the C=O bond, lowering its force constant and shifting the absorption to ~1685 cm⁻¹[2]. Furthermore, the broad O-H stretch (3300-2500 cm⁻¹) is indicative of strong intermolecular hydrogen bonding, typical of carboxylic acid dimers in the solid state[3].
Quantitative FT-IR Data

Table 3: FT-IR (ATR) Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (hydrogen-bonded dimer)
2980, 2935WeakC-H stretch (aliphatic ethyl group)
1685StrongC=O stretch (conjugated acid)
1630MediumC=C stretch (alkene)
1550, 1510MediumC=N / C=C stretch (pyrazole ring)
1245StrongC-O stretch
980StrongC-H bend (trans-alkene out-of-plane)

Mass Spectrometry (MS)

Ionization and Fragmentation Pathways

Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the basic pyrazole nitrogen to form the [M+H]⁺ ion at m/z 167.08.

The primary collision-induced dissociation (CID) pathway involves the facile loss of water (-18 Da) from the carboxylic acid moiety, driven by the formation of a stabilized acylium ion. A competing pathway involves decarboxylation (-44 Da) to yield a substituted pyrazole fragment. Subsequent fragmentation of the pyrazole core involves the loss of the N-ethyl group as ethylene (-28 Da) via a McLafferty-type rearrangement, or the characteristic expulsion of HCN, a hallmark of pyrazole ring cleavage[4].

MS_Pathway M [M+H]+ m/z 167.08 F1 [M+H - H2O]+ m/z 149.07 M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 123.09 M->F2 -CO2 (-44 Da) F4 [M+H - H2O - CO]+ m/z 121.07 F1->F4 -CO (-28 Da) F3 [M+H - CO2 - C2H4]+ m/z 95.06 F2->F3 -C2H4 (-28 Da) (Ethyl cleavage)

Fig 2. Proposed ESI+ mass spectrometric fragmentation pathway for the target compound.

Quantitative MS Data

Table 4: LC-MS (ESI+) Fragmentation Data

m/zRelative AbundanceAssignment
167.08100%[M+H]⁺ (Molecular Ion)
149.0765%[M+H - H₂O]⁺
123.0940%[M+H - CO₂]⁺
121.0725%[M+H - H₂O - CO]⁺
95.0615%[M+H - CO₂ - C₂H₄]⁺

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data reproduction, the following protocols incorporate internal validation steps.

Protocol 1: High-Resolution NMR Acquisition
  • System Suitability (Validation): Acquire a 1D ¹H spectrum of a standard (e.g., 1% ethylbenzene in CDCl₃) to verify magnetic field homogeneity (lineshape resolution <0.5 Hz at 50% peak height) and calibrate the 90° pulse width.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: DMSO-d₆ is selected to ensure complete dissolution of the polar carboxylic acid and to prevent the exchangeable -COOH proton from broadening into the baseline.

  • Acquisition:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s to ensure complete longitudinal relaxation of all spins for accurate integration.

    • ¹³C NMR: 100 MHz, 1024 scans, D1 of 2.0 s with proton decoupling (WALTZ-16).

  • Processing: Apply a 0.3 Hz exponential line broadening function to ¹H data and 1.0 Hz to ¹³C data prior to Fourier transformation. Phase and baseline correct manually. Set TMS to 0.00 ppm.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Calibration (Validation): Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the clean diamond ATR crystal. Ensure the single-beam energy profile meets manufacturer specifications to validate detector response.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the diamond crystal. Apply consistent pressure using the ATR anvil. Causality: ATR is preferred over KBr pellets to eliminate the risk of moisture absorption (which obscures the critical 3300-2500 cm⁻¹ O-H region) and to prevent pressure-induced polymorphic changes.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave.

Protocol 3: LC-ESI-MS/MS
  • System Tuning (Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate mass accuracy (<5 ppm error) and optimize ion optics for the m/z 100-300 range.

  • Chromatography: Inject 2 µL of a 10 µg/mL sample solution (in 50:50 Water:Acetonitrile + 0.1% Formic Acid) onto a C18 column. Causality: Formic acid acts as an ion-pairing agent and provides an abundant proton source to maximize ionization efficiency in ESI+.

  • Mass Spectrometry: Operate in positive ion mode (ESI+). Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • MS/MS Fragmentation: Isolate the [M+H]⁺ precursor ion (m/z 167.08) in the quadrupole and subject it to Collision-Induced Dissociation (CID) in the collision cell using Argon gas at a collision energy of 15-25 eV.

References

  • [4] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. URL:

  • [2] Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. URL:

  • [1] Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole. ResearchGate. URL:

  • [3] Probing the Lowest-Lying Electronic States of Acrylic Acid by Experimental and Theoretical Methods. ACS Publications. URL:

Sources

An In-depth Technical Guide to 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across various therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobials.[2][3] The versatility of the pyrazole ring allows for substitution at multiple positions, providing a rich landscape for the design of novel bioactive molecules with fine-tuned pharmacological profiles. This guide focuses on a specific, yet promising, class of pyrazole derivatives: 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid and its analogs. The introduction of an ethyl group at the N2 position of the pyrazole ring and a prop-2-enoic acid moiety at the C3 position offers a unique combination of lipophilicity and functionality, making these compounds intriguing candidates for further investigation in drug development.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for the discovery of novel therapeutic agents.

Synthetic Pathways to this compound Derivatives

The synthesis of the target compounds hinges on a logical and well-established two-step sequence: the formation of a key pyrazole aldehyde intermediate followed by a condensation reaction to introduce the acrylic acid moiety.

Step 1: Synthesis of the Key Intermediate: 2-Ethyl-2H-pyrazole-3-carbaldehyde

The critical starting material for the synthesis of the target acrylic acids is 2-Ethyl-2H-pyrazole-3-carbaldehyde. The most direct and widely employed method for the formylation of pyrazoles is the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[6][7]

The starting material for this step would be 2-ethyl-2H-pyrazole. The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroiminium ion (the Vilsmeier reagent) acts as the electrophile.[7]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethylpyrazole

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent is an exothermic reaction.

  • Substrate Addition: Once the addition of POCl₃ is complete, add 2-ethyl-2H-pyrazole dropwise to the reaction mixture.

  • Reaction: After the addition of the pyrazole, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until a basic pH is achieved. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-Ethyl-2H-pyrazole-3-carbaldehyde can be purified by column chromatography on silica gel.

The successful synthesis of this key intermediate is confirmed by its CAS number: 902837-62-1.[8]

Diagram: Synthesis of 2-Ethyl-2H-pyrazole-3-carbaldehyde

G cluster_0 Vilsmeier-Haack Reaction 2-Ethylpyrazole 2-Ethyl-2H-pyrazole Intermediate_Aldehyde 2-Ethyl-2H-pyrazole-3-carbaldehyde 2-Ethylpyrazole->Intermediate_Aldehyde Formylation Vilsmeier_Reagent POCl₃, DMF

Caption: Vilsmeier-Haack formylation of 2-ethylpyrazole.

Step 2: Knoevenagel Condensation to form this compound

With the pyrazole-3-carbaldehyde in hand, the next step is to introduce the prop-2-enoic acid side chain. The Knoevenagel condensation is the method of choice for this transformation.[9][10] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[11] Subsequent decarboxylation of the intermediate leads to the desired α,β-unsaturated carboxylic acid.

Experimental Protocol: Knoevenagel Condensation of 2-Ethyl-2H-pyrazole-3-carbaldehyde with Malonic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 2-Ethyl-2H-pyrazole-3-carbaldehyde and malonic acid in a suitable solvent, such as pyridine, which can also act as the catalyst. A small amount of a co-catalyst like piperidine can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the evolution of carbon dioxide and by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Isolation: The precipitated solid product, this compound, is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Diagram: Knoevenagel Condensation

G cluster_1 Knoevenagel Condensation Intermediate_Aldehyde 2-Ethyl-2H-pyrazole-3-carbaldehyde Final_Product This compound Intermediate_Aldehyde->Final_Product Malonic_Acid Malonic Acid Malonic_Acid->Final_Product Catalyst Pyridine, Piperidine

Caption: Synthesis of the target acid via Knoevenagel condensation.

Characterization of this compound Derivatives

The structural elucidation and confirmation of the synthesized compounds are performed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching) and the C=C double bond.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the molecule, which should be in agreement with the calculated values for the proposed structure.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported in the public domain, the broader class of pyrazole derivatives exhibits a wide range of pharmacological activities, suggesting potential therapeutic applications for this scaffold.

Potential as Anti-inflammatory Agents

Many pyrazole derivatives are potent anti-inflammatory agents.[2] The well-known drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. It is plausible that derivatives of this compound could also exhibit anti-inflammatory properties by targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Anticancer Potential

The pyrazole scaffold is present in numerous anticancer agents.[1][12] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer cells.[13] The antiproliferative activity of novel this compound derivatives against various cancer cell lines would be a valuable area of investigation.

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antibacterial and antifungal properties.[14] The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Screening of these compounds against a panel of bacteria and fungi could reveal novel leads for the development of anti-infective drugs.

Diagram: Potential Biological Targets

G cluster_targets Potential Biological Targets & Activities Core_Compound This compound Derivatives Anti_Inflammatory Anti-inflammatory (e.g., COX-2) Core_Compound->Anti_Inflammatory Anticancer Anticancer (e.g., Kinase Inhibition) Core_Compound->Anticancer Antimicrobial Antimicrobial (e.g., Bacterial/Fungal Targets) Core_Compound->Antimicrobial

Caption: Potential therapeutic applications of the core scaffold.

Structure-Activity Relationship (SAR) Studies

To optimize the biological activity of the lead compound, this compound, systematic modifications to its structure can be undertaken to establish structure-activity relationships (SAR). Key areas for modification include:

  • Substitution on the Pyrazole Ring: Introducing various substituents at the C4 and C5 positions of the pyrazole ring can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

  • Modification of the Acrylic Acid Side Chain: The carboxylic acid group can be esterified or converted to an amide to alter the compound's polarity, solubility, and pharmacokinetic properties. The double bond can also be reduced or functionalized.

  • Variation of the N-Alkyl Group: Replacing the ethyl group at the N2 position with other alkyl or aryl groups can influence the overall lipophilicity and binding affinity of the molecule.

A systematic SAR study would involve the synthesis and biological evaluation of a library of analogs, with the data being used to build a predictive model for designing more potent and selective compounds.

Data Summary

Compound IDR1 (at C4)R2 (at C5)Modification of COOHBiological Activity (IC₅₀/EC₅₀ in µM)Target
Lead Compound HH-COOHData to be determinedTo be identified
Analog 1 ClH-COOH
Analog 2 HCH₃-COOH
Analog 3 HH-COOCH₃
Analog 4 HH-CONH₂

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route to this class of compounds is well-defined and utilizes robust and high-yielding chemical reactions. While the specific biological profile of the parent compound remains to be fully elucidated, the extensive and diverse bioactivities of the broader pyrazole family strongly suggest that these derivatives are worthy of further investigation.

Future research in this area should focus on:

  • Synthesis and Characterization: The synthesis and full characterization of a library of this compound derivatives with diverse substitutions.

  • Biological Screening: Comprehensive screening of these compounds against a wide range of biological targets, including enzymes, receptors, and whole-cell assays relevant to inflammation, cancer, and infectious diseases.

  • Mechanism of Action Studies: In-depth studies to elucidate the molecular mechanism of action of any identified hit compounds.

  • In Vivo Efficacy: Evaluation of the most promising compounds in relevant animal models of disease.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this exciting and potentially fruitful area of medicinal chemistry.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid, a novel small molecule with therapeutic potential. In the absence of pre-existing biological data for this specific compound, we leverage the well-established pharmacological importance of the pyrazole scaffold to postulate a plausible biological target. The pyrazole nucleus is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2][3] This guide will therefore use a prototypic and disease-relevant kinase as a representative target to illustrate a complete in silico workflow. We will navigate the entire computational drug discovery cascade, from target identification and preparation to advanced molecular dynamics and binding free energy calculations. Each step is meticulously detailed, not merely as a protocol, but with an emphasis on the underlying scientific rationale, empowering researchers to apply these methodologies to their own small molecules of interest.

Introduction: The Rationale for Target Selection

The journey of a drug from a concept to a clinical candidate is arduous and fraught with high attrition rates.[4] Early-stage in silico analysis provides a critical advantage by enabling the rapid assessment of a molecule's potential interactions with biological targets, thereby prioritizing experimental resources for the most promising candidates.

The subject of our investigation, this compound, is a novel chemical entity. A survey of the scientific literature reveals no specific biological targets for this compound. However, the core pyrazole moiety is a well-established pharmacophore in a multitude of approved and investigational drugs.[5][6][7] Notably, pyrazole derivatives have demonstrated significant inhibitory activity against various protein kinases.[1][8][9][10][11] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2]

Given this strong precedent, we have selected Glycogen Synthase Kinase 3β (GSK-3β) as a representative and therapeutically relevant target for this guide. GSK-3β is a serine/threonine kinase implicated in a wide array of pathologies, including Alzheimer's disease, type II diabetes, and certain cancers.[12][13][14] Numerous pyrazole-containing compounds have been reported as potent GSK-3β inhibitors, making it a highly plausible target for our subject molecule.[12][15][16]

This guide will therefore proceed with a detailed in silico analysis of the interactions between this compound and GSK-3β.

The In Silico Workflow: A Step-by-Step Guide

Our computational investigation will follow a logical and iterative workflow, designed to provide a comprehensive understanding of the potential interaction between our ligand and its putative target.

G cluster_prep Preparation cluster_docking Initial Screening cluster_refinement Refinement & Validation cluster_optimization Lead Optimization Ligand_Prep Ligand Preparation Molecular_Docking Molecular Docking Ligand_Prep->Molecular_Docking Target_Prep Target Preparation Target_Prep->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Pharmacophore Pharmacophore Modeling Molecular_Docking->Pharmacophore Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy Binding_Energy->Pharmacophore ADMET ADMET Prediction Pharmacophore->ADMET

Figure 1: The integrated in silico drug discovery workflow.

Preparation of the Molecular Systems

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This preparatory phase is therefore of paramount importance.

2.1.1. Ligand Preparation

The three-dimensional structure of this compound must be generated and optimized.

Experimental Protocol:

  • 2D Structure Generation: Draw the 2D structure of the molecule using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation. This can be accomplished using software like Avogadro or the RDKit library in Python.

  • Charge Assignment: Assign partial atomic charges using a method such as Gasteiger-Hückel.

  • File Format Conversion: Save the prepared ligand in a format suitable for docking, such as .mol2 or .pdbqt.

2.1.2. Target Preparation

We will use the crystal structure of human GSK-3β. A suitable structure can be obtained from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1Q41, which is a high-resolution crystal structure of GSK-3β in complex with a known inhibitor.

Experimental Protocol:

  • PDB File Download: Download the PDB file (e.g., 1Q41.pdb) from the RCSB PDB database.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This can be done using tools like PyMOL or UCSF Chimera.

  • Addition of Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is a critical step for accurately modeling hydrogen bonding interactions.

  • Charge and Atom Type Assignment: Assign appropriate atomic charges and atom types from a chosen force field (e.g., AMBER or CHARMM).

  • File Format Conversion: Save the prepared protein in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[2][5][12] This allows us to generate a plausible 3D model of the protein-ligand complex and estimate the strength of the interaction.

G Input_Ligand Prepared Ligand Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Input_Ligand->Run_Docking Input_Protein Prepared Protein Define_Grid Define Binding Site (Grid Box) Input_Protein->Define_Grid Define_Grid->Run_Docking Analyze_Poses Analyze Docking Poses Run_Docking->Analyze_Poses Binding_Affinity Estimate Binding Affinity (Scoring Function) Analyze_Poses->Binding_Affinity

Figure 2: The molecular docking workflow.

Experimental Protocol (using AutoDock Vina):

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of GSK-3β. The coordinates for this box can be centered on the position of the co-crystallized ligand in the original PDB file.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Results Analysis: The output will be a set of predicted binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. These poses should be visually inspected using molecular visualization software to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

Parameter Description Typical Value
Binding Affinity An estimation of the binding free energy (kcal/mol). More negative values indicate stronger binding.-5 to -12 kcal/mol
RMSD Root Mean Square Deviation from a reference conformation (Å). Used to compare docked poses.< 2.0 Å is considered a good prediction.
Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[6]

G Docked_Complex Docked Protein-Ligand Complex Solvation Solvate with Water Docked_Complex->Solvation Neutralization Add Counter-ions Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

Figure 3: The molecular dynamics simulation workflow.

Experimental Protocol (using GROMACS):

  • System Preparation: The docked protein-ligand complex is placed in a periodic box and solvated with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Energy Minimization: A steepest descent energy minimization is performed to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run: A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions such as hydrogen bonds.

Binding Free Energy Calculation: A More Rigorous Estimation

MD simulations can be further leveraged to obtain a more accurate estimation of the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Experimental Protocol (using gmx_MMPBSA):

  • Trajectory Extraction: Snapshots are extracted from the production MD trajectory.

  • Energy Calculations: For each snapshot, the potential energy of the complex, protein, and ligand are calculated. This includes both the molecular mechanics energy and the solvation free energy (calculated using either the Poisson-Boltzmann or Generalized Born model).

  • Binding Free Energy Calculation: The binding free energy is then calculated by taking the difference between the energy of the complex and the energies of the individual protein and ligand.

Energy Component Description
ΔG_bind The total binding free energy.
ΔE_MM The change in molecular mechanics energy (van der Waals and electrostatic).
ΔG_solv The change in solvation free energy.
Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a biological target.[8][17] By generating a pharmacophore model from the docked pose of our ligand, we can perform virtual screening of large compound libraries to identify other molecules with the potential to bind to the same target.[8][10][17]

G Active_Conformation Active Conformation (from Docking/MD) Feature_Identification Identify Pharmacophoric Features (H-bond donors/ acceptors, hydrophobes, etc.) Active_Conformation->Feature_Identification Pharmacophore_Model Generate 3D Pharmacophore Model Feature_Identification->Pharmacophore_Model Virtual_Screening Virtual Screening of Compound Libraries Pharmacophore_Model->Virtual_Screening Hit_Identification Identify Novel Hits Virtual_Screening->Hit_Identification

Figure 4: The pharmacophore modeling and virtual screening workflow.

Experimental Protocol (using LigandScout or Phase):

  • Model Generation: A pharmacophore model is generated based on the key interactions observed in the docked or MD-simulated complex. This model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Database Screening: The generated pharmacophore model is used as a 3D query to screen a database of chemical compounds (e.g., ZINC or ChEMBL).

  • Hit Filtering: The retrieved hits are then filtered based on various criteria, such as molecular weight, lipophilicity, and other drug-like properties.

In Silico ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[1][9] Numerous in silico tools are available to predict these properties.[1][9][18][19]

Experimental Protocol (using SwissADME or ADMET-AI):

  • Input: The SMILES string or 2D structure of this compound is submitted to the web server.

  • Prediction: The server will calculate a wide range of physicochemical and pharmacokinetic properties.

  • Analysis: The predicted properties are analyzed to assess the compound's drug-likeness and potential liabilities.

Property Description Favorable Range
Molecular Weight The mass of the molecule.< 500 g/mol
LogP A measure of lipophilicity.< 5
H-bond Donors Number of hydrogen bond donors.< 5
H-bond Acceptors Number of hydrogen bond acceptors.< 10
Topological Polar Surface Area (TPSA) An indicator of membrane permeability.< 140 Ų

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By leveraging the known pharmacology of the pyrazole scaffold, we have demonstrated how to select a plausible biological target and conduct a thorough computational investigation of the potential protein-ligand interactions. The methodologies described herein, from molecular docking and MD simulations to pharmacophore modeling and ADMET prediction, provide a powerful toolkit for modern drug discovery.

The insights gained from this in silico analysis can be used to guide the experimental validation of the predicted biological activity. Furthermore, the generated models can inform the design of more potent and selective analogs, thereby accelerating the journey of this promising molecule towards becoming a viable therapeutic agent.

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The Rising Potential of Ethylpyrazole Derivatives in Antioxidant Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules, is a key pathological driver in a multitude of human diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions[1]. While endogenous antioxidant systems provide a primary line of defense, chronic or overwhelming oxidative stress necessitates therapeutic intervention. This has fueled a sustained search for novel, potent, and safe antioxidant agents. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class of molecules due to their versatile biological activities[1][2][3]. This guide provides an in-depth technical exploration of the synthesis, evaluation, and mechanistic understanding of ethylpyrazole derivatives as potent antioxidant candidates.

The Synthetic Landscape: Crafting Ethylpyrazole Scaffolds

The antioxidant efficacy of ethylpyrazole derivatives is intrinsically linked to their molecular architecture. The ability to strategically introduce various functional groups onto the pyrazole core allows for the fine-tuning of their electronic and steric properties, which in turn governs their antioxidant capacity. A common and efficient synthetic strategy involves the (3+2) annulation, or cyclocondensation, of β-dicarbonyl compounds with hydrazine derivatives.

For instance, a prevalent method is the Claisen-Schmidt condensation to form chalcone precursors, which are then reacted with hydrazines to yield the pyrazoline or pyrazole ring[1][4]. Microwave-assisted synthesis has also been adopted for its efficiency, offering shorter reaction times and often leading to higher yields in a more environmentally friendly manner[5]. The choice of reagents and reaction conditions is critical; for example, using substituted phenylhydrazines allows for the introduction of diverse aryl groups at the N1 position, a key site for modulating activity. The versatility of these synthetic routes provides a robust platform for generating extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Evaluating Antioxidant Efficacy: A Multi-faceted Approach

A comprehensive assessment of antioxidant potential requires a suite of assays that probe different aspects of a compound's activity. Relying on a single method is insufficient, as the mechanisms of antioxidant action are diverse. The following protocols represent a validated, multi-pronged strategy for characterizing ethylpyrazole derivatives.

Workflow for Antioxidant Potential Investigation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cellular & Mechanistic Studies cluster_3 Data Analysis & Lead Identification Synthesis Synthesis of Ethylpyrazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification DPPH DPPH Radical Scavenging Assay Purification->DPPH ABTS ABTS Radical Scavenging Assay Purification->ABTS FRAP Ferric Reducing Antioxidant Power (FRAP) Purification->FRAP XO_Inhibition Xanthine Oxidase Inhibition Assay Purification->XO_Inhibition Cellular_ROS Cellular ROS Measurement (e.g., DCFH-DA) DPPH->Cellular_ROS ABTS->Cellular_ROS FRAP->Cellular_ROS XO_Inhibition->Cellular_ROS SAR_Analysis Structure-Activity Relationship (SAR) Cellular_ROS->SAR_Analysis Pathway_Analysis Nrf2 Pathway Activation Analysis Pathway_Analysis->SAR_Analysis Docking In Silico Molecular Docking Docking->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: General experimental workflow for investigating ethylpyrazole derivatives.

In Vitro Assays: The First Line of Screening

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically[5][6]. It is a rapid and widely used preliminary screening method[4].

  • Detailed Protocol:

    • Prepare a stock solution of the ethylpyrazole derivative in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh ~65 µM solution of DPPH in methanol. Keep this solution in the dark[7].

    • In a 96-well plate or cuvettes, add varying concentrations of the test compound.

    • Add the DPPH solution to each well/cuvette to initiate the reaction. A typical ratio is 0.1 mL of compound solution to 3.9 mL of DPPH solution[7].

    • Incubate the mixture in the dark at room temperature for 30 minutes[7].

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants reduce the pre-formed radical, causing a loss of color measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds.

  • Detailed Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add a small volume of the test compound solution (at various concentrations) to a larger volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Use a known antioxidant like butylated hydroxytoluene (BHT) as a standard[6].

    • Calculate the percentage of inhibition and the IC50 value.

Enzyme Inhibition Assays

Xanthine Oxidase (XO) Inhibition Assay

  • Causality: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. During this process, ROS such as superoxide anion and hydrogen peroxide are generated[8][9][10]. Overactivity of XO is linked to hyperuricemia, gout, and oxidative stress-related tissue damage[9]. Therefore, inhibiting XO represents a dual-action therapeutic strategy: lowering uric acid levels and reducing ROS production.

  • Detailed Protocol:

    • The assay mixture should contain a phosphate buffer (e.g., 50 mM, pH 7.4), the test compound dissolved in DMSO, and a specific concentration of xanthine oxidase (e.g., 0.05 units/mL)[10].

    • Pre-incubate this mixture at a controlled temperature (e.g., 30°C) for 15 minutes[10].

    • Initiate the reaction by adding the substrate, xanthine (e.g., to a final concentration of 0.15 mM)[10].

    • Monitor the formation of uric acid by measuring the increase in absorbance at 290 or 293 nm over time using a spectrophotometer[9][10].

    • Use Allopurinol as a standard inhibitor[8].

    • Calculate the percentage of inhibition and the IC50 value.

Mechanisms of Antioxidant Action: From Scavenging to Cellular Signaling

Ethylpyrazole derivatives exert their antioxidant effects through multiple mechanisms. Understanding these pathways is crucial for rational drug design.

1. Direct Radical Scavenging and Hydrogen Atom Transfer (HAT)

Many pyrazole derivatives can directly neutralize free radicals by donating a hydrogen atom. Computational studies using Density Functional Theory (DFT) have shown that the Hydrogen Atom Transfer (HAT) mechanism is often the preferred pathway for radical interaction[11][12]. The energy required to break an X-H bond (Bond Dissociation Energy, BDE) is a key predictor of this activity. Lower BDE values indicate easier hydrogen donation and thus higher antioxidant potential[11][12].

2. Enzyme Inhibition

As detailed above, the inhibition of ROS-producing enzymes like xanthine oxidase is a significant mechanism. Molecular docking studies have revealed that pyrazole derivatives can bind to the active site of XO, often interacting with key amino acid residues like Arg880 and Thr1010, thereby blocking substrate access[8][13].

3. Modulation of Cellular Signaling: The Nrf2-ARE Pathway

A more sophisticated antioxidant strategy involves upregulating the body's own defense systems. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a master regulator of antioxidant gene expression.

  • The Pathway: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. When exposed to oxidative stress or electrophilic compounds (like some pyrazole derivatives), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of various genes, and initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis[14][15][16]. Studies have shown that pyrazole treatment can upregulate the expression of Nrf2 and its target antioxidant enzymes[14][15][17]. This induction of endogenous defenses provides a prolonged and amplified antioxidant effect.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Releases Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Cul3->Nrf2 Ubiquitination Maf Maf Nrf2_n->Maf ARE_Complex ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, GCL, etc.) Ethylpyrazole Ethylpyrazole Derivative Ethylpyrazole->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates

Caption: Activation of the Nrf2-ARE antioxidant pathway by ethylpyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the ethylpyrazole scaffold has yielded crucial insights into the structural requirements for potent antioxidant activity.

Position of SubstitutionEffect of SubstituentRationale / Example
Pyrazole Ring (General) Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH3) on appended aryl rings generally increase activity.[18][19]EDGs can stabilize the radical formed after hydrogen donation, lowering the BDE and facilitating scavenging. Catechol moieties are particularly effective.[18][20]
Pyrazole Ring (General) Electron-withdrawing groups (EWGs) like nitro (-NO2) are often detrimental to direct scavenging activity.[18]EWGs destabilize the radical cation, making hydrogen or electron donation less favorable.
N1-Position The nature of the substituent is critical. Phenyl or substituted phenyl groups are common.The electronic properties of the N1-substituent can influence the electron density of the entire pyrazole system.
C4-Position Acylhydrazone moieties at this position have shown significant antioxidant properties.[21][22]The hydrazone linker provides additional sites for radical stabilization and hydrogen donation.
Appended Rings Combining the pyrazole core with other heterocyclic rings like thiazole or thiophene can lead to hybrid molecules with enhanced, synergistic antioxidant effects.[23]The additional heteroatoms and aromatic systems can contribute to radical scavenging and delocalization.

Table 1: Summary of key structure-activity relationships for antioxidant ethylpyrazole derivatives.

Conclusion and Future Directions

Ethylpyrazole derivatives represent a highly versatile and promising scaffold for the development of novel antioxidant therapeutics. Their synthetic tractability allows for extensive chemical modification, enabling the optimization of activity through detailed SAR studies. The multifaceted evaluation strategy, combining robust in vitro assays with mechanistic studies, is essential for identifying lead candidates. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to translate their potent in vitro antioxidant activity into clinically viable drug candidates. The ability of these derivatives to not only scavenge radicals directly but also to bolster endogenous antioxidant defenses via pathways like Nrf2 activation makes them a particularly compelling area for continued investigation in the fight against oxidative stress-mediated diseases.

References

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The Ascending Trajectory of Prop-2-enoic Acids in Oncology: A Technical Guide to Unlocking Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led researchers down diverse chemical avenues. Among these, the prop-2-enoic acid scaffold, a simple yet remarkably versatile pharmacophore, has emerged as a powerhouse of anticancer activity. Naturally occurring derivatives such as cinnamic, ferulic, and caffeic acids have long been recognized for their health benefits, but the synthetic exploration of this structural motif is now unlocking a new generation of potent and selective anticancer drug candidates.[1] This in-depth technical guide, designed for the discerning eye of researchers and drug development professionals, provides a comprehensive exploration of the anticancer properties of novel prop-2-enoic acids. We will delve into their mechanisms of action, provide detailed protocols for their evaluation, and offer insights into the crucial structure-activity relationships that govern their efficacy.

The Prop-2-Enoic Acid Scaffold: A Privileged Structure in Cancer Therapy

The 3-arylprop-2-enoic acid framework is a common feature in a multitude of natural and synthetic compounds with a wide array of biological activities.[2] The inherent reactivity of the α,β-unsaturated carbonyl system, a Michael acceptor, allows for covalent interactions with nucleophilic residues in target proteins, a mechanism leveraged by many established anticancer agents. Furthermore, the aromatic ring and the carboxylic acid moiety provide ample opportunities for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This chemical tractability has led to the development of a vast library of prop-2-enoic acid derivatives with improved potency and selectivity against various cancer types.

Deciphering the Anticancer Mechanisms: A Multi-pronged Assault on Cancer Cells

Prop-2-enoic acid derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. This multi-targeted approach is a significant advantage in combating the heterogeneity and adaptability of cancer.

Induction of Apoptosis: The Controlled Demolition of Cancer Cells

A primary mechanism by which prop-2-enoic acids eliminate cancer cells is through the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. For instance, many derivatives have been shown to alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the caspase cascade, a family of proteases that execute the apoptotic program.[1][2]

Signaling Pathway: Intrinsic Apoptosis Induction by Prop-2-Enoic Acids

Novel Prop-2-enoic Acid Novel Prop-2-enoic Acid Bax/Bak Activation Bax/Bak Activation Novel Prop-2-enoic Acid->Bax/Bak Activation Bcl-2/Bcl-xL Inhibition Bcl-2/Bcl-xL Inhibition Novel Prop-2-enoic Acid->Bcl-2/Bcl-xL Inhibition Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation (Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation (Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Bcl-2/Bcl-xL Inhibition->Bax/Bak Activation

Caption: Intrinsic apoptosis pathway activated by novel prop-2-enoic acids.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Uncontrolled cell proliferation is a hallmark of cancer. Prop-2-enoic acid derivatives can intervene in this process by inducing cell cycle arrest at various checkpoints, most commonly at the G1/S or G2/M transitions.[2] This is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For example, some compounds have been shown to upregulate the expression of CDK inhibitors like p21 and p27, which effectively halt the cell cycle and prevent cancer cells from dividing.[4]

Experimental Workflow: Cell Cycle Analysis

cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Fixation (e.g., 70% Ethanol) Fixation (e.g., 70% Ethanol) Harvest Cells->Fixation (e.g., 70% Ethanol) Staining (e.g., Propidium Iodide) Staining (e.g., Propidium Iodide) Fixation (e.g., 70% Ethanol)->Staining (e.g., Propidium Iodide) Flow Cytometry Flow Cytometry Staining (e.g., Propidium Iodide)->Flow Cytometry Cell Cycle Profile Cell Cycle Profile Flow Cytometry->Cell Cycle Profile

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Inhibition of Key Signaling Pathways

The survival and proliferation of cancer cells are often dependent on the aberrant activation of various signaling pathways. Prop-2-enoic acid derivatives have been shown to inhibit several of these critical pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Several prop-2-enoic acid derivatives have been identified as inhibitors of key kinases in this pathway, such as PI3K and Akt.[5][6]

  • NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Caffeic acid phenethyl ester (CAPE) is a well-known inhibitor of NF-κB activation.[3]

  • Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Some novel prop-2-enoic acid derivatives have demonstrated anti-angiogenic properties by inhibiting key signaling molecules like vascular endothelial growth factor receptor 2 (VEGFR-2).

A Practical Guide to Evaluating Anticancer Activity

The successful development of novel prop-2-enoic acid-based anticancer agents relies on a robust and systematic evaluation process. This section provides detailed, field-proven protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assays

The initial screening of novel compounds typically involves assessing their ability to inhibit cancer cell growth and induce cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is a standard method.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometric analysis of DNA content is performed.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Western Blotting for Mechanistic Insights

To elucidate the molecular mechanisms underlying the anticancer effects of novel prop-2-enoic acids, Western blotting is an indispensable technique. It allows for the detection and quantification of key proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.

Detailed Protocol: Western Blotting for Apoptosis-Related Proteins

  • Protein Extraction: Treat cancer cells with the test compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[7]

Structure-Activity Relationship (SAR) and Molecular Docking: Guiding Rational Drug Design

Systematic modification of the prop-2-enoic acid scaffold has provided valuable insights into the structural features required for potent anticancer activity.

Table 1: Structure-Activity Relationship of Novel Prop-2-Enoic Acid Derivatives

ScaffoldR1R2R3R4Cancer Cell LineIC₅₀ (µM)Reference
Cinnamic AcidHHHHHCT-116>100[8]
Cinnamic AcidHOCH₃OHHHCT-11625.3[9]
ChalconeHOCH₃OCH₃OCH₃SK-N-SH1.52[10]
Ferulic Acid Derivative----HepG21.8
Caffeic Acid Derivative----Jurkat0.9[11]
Quinolone-Cinnamic Acid HybridBrBrOHOHHCT-1161.89[12]

This table is a representative summary. For detailed SAR, refer to the cited literature.

Molecular docking studies provide a computational approach to visualize and predict the binding interactions between novel prop-2-enoic acid derivatives and their protein targets at the molecular level. These studies can help to rationalize the observed SAR and guide the design of more potent and selective inhibitors. For example, docking studies have revealed how ferulic acid derivatives can bind to the ATP-binding pocket of kinases in the PI3K/Akt pathway, forming key hydrogen bonds and hydrophobic interactions.[5][13]

Molecular Docking: Ferulic Acid Derivative in the PI3K Active Site

cluster_0 PI3K Active Site Val851 Val851 Met922 Met922 Lys802 Lys802 Ferulic Acid Derivative Ferulic Acid Derivative Ferulic Acid Derivative->Val851 Hydrogen Bond Ferulic Acid Derivative->Met922 Hydrophobic Interaction Ferulic Acid Derivative->Lys802 Hydrogen Bond

Caption: Schematic of molecular interactions between a ferulic acid derivative and key residues in the PI3K active site.

In Vivo Evaluation: From Bench to Preclinical Models

Promising candidates identified from in vitro screening must be evaluated in preclinical animal models to assess their in vivo efficacy and safety. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used for this purpose.[14]

General Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest and resuspend the cells in a mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[15]

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice.[15]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Drug Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[8][16]

  • Efficacy and Toxicity Assessment: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting). Major organs can also be collected for toxicity evaluation.[17][18]

Several studies have demonstrated the in vivo antitumor activity of novel prop-2-enoic acid derivatives. For example, a caffeic acid phenethyl ester (CAPE) derivative showed a remarkable anti-hepatocellular carcinoma effect in a xenograft model, with efficacy comparable to the standard-of-care drug sorafenib.[8] Another study on a caffeic acid derivative in an osteosarcoma xenograft model also showed significant inhibition of tumor mass formation.[19][20]

The Road Ahead: Clinical Translation

While the preclinical data for many novel prop-2-enoic acid derivatives are highly promising, the ultimate goal is successful clinical translation. Currently, the clinical development of this class of compounds is still in its early stages. However, the wealth of promising preclinical data provides a strong rationale for advancing the most promising candidates into Phase I clinical trials to evaluate their safety, tolerability, and pharmacokinetics in cancer patients. Continued research and development in this area hold the potential to deliver a new generation of effective and safe anticancer therapies.[19]

References

  • Synthesis of new trans-ferulic acid derivatives as potential anticancer agents and VEGFR-2 inhibitors. RSC Publishing.

  • An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. PubMed.

  • CYTOTOXIC AND APOPTOTIC EFFECTS OF NOVEL SYNTHESIZED FERULIC ACID DERIVATIVES ON LEUKEMIA CELL LINES Hakan ÜNVER 1,*, Zerrin C - DergiPark.

  • Chalcones in cancer: understanding their role in terms of QSAR. PubMed.

  • Structure-Activity Relationship of Cinnamic Acid Derivatives: A Comparative Guide. Benchchem.

  • Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. Semantic Scholar.

  • The structure‐activity relationship (SAR) analysis of the newly synthesized chalcones. ResearchGate.

  • A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Chalcones. Benchchem.

  • Full article: A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors.

  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. MDPI.

  • Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents. PMC.

  • A study on design, virtual screening, and docking analysis of new ferulic acid analogs against the NF-κB therapeutic target.

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI.

  • Establishment of Patient-Derived Xenografts in Mice. Bio-protocol.

  • Antitumor activity of caffeic acid 3,4-dihydroxyphenethyl ester and its pharmacokinetic and metabolic properties. PubMed.

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.

  • In vivo antitumor efficacies. (A) Patient-derived cancer xenograft... ResearchGate.

  • Caffeic acid phenethyl ester derivative exerts remarkable anti-hepatocellular carcinoma effect, non-inferior to sorafenib, in vivo analysis. PubMed.

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.

  • Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. PMC.

  • Adjuvant Properties of Caffeic Acid in Cancer Treatment. MDPI.

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI.

  • Quantitative representation of western blot analysis of apoptosis... ResearchGate.

  • Caffeic acid and its derivatives as potential modulators of oncogenic molecular pathways: New hope in the fight against cancer. ResearchGate.

  • Caffeic Acid Phosphanium Derivatives: Potential Selective Antitumor, Antimicrobial and Antiprotozoal Agents. MDPI.

  • Caffeic Acid Inhibits Tumour Mass Formation in MG-63 Cells-induced Nude Mice. The Indonesian Biomedical Journal.

  • Caffeic acid and its derivatives as potential modulators of oncogenic molecular pathways: New hope in the fight against cancer. PubMed.

  • Molecular docking interaction of ferulic acid and its complex with four... ResearchGate.

  • Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases. Frontiers.

  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen.

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI.

  • Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules. PubMed.

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. PubMed.

  • Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study.

  • In vivo antitumor effects in patient-derived tumor xenograft (PDX)... ResearchGate.

  • The top-scoring docked pose of compound 2e to the EGFR active site (PDB... ResearchGate.

  • Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review.

  • Identification of New Egfr Inhibitors By Structure-Based Virtual Screening and Biological Evaluation. DigitalCommons@TMC.

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC.

  • Docked pose of the ligand shown with EGFR Kinase protein and the... ResearchGate.

  • In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins. MDPI.

  • Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. ResearchGate.

  • Design, Synthesis, and Biological Evaluation of Some Novel Retinoid Derivatives.

  • Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. RSC Publishing.

  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. MDPI.

  • Anticancer Activity and In Vitro to In Vivo Mechanistic Recapitulation of Novel Ruthenium-Based Metallodrugs in the Zebrafish Model. PMC.

  • Design and Synthesis of Novel Diaryl Heterocyclic Derivatives as Selective Cyclooxygenase-2. ResearchGate.

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Sources

Methodological & Application

Application Note: 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid in Cancer Research

[1]

Executive Summary & Mechanism of Action

This compound is a synthetic small molecule characterized by an N-ethylated pyrazole ring conjugated to a carboxylic acid tail via a vinyl linker.[1] This structure mimics substrates of various metabolic enzymes and contains a reactive

1
  • Metabolic Interference: Structurally analogous to monocarboxylates (e.g., pyruvate, lactate) and cinnamic acid derivatives, it acts as a competitive inhibitor of metabolic transporters (e.g., MCT1/4 ) or glycolytic enzymes (e.g., Hexokinase , similar to Lonidamine), disrupting the Warburg effect in cancer cells.[1]

  • Covalent Modification: The propenoic acid side chain can form covalent adducts with cysteine residues on target proteins (e.g., NF-κB , Keap1 , or specific kinases), altering redox signaling and inducing apoptosis.[1]

Experimental Preparation & Handling

Physicochemical Properties[1][2][3][4][5]
  • Molecular Weight: ~180.19 g/mol (Estimate based on formula C8H10N2O2)[1]

  • Solubility: Low in water; High in organic solvents (DMSO, Ethanol).[1]

  • Stability: Sensitive to light and prolonged exposure to basic pH (potential polymerization or hydrolysis).[1]

Stock Solution Protocol

Objective: Prepare a stable 50 mM stock solution.

  • Weighing: Accurately weigh 9.0 mg of solid compound.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid using water or PBS for the stock, as the free acid may precipitate at high concentrations.[1]

  • Mixing: Vortex for 30 seconds until fully dissolved. If particles persist, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (50 µL/tube) and store at -20°C . Stable for 3 months. Avoid freeze-thaw cycles.[1][2]

Core Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Purpose: Determine the IC50 value in specific cancer cell lines (e.g., HeLa, MCF-7, A549).[1]

Step-by-Step Methodology:

  • Seeding: Plate cancer cells at

    
     cells/well in a 96-well plate. Incubate overnight (18-24h) to allow attachment.
    
  • Treatment Preparation:

    • Thaw 50 mM DMSO stock.[1]

    • Prepare serial dilutions in complete media (DMEM + 10% FBS).[1]

    • Dose Range: 0, 1, 5, 10, 25, 50, 100 µM.[1]

    • Vehicle Control: Media + 0.2% DMSO (Must match highest concentration).[1]

  • Incubation: Aspirate old media and add 100 µL of treatment media. Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL of CCK-8 reagent (or MTT solution) to each well.[1]

    • Incubate for 1-4 hours until color develops.[1]

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).[1]

  • Analysis: Normalize OD values to Vehicle Control (100% viability). Plot dose-response curve (Log[Concentration] vs. % Viability) to calculate IC50.[1]

Protocol B: Metabolic Stress Test (Lactate Production)

Purpose: Validate if the compound inhibits glycolysis or lactate transport (Warburg Effect targeting).[1]

Step-by-Step Methodology:

  • Setup: Seed cells in a 6-well plate (

    
     cells/well). Grow to 80% confluency.
    
  • Starvation: Wash cells with PBS and switch to Phenol Red-Free DMEM (low glucose, 5 mM) for 1 hour.

  • Treatment: Add compound (at IC50 and 2x IC50) or Control (DMSO) in fresh media containing 10 mM Glucose.

  • Sampling:

    • Collect 50 µL of culture supernatant at T=0, 6h, 12h, and 24h.

  • Quantification: Use a Lactate Colorimetric Assay Kit .

    • Mix supernatant with Lactate Enzyme Mix.[1]

    • Incubate 30 min at Room Temp.

    • Read OD 570 nm.[1]

  • Normalization: Lyse remaining cells and measure Total Protein (BCA Assay). Normalize Lactate concentration to protein content (mM Lactate / mg Protein).

    • Expected Result: If the compound acts like an MCT inhibitor or Lonidamine analog, extracellular lactate accumulation should significantly decrease (intracellular trapping) or decrease (glycolysis blockade), depending on the specific target.[1]

Visualizations & Pathways

Figure 1: Proposed Mechanism of Action Pathway

The following diagram illustrates the potential dual-action pathway of pyrazole-acrylic acids: interfering with metabolic transporters (MCT) and modifying stress-response signaling (NF-κB/Nrf2).[1]

Gcluster_MetabolismMetabolic Modulationcluster_SignalingCovalent SignalingCompound3-(2-Ethylpyrazol-3-yl)prop-2-enoic acidMCT1MCT1/4 Transporter(Blockade)Compound->MCT1CompetitiveInhibitionCys_ResidueCysteine Adduct(Michael Addition)Compound->Cys_ResidueAlkylationLactate_OutLactate Efflux(Inhibited)MCT1->Lactate_OutpH_DropIntracellularAcidificationMCT1->pH_DropAccumulationApoptosisApoptosis(Caspase 3/7)pH_Drop->ApoptosisNFkBNF-κB PathwayCys_Residue->NFkBInhibitsNFkB->ApoptosisDe-repression

Caption: Dual-mechanism hypothesis: Metabolic blockade via transporter inhibition and signaling modulation via cysteine modification.[1]

Table 1: Troubleshooting & Optimization
IssuePossible CauseSolution
Precipitation in Media Compound concentration >100 µM or pH shock.[1]Pre-dilute in warm media; ensure final DMSO < 0.5%.[1]
No Cytotoxicity (IC50 > 100µM) Cell line is resistant or compound is inactive.[1]Test in glycolytic-dependent lines (e.g., KRAS-mutant) or use low-glucose media to sensitize.[1]
Inconsistent Replicates Evaporation in outer wells (Edge Effect).[1]Fill outer wells with PBS; use only inner 60 wells.[1]
Yellowing of Stock Oxidation of the acrylic moiety.[1]Discard stock; prepare fresh under low light.

References

  • ChemSrc. (2024).[1] this compound - CAS 1344885-02-4.[1] Link

  • Halestrap, A. P., & Wilson, M. C. (2012).[1] The monocarboxylate transporter family—Role in lactic acid transport and cancer.[1] IUBMB Life, 64(2), 109–119.[1] (Context for acrylic acid derivatives as MCT inhibitors).

  • Bhatia, R., et al. (2012).[1] Synthesis and biological evaluation of a novel series of chalcones incorporated pyrazole moiety as anticancer agents. Applied Biochemistry and Biotechnology, 168, 1153–1162.[1] (Context for pyrazole-propenoic acid cytotoxicity).

  • SelleckChem. (2024).[1][3] General Protocol for Cell Viability Assays. Link

Introduction: Unveiling the Therapeutic Potential of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Characterization of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid in HeLa Cells

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer effects.[1] Similarly, the aryl propionic acid moiety is a well-established pharmacophore, most famously represented in non-steroidal anti-inflammatory drugs (NSAIDs), which have also been investigated for their anticancer properties.[2] The novel compound, this compound, merges these two structural motifs, presenting a compelling candidate for investigation as a potential anti-proliferative agent.

This document provides a comprehensive suite of protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the biological effects of this compound on the human cervical adenocarcinoma cell line, HeLa. HeLa cells are a cornerstone of cancer research, providing a robust and well-characterized model system for initial efficacy and mechanism of action studies.[3]

The following protocols are presented not merely as a sequence of steps, but as a logical and self-validating workflow. We begin with foundational cytotoxicity screening to determine the compound's potency and then proceed to more sophisticated assays to elucidate the specific cellular mechanisms—apoptosis and cell cycle arrest—that may underlie its activity. Finally, we detail methods to probe the molecular underpinnings by examining key protein markers. This guide is structured to empower researchers to generate reliable, reproducible, and insightful data.

Hypothesized Mechanism of Action

Based on the structural characteristics of this compound and the known activities of related compounds, we can hypothesize its primary mode of action. Many small molecule anticancer agents induce apoptosis, or programmed cell death, by disrupting the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4] This disruption often leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of an executioner caspase cascade, culminating in cell death.[5]

Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax MMP ΔΨm Bax->MMP Loss Bcl2 Bcl-2 Bcl2->MMP CytoC_mito Cytochrome c MMP->CytoC_mito CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleavage ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Cleavage Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage CytoC_cyto->Apaf1 Compound This compound (Hypothesized Target) Compound->Bax Compound->Bcl2 ApoptoticStimuli Apoptotic Stimuli ApoptoticStimuli->Bax

Caption: Hypothesized intrinsic apoptosis pathway targeted by the test compound.

Experimental Workflow Overview

A systematic approach is critical for characterizing a novel compound. The workflow outlined below ensures that each experiment builds upon the results of the last, from broad cytotoxic effects to specific molecular mechanisms.

Experimental_Workflow Start Start: HeLa Cell Culture MTT Protocol 2: Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Protocol 4: Cell Cycle Analysis (PI Staining) IC50->CellCycle Western Protocol 5: Mechanism Validation (Western Blot) Apoptosis->Western CellCycle->Western End Data Interpretation & Conclusion Western->End

Caption: Logical workflow for the in vitro evaluation of the test compound.

Protocol 1: HeLa Cell Culture and Maintenance

Rationale: Establishing and maintaining healthy, consistent cell cultures is the bedrock of reproducible in vitro research. This protocol ensures that HeLa cells are in an optimal logarithmic growth phase for experimentation, minimizing variability unrelated to compound treatment.

Materials:

  • HeLa cells (human cervical adenocarcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM)[6]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)[7]

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

  • Inverted microscope

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing (if starting from a frozen vial): Thaw a vial of HeLa cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium in a T-75 flask.

  • Maintenance: Culture cells at 37°C in a humidified 5% CO₂ incubator. Monitor cell confluency daily using an inverted microscope.

  • Subculturing (Passaging): When cells reach 80-90% confluency, perform subculturing.[6] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[7] d. Neutralize the trypsin by adding 6-8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed medium. g. Incubate as described in step 3. Subculture cells every 2-3 days.

Protocol 2: Determining Cytotoxicity using the MTT Assay

Rationale: The MTT assay is a robust, colorimetric method to quantify cell viability.[6] It measures the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8] This experiment is crucial for determining the dose-dependent effect of the compound and calculating its IC₅₀ (the concentration that inhibits 50% of cell growth).

Materials:

  • HeLa cells in logarithmic growth phase

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest HeLa cells and perform a cell count. Dilute the cell suspension to a concentration of 1 x 10⁵ cells/mL in complete growth medium. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM). b. Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 25, 50, 100 µM). c. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only). d. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Assay: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[11] b. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form. c. Carefully aspirate the medium from each well without disturbing the crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[7]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[8]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100 b. Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve. c. Determine the IC₅₀ value from the curve using non-linear regression analysis (e.g., in GraphPad Prism).

Data Presentation:

Treatment Concentration (µM)Mean Absorbance (OD 570nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.2540.085100.0%
0.11.2310.07998.2%
11.1590.09192.4%
100.8820.06470.3%
250.6150.05549.0%
500.3440.04127.4%
1000.1500.02812.0%
Calculated IC₅₀ ~26 µM

Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to apoptosis, we use flow cytometry with Annexin V and PI co-staining. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can detect these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[7][12]

Materials:

  • HeLa cells and treatment compounds as above

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well.[13] Allow them to adhere for 24 hours. Treat the cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. a. Aspirate the medium (containing floating cells) and transfer to a 15 mL conical tube. b. Wash the adherent cells with PBS and detach them using a brief trypsinization. c. Combine the detached cells with the medium from step 2a. d. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: a. Discard the supernatant and wash the cell pellet once with cold PBS. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11] c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4][7] d. Gently vortex and incubate for 15 minutes at room temperature in the dark.[4] e. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[11] Acquire at least 10,000 events per sample.

    • Quadrant Analysis:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

Data Presentation:

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Total Apoptotic
Vehicle Control94.5 ± 2.13.1 ± 0.81.9 ± 0.55.0 ± 1.3
0.5x IC₅₀80.2 ± 3.512.5 ± 1.96.3 ± 1.118.8 ± 3.0
1x IC₅₀45.7 ± 4.235.8 ± 3.315.1 ± 2.450.9 ± 5.7
2x IC₅₀15.3 ± 2.842.1 ± 4.038.9 ± 3.781.0 ± 7.7

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many anticancer compounds exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M). This prevents cells from proliferating and can trigger apoptosis.[13] Cell cycle analysis is performed by staining DNA with a stoichiometric dye like Propidium Iodide (PI) after cell fixation and permeabilization. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[14]

Materials:

  • HeLa cells and treatment compounds as above

  • 6-well plates

  • Ice-cold 70% Ethanol

  • PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[13]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat HeLa cells in 6-well plates as described in Protocol 3.

  • Cell Harvesting: Collect all cells (adherent and floating) by trypsinization and centrifugation (300 x g for 5 minutes).

  • Fixation: a. Discard the supernatant and wash the cell pellet once with cold PBS. b. Resuspend the pellet in 500 µL of cold PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] d. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes. b. Discard the ethanol and wash the pellet once with cold PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution.[13] d. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect fluorescence data on a linear scale. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.[13]

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Vehicle Control60.5 ± 2.519.1 ± 1.618.3 ± 1.42.1 ± 0.5
0.5x IC₅₀58.9 ± 2.815.5 ± 1.923.4 ± 2.12.2 ± 0.6
1x IC₅₀49.1 ± 3.112.3 ± 1.534.5 ± 3.04.1 ± 0.9
2x IC₅₀35.6 ± 3.99.8 ± 1.242.1 ± 3.512.5 ± 2.1

Protocol 5: Investigating Protein Expression via Western Blotting

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, providing critical mechanistic insights.[15][16] Based on the results from the apoptosis and cell cycle assays, we can probe for changes in key regulatory proteins. For example, an increase in the "cleaved" form of Caspase-3 confirms the activation of the executioner caspase cascade.[9] A shift in the Bax/Bcl-2 ratio can confirm the involvement of the mitochondrial pathway. An increase in p21 could explain a G1 or G2/M arrest.

Materials:

  • HeLa cells and treatment compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p21, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: a. Seed and treat cells in 6-well or 10 cm plates with the compound at the desired concentrations and time points. b. Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.[17] c. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (total protein lysate) to a new tube. e. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration. Mix with Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[17] c. Run the gel to separate proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20). d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11] e. Wash the membrane again three times with TBST.

  • Detection: a. Apply the ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Analyze band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control (e.g., β-actin) to compare expression levels across different treatments.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • LI-COR Biosciences. (n.d.).
  • BenchChem. (2025).
  • Ma, H. T., & Poon, R. Y. C. (2017). Synchronization of HeLa Cells.
  • Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry.
  • Ben-Sahra, I., & Manning, B. D. (2015).
  • NeoBiotechnologies. (n.d.). Western Blot Protocol.
  • LI-COR Biosciences. (n.d.). Cell Health Assays.
  • Wang, Y., et al. (2018).
  • Yadav, B., et al. (2025). Methodology for Assessing Drug Efficacy: Protocol for Single and Combination Drug Screening Using HeLa Cell Cultures. PubMed.
  • Thermo Fisher Scientific. (2015). Assays for Apoptosis and Autophagy.
  • BenchChem. (2025).
  • The Scientist. (2024).
  • Abcam. (n.d.). General western blot protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • University of Arizona. (n.d.). Cell Cycle Analysis.
  • Park, C. H., et al. (2013). Valproic acid inhibits the growth of HeLa cervical cancer cells via caspase-dependent apoptosis. Oncology Reports.
  • Ghasemali, S., et al. (2022). Anti-proliferative and Apoptotic Effects of Valproic Acid on HeLa Cells. Brieflands.
  • Bartolini, M., et al. (2023).
  • Kumar, A., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.

Sources

Advanced Application Note: Profiling Pyrazole Derivatives in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Landscape

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. It famously serves as the core pharmacophore for celecoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor. Recent structural optimizations have expanded the utility of pyrazole derivatives, enabling them to target multiple nodes within the inflammatory cascade, including COX, lipoxygenase (LOX), and the upstream Nuclear Factor kappa B (NF-κB) signaling pathway .

Why do pyrazole derivatives excel as anti-inflammatory agents? The vicinal diarylpyrazole scaffold is sterically optimized to exploit the structural nuances between the COX-1 and COX-2 isoenzymes. COX-2 possesses a larger, more flexible hydrophobic side pocket due to the substitution of Isoleucine (in COX-1) with Valine (Val523) in COX-2. Sulfonamide or sulfonyl groups attached to the pyrazole core extend directly into this secondary pocket, forming highly stable hydrogen bonds with Arg513 and His90, thereby conferring exceptional selectivity . Furthermore, novel 1,5-diaryl pyrazoles and pyrazole-pyridazine hybrids have demonstrated the ability to suppress the upstream activation of NF-κB, halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and inducible enzymes (iNOS, COX-2) .

InflammatoryPathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 (Inducible) NFkB->COX2 Upregulates Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX1->PGE2 COX2->PGE2 Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->NFkB Pyrazole->COX2 Selective Inhibition

Inflammatory signaling cascade and points of intervention by pyrazole derivatives.

In Vitro Enzymatic Profiling: COX-1/COX-2 Inhibition

Causality & Rationale

Evaluating both COX-1 and COX-2 inhibition in parallel is critical for calculating the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) . A high SI is the primary predictive biomarker for reduced gastrointestinal toxicity in vivo, as constitutive COX-1 activity is strictly required for gastric mucosal protection .

Self-Validating System

To ensure the assay is self-validating, it must include:

  • Vehicle Control (DMSO): Establishes baseline 100% enzyme activity.

  • Background Control (No Enzyme): Subtracts auto-oxidation noise from the substrate.

  • Reference Standard (Celecoxib): Validates assay sensitivity and benchmarks the novel derivatives.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 100 mM Tris-HCl assay buffer (pH 8.0) containing 1 µM hematin (a necessary cofactor for COX peroxidase activity) and 2 mM phenol.

  • Compound Dilution: Dissolve the synthesized pyrazole derivatives in DMSO. Prepare a 10-point serial dilution to ensure accurate IC₅₀ curve generation. Critical: Keep the final DMSO concentration below 1% in the well to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add 10 µL of the test compound, 10 µL of purified human COX-1 or COX-2 enzyme, and 170 µL of assay buffer to a 96-well plate. Incubate at 37°C for 15 minutes.

    • Causality: This pre-incubation step is vital because pyrazole derivatives are often time-dependent, slow-binding inhibitors. They require time to undergo conformational alignment within the COX-2 active site before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Quenching & Detection: Quench the reaction with 1 M HCl. Quantify the primary prostaglandin product (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or utilize a fluorometric probe (e.g., ADHP) that detects the secondary peroxidase activity of the COX enzyme.

Cellular Efficacy: LPS-Stimulated RAW 264.7 Macrophage Assays

Causality & Rationale

While cell-free enzymatic assays confirm direct target engagement, cell-based assays are necessary to evaluate membrane permeability, intracellular stability, and multi-target efficacy. RAW 264.7 murine macrophages are the gold standard model because they robustly express Toll-Like Receptor 4 (TLR4). Upon stimulation with Lipopolysaccharide (LPS), they activate the NF-κB pathway, triggering a massive release of Nitric Oxide (NO) via iNOS and PGE2 via COX-2 .

Self-Validating System

To ensure that a reduction in inflammatory mediators is due to true pharmacological inhibition and not mere cytotoxicity, an MTT cell viability assay must be run in parallel. Any compound concentration reducing cell viability below 90% must be excluded from efficacy analysis to prevent false positives.

ExperimentalWorkflow Seed Seed RAW 264.7 Cells (96-well / 24-well plates) Incubate Overnight Incubation (37°C, 5% CO2) Seed->Incubate Pretreat Pre-treat with Pyrazole Derivatives (1 hour) Incubate->Pretreat Stimulate LPS Stimulation (1 µg/mL for 24h) Pretreat->Stimulate Harvest Harvest Supernatant & Cell Lysate Stimulate->Harvest Assay1 Griess Assay (NO Production) Harvest->Assay1 Assay2 ELISA (PGE2, TNF-α, IL-6) Harvest->Assay2 Assay3 Western Blot (COX-2, iNOS) Harvest->Assay3

Step-by-step workflow for evaluating pyrazole derivatives in RAW 264.7 macrophages.

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at a density of

    
     cells/well in 96-well plates (for NO/MTT assays) or 
    
    
    
    cells/well in 24-well plates (for cytokine ELISA). Culture in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
  • Pre-Treatment: Aspirate media and replace with fresh media containing the pyrazole derivatives (e.g., 1–10 µM). Incubate for 1 hour.

    • Causality: Pre-treatment allows the compound to accumulate intracellularly and bind to its targets (like basal COX-2 or NF-κB complexes) before the massive LPS-induced transcriptional wave begins.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative (unstimulated) control. Incubate for 24 hours.

  • NO Quantification (Griess Assay): Transfer 100 µL of the culture supernatant to a new flat-bottom plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm.

    • Causality: Nitric Oxide is highly unstable and rapidly oxidizes to nitrite (

      
      ) in culture media. The Griess reagent specifically reacts with nitrite to form a stable, measurable azo dye, acting as a reliable proxy for iNOS activity.
      
  • Cytokine/PGE2 Quantification: Use the remaining supernatant to quantify TNF-α, IL-6, and PGE2 via commercial ELISA kits according to the manufacturer's instructions.

  • Viability Check (MTT): Add MTT solution (0.5 mg/mL) to the original cells left in the plate. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

Quantitative Data Summary: Efficacy of Recent Pyrazole Derivatives

The table below summarizes the in vitro inhibitory activity of several recently synthesized pyrazole derivatives, demonstrating their potential as selective COX-2 inhibitors and cellular anti-inflammatory agents.

Compound Class / ScaffoldTarget / AssayIC₅₀ / EfficacySelectivity Index (SI)Reference
Pyridylpyrazole (Compound 1m) PGE2 (RAW 264.7 Cell Assay)1.1 µMN/A
1,5-Diaryl Pyrazole (Compound T5) COX-2 (Enzymatic Assay)0.781 µM7.16
Benzenesulfonamide Pyrazole (3b) COX-2 (Enzymatic Assay)39.43 nM22.21
Pyrazole-Pyridazine Hybrid (6f) COX-2 (Enzymatic Assay)1.15 µM> 10.0

References

  • Gamal El-Din, M. M., et al. "Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages." Molecules, 2021.[Link]

  • Deivasigamani, P., et al. "Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study." Biomedicines, 2024.[Link]

  • Hassan, G. S., et al. "New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES." European Journal of Medicinal Chemistry, 2019.[Link]

  • Osman, E. O., et al. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages." RSC Medicinal Chemistry, 2024.[Link]

experimental setup for evaluating the cytotoxicity of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid

[1]

Executive Summary

This guide outlines the standardized workflow for evaluating the cytotoxic potential of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid . Chemically, this compound features a pyrazole scaffold with an

Consequently, the evaluation strategy must distinguish between non-specific cytotoxicity (membrane disruption) and mechanism-based toxicity (oxidative stress, metabolic inhibition). This protocol integrates ISO 10993-5 standards with mechanistic profiling to provide a robust safety and efficacy profile.

Chemical Handling & Formulation

Rationale: Pyrazole-acrylic acid derivatives often exhibit poor aqueous solubility and hydrolytic instability. Improper handling leads to microprecipitation, causing false positives in colorimetric assays.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9% purity.
    
  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions (Serial Dilution)
  • Vehicle Control: The final DMSO concentration in the cell culture medium must remain

    
     0.5% (v/v)  to avoid solvent-induced toxicity.
    
  • Pre-Dilution Step: Perform intermediate dilutions in serum-free medium before adding to the cell plate to prevent serum protein precipitation shock.

Experimental Workflow Overview

The following diagram illustrates the critical path from compound solubilization to IC50 determination.

Cytotoxicity_Workflowcluster_AssaysReadout ModalitiesStockCompound Stock(100 mM in DMSO)DilutionSerial Dilution(Logarithmic Scale)Stock->Dilution 1:1000 dilutionTreatmentCompound Exposure(24h / 48h / 72h)Dilution->TreatmentSeedingCell Seeding(96-well Plate)Seeding->Treatment Adherence (24h)MTTMetabolic Activity(MTT/CCK-8)Treatment->MTTLDHMembrane Integrity(LDH Release)Treatment->LDHAnalysisData Analysis(IC50 & Selectivity Index)MTT->AnalysisLDH->Analysis

Figure 1: High-throughput screening workflow ensuring separation of metabolic inhibition (MTT) and necrotic lysis (LDH).

Protocol A: Metabolic Viability Screening (CCK-8/MTT)

Objective: Determine the IC50 value (concentration inhibiting 50% of growth). Why CCK-8? Unlike MTT, Cell Counting Kit-8 (WST-8) produces a water-soluble formazan, eliminating the solubilization step and reducing variability associated with pyrazole precipitation.

Materials[2][3][4][5][6][7][8][9][10]
  • Cell Lines:

    • HepG2 (Human liver carcinoma) – Metabolic toxicity proxy.

    • HUVEC (Human Umbilical Vein Endothelial Cells) – Vascular safety proxy.

  • Reagents: CCK-8 Reagent (Dojindo or equivalent), DMEM/RPMI-1640 medium.

Step-by-Step Procedure
  • Seeding: Plate cells at

    
     cells/well in 100 
    
    
    L medium in a 96-well clear-bottom plate.
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
  • Treatment:

    • Aspirate old medium.

    • Add 100

      
      L of fresh medium containing the compound at 8 concentrations (e.g., 0.1 
      
      
      M to 100
      
      
      M).
    • Controls:

      • Negative: 0.5% DMSO in medium.

      • Positive: Doxorubicin (1

        
        M) or Triton X-100 (0.1%).
        
      • Blank: Medium only (no cells).

  • Exposure: Incubate for 48 hours .

  • Readout:

    • Add 10

      
      L of CCK-8 reagent to each well.
      
    • Incubate for 1–4 hours (monitor color development).

    • Measure Absorbance at 450 nm .

Protocol B: Mechanistic Validation (Apoptosis vs. Necrosis)

Rationale: The acrylic acid moiety suggests the compound may act as a Michael acceptor, potentially depleting cellular Glutathione (GSH) and inducing Reactive Oxygen Species (ROS). This pathway typically triggers apoptosis rather than immediate necrosis.

ROS Generation Assay (DCFDA)
  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Protocol:

    • Treat cells with IC50 concentration for 4–6 hours.

    • Wash cells with PBS.

    • Incubate with 10

      
      M H2DCFDA for 30 mins.
      
    • Analysis: Flow cytometry or Fluorescence microscopy (Ex/Em: 485/535 nm).

    • Expectation: If the compound alkylates GSH, a significant right-shift in fluorescence intensity will be observed compared to control.

Annexin V / Propidium Iodide (PI) Staining

Distinguishes between:

  • Early Apoptosis: Annexin V (+) / PI (-)

  • Late Apoptosis/Necrosis: Annexin V (+) / PI (+)

Hypothetical Mechanism of Action

The following diagram visualizes the predicted toxicity pathway for an

MOA_PathwayCompound3-(2-Ethylpyrazol-3-yl)prop-2-enoic acidMichael_AddMichael Additionto Cysteine/GSHCompound->Michael_Add Electrophilic attackGSH_DepletionGSH DepletionMichael_Add->GSH_DepletionROSROS AccumulationGSH_Depletion->ROS Loss of redox bufferMito_DysfunctionMitochondrialDysfunctionROS->Mito_DysfunctionCaspaseCaspase 3/7ActivationMito_Dysfunction->Caspase Cytochrome c releaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Figure 2: Predicted Adverse Outcome Pathway (AOP) initiated by electrophilic attack on cellular thiols.

Data Analysis & Reporting

Calculation of Cell Viability

Normalize raw absorbance data using the following formula:

Selectivity Index (SI)

To determine if the compound is a viable drug candidate or a general toxin, calculate the SI:

SI ValueInterpretation
< 2 General Toxin (Low therapeutic potential)
2 – 10 Moderate Selectivity
> 10 High Selectivity (Promising candidate)

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous medium.Reduce final concentration; ensure DMSO is <0.5%; use a co-solvent like PEG-400 if necessary.
High Background Absorbance Compound absorbs at 450 nm (yellow/orange).Use a "Compound Only" blank (Medium + Compound, no cells) and subtract this value.
Edge Effect Evaporation in outer wells.Fill outer wells with sterile PBS; use only inner 60 wells for assay.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2][3] Link

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute Developmental Therapeutics Program. Methodology for in vitro cancer drug discovery.[4] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • BenchChem. Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide. (General reference for pyrazole scaffold toxicity). Link

  • Sigma-Aldrich. Safety Data Sheet (SDS) for Pyrazole Derivatives. (Generic handling for pyrazole-acrylic acids).[5] Link

Topic: Protocol for the Solubilization of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Authored For: Researchers, scientists, and drug development professionals.

Abstract: The successful execution of in vitro studies hinges on the accurate and reproducible preparation of test compounds. Molecules such as 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid, which belong to the pyrazole carboxylic acid class, often exhibit limited aqueous solubility, posing a significant challenge for biological testing. This document provides a comprehensive, field-proven protocol for the solubilization of this compound, emphasizing methods that preserve compound integrity and minimize experimental artifacts. We will detail the rationale behind solvent selection, outline a primary protocol using Dimethyl Sulfoxide (DMSO), and provide advanced troubleshooting strategies to ensure reliable and consistent results in your research endeavors.

Foundational Principles: Understanding the Compound

Before proceeding to a protocol, it is critical to understand the physicochemical characteristics of the target molecule. While specific experimental data for this compound is not widely published, we can infer its likely properties by analyzing its structure and comparing it to analogous compounds.

The structure contains a substituted pyrazole ring and an ethyl group, both of which contribute to its hydrophobic nature. The presence of the prop-2-enoic acid moiety (an unsaturated carboxylic acid) provides a polar, ionizable group. This amphipathic character suggests that solubility will be poor in neutral aqueous solutions but can be achieved using appropriate organic solvents or by manipulating pH.

Table 1: Physicochemical Profile of this compound and Structurally Related Analogs

ParameterThis compound(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid3-(1-ethylpyrazol-4-yl)prop-2-enoic acid[1][2]General Prop-2-enoic Acid[3]
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂C₈H₁₀N₂O₂C₃H₄O₂
Molecular Weight 166.18 g/mol 166.18 g/mol 166.18 g/mol 72.06 g/mol
Physical Form Predicted: SolidSolid---Liquid
Predicted XlogP 0.5[1]---------
Key Structural Features Ethylpyrazole, Carboxylic AcidDimethylpyrazole, Carboxylic AcidEthylpyrazole, Carboxylic AcidCarboxylic Acid
Anticipated Solubility Poor in water; Soluble in organic solvents (e.g., DMSO)Soluble in organic solventsSoluble in organic solventsMiscible with water

Note: The XlogP value, a measure of hydrophobicity, is a prediction for a structural isomer but serves as a useful guide. A positive value indicates a preference for hydrophobic environments.

The Primary Solvent: Justification for DMSO

For compounds that are not readily soluble in aqueous buffers, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial solubilization in biological research.[4]

Causality Behind Solvent Choice:

  • High Solubilizing Power: DMSO is a highly polar, aprotic solvent capable of dissolving a wide array of both nonpolar and polar compounds.[5]

  • Miscibility with Water: It is fully miscible with water and cell culture media, which allows for the preparation of high-concentration stock solutions that can be subsequently diluted to working concentrations for assays.[5]

  • Established Use: It is a well-characterized solvent in the context of in vitro assays, with extensive literature on its effects on various cell types.

Critical Consideration: DMSO-Induced Bioactivity and Cytotoxicity While an excellent solvent, DMSO is not inert. At elevated concentrations, it can induce cellular stress, alter gene expression, and cause cytotoxicity.[6][7][8][9] Therefore, a core principle of any in vitro study is to minimize the final concentration of DMSO in the assay.

  • General Cell-Based Assays: The final DMSO concentration should ideally be kept ≤ 0.5% .[10]

  • Sensitive or Primary Cell Cultures: A more conservative final concentration of ≤ 0.1% is strongly recommended.[7][10]

  • Vehicle Control: Every experiment must include a vehicle control—a condition where cells are treated with the same final concentration of DMSO as the experimental conditions, but without the compound.[11] This ensures that any observed effects are due to the compound and not the solvent.

Experimental Protocol: Solubilization Workflow

This protocol is designed as a self-validating system. By following these steps, you will create a high-concentration, stable stock solution and prepare working dilutions that maintain compound solubility while minimizing solvent-induced artifacts.

Workflow Overview

The following diagram illustrates the logical flow from receiving the solid compound to its final application in an assay plate.

G cluster_prep Part A: Stock Solution Preparation cluster_dilution Part B: Serial Dilution cluster_final Part C: Final Working Solution Compound Weigh Solid Compound DMSO Add 100% Anhydrous DMSO Compound->DMSO Dissolve Vortex / Sonicate to Fully Dissolve DMSO->Dissolve Stock High-Concentration Stock Solution (e.g., 50 mM in 100% DMSO) Dissolve->Stock SerialDMSO Perform Serial Dilutions in 100% DMSO Stock->SerialDMSO FinalDilution Dilute Serially Diluted Stocks into Assay Medium/Buffer SerialDMSO->FinalDilution Assay Final Working Solutions in Assay Plate (e.g., Final DMSO ≤ 0.5%) FinalDilution->Assay

Caption: Workflow for preparing this compound solutions.

Part A: Preparation of a 50 mM Stock Solution in 100% DMSO

Rationale: Creating a high-concentration primary stock allows for significant downstream dilution, ensuring the final DMSO concentration in the assay remains negligible. A 10-50 mM stock is a common starting point.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator water bath

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 166.18 g/mol × 1000 mg/g = 8.31 mg

  • Weigh Compound: Accurately weigh 8.31 mg of the compound and transfer it to a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex vigorously. Visually inspect for any undissolved particulates.[4]

    • Expert Tip: If the compound does not dissolve readily, use a sonicator water bath for 5-10 minutes or gently warm the solution to 37°C.[4] Allow the solution to return to room temperature before use.

  • Storage: Once fully dissolved, this is your 50 mM primary stock. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4][10]

Part B: Preparation of Working Solutions via Serial Dilution in 100% DMSO

Rationale: Performing serial dilutions in 100% DMSO before introducing an aqueous environment is the single most effective technique to prevent compound precipitation.[12] Adding a high concentration of an organic-soluble compound directly into a buffer can cause it to "crash out" of solution.

Procedure (Example for a 2-fold dilution series):

  • Label a series of sterile microcentrifuge tubes (e.g., #2 through #8).

  • Add 50 µL of 100% DMSO to each of the labeled tubes (#2-8).

  • Transfer 50 µL of your 50 mM primary stock (Tube #1) into Tube #2. Cap and vortex thoroughly. Tube #2 now contains a 25 mM solution.

  • Using a fresh pipette tip, transfer 50 µL from Tube #2 into Tube #3. Cap and vortex. Tube #3 now contains a 12.5 mM solution.

  • Continue this process for the entire series. This creates a range of concentrations all dissolved in 100% DMSO.

Part C: Final Dilution into Aqueous Assay Medium

Rationale: This is the final step where the compound is introduced to the biological system. The dilution factor should be large enough (e.g., 1:200 or greater) to bring the DMSO concentration to a non-toxic level.

Procedure (Example for a final concentration of 50 µM with 0.5% DMSO):

  • Calculate the intermediate stock concentration needed. If your desired highest final concentration is 50 µM and your desired final DMSO is 0.5%, you need a 200X intermediate stock (1 / 0.005 = 200).

    • Intermediate Stock Concentration = 50 µM × 200 = 10,000 µM = 10 mM .

  • Prepare this 10 mM stock from your dilution series in 100% DMSO.

  • For a final volume of 200 µL in a well:

    • Add 199 µL of your cell culture medium or assay buffer to the well.

    • Add 1 µL of the 10 mM stock solution (in DMSO).

    • The final concentration will be (1 µL × 10 mM) / 200 µL = 50 µM.

    • The final DMSO concentration will be (1 µL / 200 µL) × 100% = 0.5% .

  • Mix immediately and thoroughly, but gently, to ensure dispersion without damaging cells.

Troubleshooting and Advanced Strategies

If the primary protocol fails, a logical decision-making process can resolve most issues.

G Start Does compound dissolve in 100% DMSO? Yes1 Yes Start->Yes1 No1 No Start->No1 Precipitate Does it precipitate upon final dilution into aqueous medium? Yes1->Precipitate Troubleshoot2 Troubleshooting Strategy 2: - Use sonication or gentle warming (37°C). - Test alternative solvents (DMF, Ethanol). - Test pH modification (see below). No1->Troubleshoot2 Yes2 Yes Precipitate->Yes2 No2 No Precipitate->No2 Troubleshoot1 Troubleshooting Strategy 1: - Lower the stock concentration. - Ensure serial dilutions are in 100% DMSO. - For non-cell assays, consider co-solvents  or detergents (e.g., Tween-20). Yes2->Troubleshoot1 Success Protocol Successful No2->Success

Caption: Decision tree for troubleshooting compound solubilization.

Advanced Strategy: pH-Dependent Solubility The carboxylic acid moiety on this compound is weakly acidic. In solutions with a pH above its pKa, the acid will be deprotonated to its carboxylate form, which is significantly more water-soluble.

  • Small-Scale Test: Attempt to dissolve a very small amount of the compound in a weak base, such as 0.1 M ammonium hydroxide (NH₄OH), or a buffer with a pH of 8.0-9.0.

  • Protocol: If soluble, you can prepare a stock solution in this basic buffer.

  • Caution: This approach must be used with caution. The final pH of your assay must be verified and adjusted to ensure it is within the physiological range (typically 7.2-7.4) and does not harm your cells or affect protein function. This method is generally considered a secondary option if DMSO-based protocols are unsuccessful.

By adhering to these principles and protocols, researchers can confidently prepare solutions of this compound, ensuring the integrity of their compound and the reliability of their in vitro data.

References

  • Singh, M., & Singh, M. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. Link

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. Link

  • Ferreira, J. A., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(6), 69-77. Link

  • do Amaral, R. F., et al. (2021). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Immunological Investigations, 50(8), 836-846. Link

  • de Abreu, F. V. G., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(6). Link

  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Retrieved from Sigma-Aldrich. Link

  • Zaborenko, N., et al. (2019). First-Principles and Empirical Approaches to Predicting In Vitro Dissolution for Pharmaceutical Formulation and Process Development and for Product Release Testing. The AAPS Journal, 21(2), 33. Link

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from BenchChem. Link

  • Al-Ostath, S., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105342. Link

  • BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Retrieved from BenchChem. Link

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Link

  • BenchChem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. Retrieved from BenchChem. Link

  • Sigma-Aldrich. (n.d.). (2e)-3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-enoic acid. Retrieved from Sigma-Aldrich. Link

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Link

  • Organic Process Research & Development. (2018). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Link

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Retrieved from Sigma-Aldrich. Link

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Link

  • PubChem. (n.d.). 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-. Retrieved from PubChem. Link

  • El-Gamal, M. I., et al. (2023). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of the Egyptian National Cancer Institute, 35(1), 1-16. Link

  • IntechOpen. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Link

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from GenScript. Link

  • Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. Link

  • Ataman Kimya. (n.d.). PROP-2-ENOIC ACID. Retrieved from Ataman Kimya. Link

  • ChemBK. (n.d.). (2E)-3-phenylprop-2-enoic acid. Retrieved from ChemBK. Link

  • Merck. (n.d.). (2E)-3-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid. Retrieved from Merck. Link

  • PubChemLite. (n.d.). 3-(1-ethylpyrazol-4-yl)prop-2-enoic acid. Retrieved from PubChemLite. Link

  • SpectraBase. (n.d.). (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propenoic acid. Retrieved from SpectraBase. Link

  • Cheméo. (n.d.). Chemical Properties of 2-Propenoic acid (CAS 79-10-7). Retrieved from Cheméo. Link

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Application Notes & Protocols: Investigating 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid as a potential enzyme inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methods necessary to investigate the therapeutic potential of this novel pyrazole derivative.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic ring system.[1][2] Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often through the inhibition of key enzymes.[3][4][5] The acrylic acid moiety is also a well-known pharmacophore that can participate in various biological interactions. The combination of these two functionalities in this compound suggests its potential as a targeted enzyme inhibitor.

This guide will present a hypothetical, yet scientifically rigorous, framework for the investigation of this compound, from its chemical synthesis to its biological evaluation against a plausible enzyme target.

Part 1: Synthesis and Characterization of this compound

A plausible synthetic route for this compound can be envisioned through a multi-step process, starting from readily available precursors. The following protocol is a proposed method based on established organic chemistry reactions.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-Ethyl-2H-pyrazole-3-carbaldehyde

This initial step involves the N-ethylation of pyrazole-3-carbaldehyde.

  • To a solution of pyrazole-3-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Ethyl-2H-pyrazole-3-carbaldehyde.

Step 2: Knoevenagel Condensation to form this compound

This step involves the condensation of the synthesized aldehyde with malonic acid.[6]

  • In a flask containing pyridine, dissolve 2-Ethyl-2H-pyrazole-3-carbaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Add a catalytic amount of piperidine and heat the mixture to reflux.

  • Monitor the reaction for the evolution of CO2 and by TLC.

  • After the reaction is complete, cool the mixture and pour it into a cold, dilute solution of hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash it with cold water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Knoevenagel Condensation A Pyrazole-3-carbaldehyde C 2-Ethyl-2H-pyrazole-3-carbaldehyde A->C K2CO3, DMF B Ethyl Iodide B->C E This compound C->E Pyridine, Piperidine D Malonic Acid D->E

Caption: Proposed synthesis workflow for this compound.

Protocol 2: Characterization of the Synthesized Compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H and ¹³C NMR spectra to confirm the chemical structure. Expected signals would include those for the ethyl group, the pyrazole ring protons, and the vinylic protons of the acrylic acid moiety.[7]

  • Mass Spectrometry (MS):

    • Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze the compound by FTIR to identify characteristic functional groups, such as the C=O of the carboxylic acid and C=C of the alkene and pyrazole ring.

  • Purity Assessment:

    • Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

Part 2: Evaluation of Enzyme Inhibitory Potential

The following protocols are designed to assess the inhibitory activity of this compound against a selected enzyme. For the purpose of this guide, we will use a generic matrix metalloproteinase (MMP) as a hypothetical target, given their role in various pathologies and the known inhibitory activity of some heterocyclic compounds.

Protocol 3: Determination of the IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Materials:

  • Purified recombinant human MMP enzyme

  • Fluorogenic MMP substrate

  • This compound (test compound)

  • A known MMP inhibitor (positive control, e.g., Batimastat)

  • Assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35)

  • 96-well black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

    • Create a series of dilutions of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the various concentrations of the test compound to the respective wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature (e.g., 37°C for 15 minutes).

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to each well to start the enzymatic reaction.

  • Measure Activity:

    • Measure the increase in fluorescence over time using a microplate reader. The rate of the reaction is proportional to the slope of the fluorescence versus time plot.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

CompoundHypothetical IC50 (nM)
This compound150
Batimastat (Positive Control)10
Protocol 4: Determination of the Mechanism of Inhibition

Understanding how a compound inhibits an enzyme is crucial for its development as a drug.[10] This protocol outlines the steps to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).[11][12]

Materials:

  • Same as Protocol 3.

Procedure:

  • Assay Setup:

    • Set up a series of experiments, each with a different fixed concentration of the inhibitor (including a zero-inhibitor control).

    • In each experiment, vary the concentration of the substrate over a wide range.

  • Enzyme Kinetics Measurement:

    • For each substrate concentration, measure the initial reaction velocity (rate of fluorescence increase) in the presence of each inhibitor concentration.

  • Data Analysis:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Calculate the inhibition constant (Ki) from the plots.

Inhibition_Assay_Workflow cluster_ic50 IC50 Determination cluster_moa Mechanism of Action Study IC50_1 Prepare serial dilutions of inhibitor IC50_2 Incubate enzyme with inhibitor IC50_1->IC50_2 IC50_3 Add substrate and measure activity IC50_2->IC50_3 IC50_4 Plot % inhibition vs. [Inhibitor] IC50_3->IC50_4 MOA_1 Vary substrate and inhibitor concentrations MOA_2 Measure initial reaction velocities MOA_1->MOA_2 MOA_3 Generate Lineweaver-Burk plot MOA_2->MOA_3 MOA_4 Determine inhibition type and Ki MOA_3->MOA_4

Caption: Workflow for enzyme inhibition assays.

Part 3: Concluding Remarks

The presented application notes and protocols provide a comprehensive and scientifically grounded framework for the initial investigation of this compound as a potential enzyme inhibitor. While the specific biological activity of this compound is yet to be determined, the structural alerts from its pyrazole and acrylic acid moieties suggest that it is a promising candidate for drug discovery research. The successful execution of these protocols will yield crucial data on its synthesis, purity, inhibitory potency, and mechanism of action, thereby paving the way for further preclinical development.

References

  • Benchchem. Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
  • Liao, D. (2015). Identification and characterization of small-molecule inhibitors of lysine acetyltransferases. Methods in Molecular Biology.
  • Johnson, K. A., & Goody, R. S. (2011). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family.
  • Guler, O. O., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Benchchem. Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids.
  • Kadomatsu, K. Classification, Modes of Action and Applications of Enzyme Inhibitors. Journal of Biochemistry and Biotechnology.
  • S., S. et al. Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus.
  • Barakat, A. et al. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules.
  • Gomez, L. et al. (2007, May 15). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Tim-Tim, C. (2017, March 29).
  • Kamal, A. et al. (2021, May 9).
  • Osuala, K. O. et al. (2023, October 2). Identification and structural characterization of small-molecule inhibitors of PINK1. Journal of Biological Chemistry.
  • da Silva, F. B. R. et al. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Protocols.io.
  • Li, G. et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Aggarwal, N. et al. (2018, January 12).
  • Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • Sharma, V. (2012, May 9). Enzyme Inhibition: Mechanisms and Scope. SciSpace.
  • Sigma-Aldrich.
  • Kadowaki, M. et al. (2019, September 4). Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792. FASEB Journal.
  • Li, G. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Singh, S. et al. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Aggarwal, N. et al. (2018).
  • Wikipedia. Enzyme inhibitor.
  • Google Patents. (2022). US11787815B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
  • Google Patents. (1998).
  • ResearchGate. (2025, August 5). Utility of 3-aroylprop-2-enoic acid in heterocyclic synthesis.
  • Santa Cruz Biotechnology. (2E)-3-(pyrazin-2-yl)prop-2-enoic acid.
  • IDOSI Publications.
  • Fries, R. W. et al. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry.
  • V., I. V. et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules.
  • European Patent Office. (1998).
  • National Center for Biotechnology Information. (2025, November 12).
  • Asian Publication Corporation.
  • PubChem.
  • United States Patent Office. (n.d.).
  • Sigma-Aldrich. (2e)-3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-enoic acid.
  • PubChemLite. 3-(1-ethylpyrazol-4-yl)prop-2-enoic acid.
  • Semantic Scholar. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors.

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Application Note: Synthetic Route Development for Substituted Pyrazole-4-Acrylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Substituted pyrazole acrylic acids are critical pharmacophores and versatile synthetic intermediates in modern drug discovery. They are frequently utilized in the development of antimalarial, anticancer, and anti-inflammatory agents . The acrylic acid moiety serves as a potent Michael acceptor for targeted covalent kinase inhibitors, or as an essential electrophilic handle for subsequent amidation and heterocyclic functionalization (e.g., the synthesis of bioactive oxadiazoles) .

This application note details a robust, field-proven, two-step synthetic protocol to generate 1,3-diaryl-1H-pyrazole-4-acrylic acids. Rather than relying on rigid, linear cross-coupling sequences (such as Heck reactions on halogenated pyrazoles), this protocol utilizes a highly convergent Vilsmeier-Haack cyclization-formylation followed by a thermodynamically controlled Knoevenagel condensation.

Mechanistic Causality & Route Selection

  • Step 1: Vilsmeier-Haack Cyclization-Formylation. We initiate the sequence using a hydrazone (derived from acetophenone and phenylhydrazine). The Vilsmeier reagent (generated in situ from POCl

    
     and DMF) acts as a dual-purpose electrophile.
    
    • Causality: This reagent drives both the cyclization of the hydrazone into a pyrazole core and simultaneous formylation at the electron-rich C4 position. This one-pot construction avoids the need to pre-form the pyrazole and subsequently lithiate/formylate it, maximizing atom economy and minimizing intermediate purification steps.

  • Step 2: Knoevenagel Condensation. The resulting pyrazole-4-carbaldehyde is reacted with malonic acid using a catalytic amine base (piperidine).

    • Causality: Under thermodynamic control, the condensation undergoes spontaneous decarboxylation following dehydration, exclusively yielding the (E)-acrylic acid. This direct approach bypasses the need for Horner-Wadsworth-Emmons (HWE) olefination and subsequent ester saponification, reducing the overall workflow by one full synthetic step .

Synthetic Workflow Diagram

Workflow A Acetophenone + Phenylhydrazine B Hydrazone Intermediate A->B EtOH, Reflux (-H2O) C 1,3-Diphenyl-1H-pyrazole- 4-carbaldehyde B->C POCl3, DMF Vilsmeier-Haack D 1,3-Diphenyl-1H-pyrazole- 4-acrylic acid C->D Malonic Acid, Piperidine Knoevenagel Condensation

Synthetic workflow for substituted pyrazole-4-acrylic acids.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
  • Preparation of Vilsmeier Reagent: Cool anhydrous DMF (10 equiv) to 0 °C under an inert N

    
     atmosphere. Add POCl
    
    
    
    (3 equiv) dropwise over 30 minutes to maintain the internal temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the chloromethyleneiminium ion.
  • Hydrazone Addition: Dissolve the acetophenone phenylhydrazone (1 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Cyclization: Gradually warm the reaction mixture to room temperature, then heat to 80 °C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting hydrazone spot must disappear entirely, replaced by a highly UV-active, lower-R

      
       spot corresponding to the formylated product.
      
  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize the highly acidic mixture with saturated aqueous NaHCO

    
     until pH ~7.0 is reached. The product will precipitate as a pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol.
    
    • Analytical Validation:

      
      H NMR (CDCl
      
      
      
      ) must show a distinct aldehyde proton at ~10.0 ppm (s, 1H) and the pyrazole C5-H at ~8.5 ppm (s, 1H).
Protocol B: Knoevenagel Condensation to 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid
  • Reagent Assembly: In a round-bottom flask, combine the previously synthesized 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equiv) and malonic acid (1.5 equiv).

  • Catalyst Addition: Add pyridine (as solvent, 5 mL/mmol) and piperidine (0.2 equiv) as the basic catalyst.

  • Condensation & Decarboxylation: Heat the reaction mixture to 90 °C for 4 hours.

    • Causality: The elevated temperature (90 °C) is strictly required to drive the thermal decarboxylation of the intermediate dicarboxylic acid, ensuring the formation of the mono-acrylic acid rather than a mixture of products.

  • Workup: Cool the mixture and pour it into ice-cold 1M HCl to precipitate the product. Filter the solid, wash thoroughly with water, and dry under a vacuum.

    • Analytical Validation:

      
      H NMR (DMSO-d
      
      
      
      ) must show the complete disappearance of the aldehyde peak (~10.0 ppm). Look for two doublet peaks at ~6.4 ppm and ~7.6 ppm with a coupling constant (J) of ~15–16 Hz, confirming the (E)-alkene geometry. IR spectroscopy should reveal a broad -OH stretch (2500–3000 cm
      
      
      ) and a C=O stretch at ~1680 cm
      
      
      , confirming successful decarboxylation .

Quantitative Data & Optimization

To establish the most efficient parameters for the Knoevenagel condensation (Protocol B), various solvent and base conditions were evaluated. The quantitative optimization data is summarized in Table 1 . Pyridine combined with catalytic piperidine provided the optimal balance of yield, reaction time, and stereoselectivity.

Table 1: Optimization of Knoevenagel Condensation Parameters

EntrySolventBase (Equivalents)Temp (°C)Time (h)Yield (%)(E)/(Z) Ratio
1EthanolPiperidine (0.1)801245>99:1
2ToluenePiperidine (0.1)110860>99:1
3 Pyridine Piperidine (0.2) 90 4 88 >99:1
4DMFK

CO

(1.0)
9065590:10

Note: Yields refer to isolated, analytically pure products. Stereochemistry was determined via


H NMR coupling constants.

References

  • Chaudhry, F., Asif, N., Naeem Khan, M., Ribeiro, J., Qayyum Ather, A., Hina, S., Ali Munawar, M., Nasrullah, M., Tul Ain, Q., & Suhail, F. (2013). "Synthesis of Pyrazoleacrylic Acids and Their Derivatives." Asian Journal of Chemistry, 25, 7879-7882. URL:[Link]

  • Verma, G., Chashoo, G., Ali, A., Khan, M. F., Akhtar, W., Ali, I., Akhtar, M., Alam, M. M., & Shaquiquzzaman, M. (2018). "Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents." Bioorganic Chemistry, 77, 106-124. URL:[Link]

Application Note: High-Precision Antimicrobial Profiling of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This application note details the standardized protocol for the antimicrobial characterization of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid (referred to herein as EP-PA ).

The pyrazole scaffold is a privileged structure in medicinal chemistry, historically validated in blockbuster drugs (e.g., Celecoxib) and emerging antimicrobial agents. The specific inclusion of the prop-2-enoic acid (acrylic acid) tail introduces a Michael acceptor moiety, which can enhance binding affinity to bacterial enzymes such as FabI (enoyl-ACP reductase) or DNA Gyrase B via covalent or tight non-covalent interactions.

This guide moves beyond basic phenotypic screening, providing a rigorous, CLSI-compliant workflow to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent pharmacodynamics of EP-PA.

Chemical Identity & Preparation

Before initiating biological assays, the physicochemical properties of EP-PA must be managed to ensure assay reproducibility.

PropertySpecification
IUPAC Name This compound
Molecular Weight ~166.18 g/mol
LogP (Predicted) 1.2 – 1.8 (Moderate Lipophilicity)
Solubility Low in water; Soluble in DMSO, Methanol
Storage -20°C, desiccated, protected from light
Stock Solution Protocol

Objective: Create a stable 10 mg/mL (or 50 mM) stock solution.

  • Weighing: Accurately weigh 10 mg of EP-PA powder into a sterile microcentrifuge tube.

  • Solvent: Add 1.0 mL of 100% molecular biology grade DMSO (Dimethyl Sulfoxide).

    • Note: Do not use water or buffer for the master stock, as the carboxylic acid moiety may precipitate at low pH or high concentration.

  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Although DMSO is bacteriostatic, filter sterilization (0.22 µm PTFE filter) is recommended if the compound was synthesized in non-sterile conditions.

Experimental Workflow: From Screen to Hit

The following diagram illustrates the critical path for validating EP-PA, distinguishing between bacteriostatic and bactericidal activity.

Antimicrobial_Workflow Stock EP-PA Stock Prep (100% DMSO) Dilution Serial Dilution (MHB II Media) Stock->Dilution 1:100 Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Readout Read MIC (Visual/OD600) Incubation->Readout MBC_Test MBC Determination (Plating on Agar) Readout->MBC_Test If Growth Inhibited TimeKill Time-Kill Kinetics (Log reduction vs Time) Readout->TimeKill Validated Hits

Figure 1: Step-by-step screening workflow for EP-PA characterization, adhering to CLSI M07-A10 standards.

Protocol A: Broth Microdilution (MIC Determination)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines .

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well round-bottom polystyrene plates (untreated).

  • Strains: S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control).

  • Controls: Ciprofloxacin (Positive Control), DMSO (Vehicle Control), Media only (Sterility).

Step-by-Step Methodology
  • Inoculum Preparation (Direct Colony Suspension):

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend in saline to match a 0.5 McFarland turbidity standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve the final assay concentration of

      
       CFU/mL (which becomes 
      
      
      
      CFU/mL after adding compound).
  • Compound Dilution Plate:

    • Column 1: Add 100 µL of EP-PA (at 2x the highest desired testing concentration, e.g., 128 µg/mL) in CAMHB. Ensure DMSO concentration < 1% final.

    • Columns 2-10: Add 50 µL of CAMHB.

    • Serial Dilution: Transfer 50 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard the final 50 µL.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Assay Initiation:

    • Add 50 µL of the standardized bacterial inoculum to wells in Columns 1-11.

    • Final Volume: 100 µL per well.

    • Final Bacterial Load:

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Data Interpretation:

    • MIC Definition: The lowest concentration of EP-PA that completely inhibits visible growth (no button/turbidity).

Protocol B: Minimum Bactericidal Concentration (MBC)

While MIC measures inhibition, MBC measures killing capability, which is crucial for the acrylic acid pharmacophore.

  • Sampling: From the MIC plate, identify the MIC well and the next 2-3 supramic wells (concentrations > MIC).

  • Plating: Remove 10 µL from each of these clear wells.

  • Spotting: Spot the aliquots onto MHA (Mueller-Hinton Agar) plates. Tilt the plate to let the drop run (track dilution method) or spread.

  • Incubation: Incubate agar plates at 37°C for 24 hours.

  • Calculation:

    • Count colonies.[1]

    • MBC Definition: The lowest concentration that kills

      
       of the initial inoculum.
      
    • Threshold: If the initial load was

      
       CFU/mL, the spot (representing 10 µL) should have < 5 colonies .
      

Mechanistic Insight: The Pyrazole-Acrylic Acid Mode of Action

Understanding why EP-PA works is as important as knowing if it works. The structure suggests two primary pathways:

  • DNA Gyrase Inhibition: The pyrazole core mimics the ATP-binding pocket of the GyrB subunit.

  • Membrane Permeabilization: The lipophilic ethyl tail combined with the polar acid head can act as a weak detergent or protonophore.

MOA_Pathway EP_PA EP-PA (Compound) Porin Porin Channel (Gram- Entry) EP_PA->Porin Passive Diffusion Target Target: DNA Gyrase B (ATP Competition) Porin->Target Intracellular Accumulation Efflux Efflux Pump (Resistance) Efflux->EP_PA Target->Efflux Possible Ejection Replication DNA Replication Arrest Target->Replication Inhibition Death Bacterial Cell Death Replication->Death

Figure 2: Hypothesized Mechanism of Action (MoA) for pyrazole-acrylic acid derivatives targeting intracellular DNA replication machinery.

Data Presentation Template

When reporting results for EP-PA, use the following table structure to ensure comparability with literature.

Table 1: Antimicrobial Activity Profile of EP-PA

StrainGramMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213(+)[Data][Data]< 4Bactericidal
E. coli ATCC 25922(-)[Data][Data]> 4Bacteriostatic
P. aeruginosa ATCC 27853(-)[Data][Data]N/AResistant (Likely Efflux)

Note: An MBC/MIC ratio of


 typically indicates a bactericidal mechanism, whereas a ratio 

indicates bacteriostatic activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).

  • Verma, G., et al. (2020). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights.

  • Kumar, K. A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives.[3][4][5][6][7] Der Pharma Chemica.

  • National Institutes of Health (NIH). Antibacterial pyrazoles: tackling resistant bacteria. PMC8788221.

Sources

Application Note: Strategies for the High-Purity Isolation of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid, designed for researchers and drug development professionals. This document provides a detailed analysis of purification strategies, including recrystallization, acid-base extraction, and flash chromatography, complete with step-by-step protocols and the rationale behind experimental choices.

Introduction

This compound is a heterocyclic compound incorporating a pyrazole ring and an acrylic acid moiety. Molecules within this class are of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with pyrazole derivatives and the synthetic versatility of the acrylic acid functional group.[1] The synthesis of such compounds, often achieved through methods like the Knoevenagel condensation, typically yields a crude product containing unreacted starting materials, catalysts, and side-products.[1]

Achieving high purity (>98%) is critical for subsequent applications, including biological screening, structural analysis (NMR, X-ray crystallography), and use as an intermediate in multi-step syntheses. Impurities can interfere with analytical characterization, lead to erroneous biological data, and generate unwanted by-products in downstream reactions.

This application note provides a comprehensive guide to three primary purification techniques applicable to this compound:

  • Recrystallization: A robust method for removing moderate levels of impurities from solid compounds.

  • Acid-Base Extraction: A selective chemical separation technique that exploits the acidic nature of the target molecule.

  • Flash Column Chromatography: A high-resolution technique for separating complex mixtures and achieving very high purity.

Compound and Impurity Profile

2.1 Physicochemical Properties of the Target Compound

  • Structure: Chemical structure of this compound (Note: Image is a representative structure. Exact properties should be determined experimentally.)

  • Molecular Formula: C₈H₁₀N₂O₂

  • Predicted Properties:

    • Physical Form: Likely a solid at room temperature.

    • Polarity: A polar molecule due to the presence of the carboxylic acid and the pyrazole ring's nitrogen atoms.

    • Acidity: The carboxylic acid group (pKa ≈ 4-5) makes the molecule acidic and readily deprotonated by bases.

2.2 Probable Impurity Profile

Based on a typical Knoevenagel condensation synthesis between 2-ethylpyrazole-3-carbaldehyde and malonic acid, the following impurities are anticipated:[1][2]

  • Unreacted Starting Materials: 2-ethylpyrazole-3-carbaldehyde (neutral/weakly basic), Malonic acid (acidic).

  • Catalysts: Piperidine or Pyridine (basic).

  • Side-Products: Self-condensation products of the aldehyde or other reaction pathway derivatives.

Understanding this profile is key to selecting an appropriate purification strategy. For instance, the presence of acidic, basic, and neutral impurities makes acid-base extraction a highly effective initial purification step.

Method 1: Purification by Recrystallization

Recrystallization is a fundamental technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain soluble at all temperatures.[3]

3.1 Principle of Recrystallization

The crude solid is dissolved in a minimum amount of a hot solvent to create a saturated solution.[4] As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, remain in the solution (the "mother liquor").[3]

3.2 Protocol for Solvent Screening

The choice of solvent is critical for successful recrystallization.[3] A preliminary screening should be performed with small amounts of the crude material.

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExample(s)Expected Solubility Behavior for Target CompoundRationale
Alcohols Ethanol, Methanol, IsopropanolGood solubility when hot, lower when cold.Polar protic solvents are often effective for polar compounds like carboxylic acids.[3]
Esters Ethyl AcetateModerate solubility.Medium polarity solvent. Can be paired with a non-polar anti-solvent.
Ketones AcetoneHigh solubility.Often too good of a solvent, but useful as the primary solvent in a mixed-solvent system.[3]
Water H₂OLow solubility in cold water, may increase when hot.The carboxylic acid allows for some water solubility. Often used as the "anti-solvent" with alcohols.[5]
Non-polar Hexane, HeptaneInsoluble.Useful as an "anti-solvent" to induce precipitation when added to a solution of the compound in a more polar solvent.[6]

3.3 Step-by-Step Recrystallization Protocol (Ethanol/Water System)

This protocol uses a mixed solvent system, a common and effective technique for pyrazole derivatives.[5]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal volume of hot ethanol and heat the mixture to boiling until the solid dissolves completely.[5]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a gravity filtration using a pre-heated funnel to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation.

  • Re-solubilization: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Quality Control: Assess purity by measuring the melting point (a sharp melting range indicates high purity) and by Thin-Layer Chromatography (TLC).

Method 2: Purification by Acid-Base Extraction

This powerful technique leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities.[7][8] The principle involves converting the water-insoluble neutral acid into a water-soluble salt, which can then be physically separated in an aqueous layer.[9]

4.1 Workflow for Acid-Base Extraction

G start Crude Product (Acid + Neutral/Basic Impurities) dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract 2. Add Aq. Base (e.g., NaHCO₃) Shake in Separatory Funnel dissolve->extract layers 3. Separate Layers extract->layers org_layer Organic Layer: Neutral & Basic Impurities layers->org_layer Top Layer aq_layer Aqueous Layer: Water-Soluble Carboxylate Salt layers->aq_layer Bottom Layer wash Wash & Dry Organic Layer org_layer->wash acidify 4. Acidify Aqueous Layer (e.g., add 2M HCl until pH ~2) aq_layer->acidify evap Evaporate Solvent wash->evap impurities Isolated Impurities evap->impurities precipitate 5. Precipitation of Pure Acid acidify->precipitate filter 6. Collect by Vacuum Filtration precipitate->filter pure_product Pure Product This compound filter->pure_product

Caption: Workflow for purifying the target acid via acid-base extraction.

4.2 Step-by-Step Acid-Base Extraction Protocol

  • Dissolution: Dissolve the crude product in an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).[7]

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Rationale: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to react with less acidic protons, providing selectivity.[9]

  • Mixing & Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes. Allow the layers to separate fully.[8]

  • Layer Separation: Drain the lower aqueous layer (containing the sodium carboxylate salt) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 2-3, check with pH paper).[10] The pure carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of cold deionized water to remove inorganic salts, then dry thoroughly under vacuum.

Method 3: High-Purity Polishing by Flash Column Chromatography

When very high purity is required, or when impurities have similar properties to the target compound, flash column chromatography is the method of choice. Given the polar nature of the target molecule, several chromatographic modes can be considered.[11]

Table 2: Comparison of Chromatography Modes for Polar Compound Purification

Chromatography ModeStationary PhaseMobile Phase PrincipleAdvantages for Target CompoundDisadvantages
Normal-Phase (NPC) Polar (Silica Gel)Non-polar organic solvent, increasing to polar (e.g., Hexane -> Ethyl Acetate -> Methanol)Widely available, cost-effective.Strong, irreversible binding of the highly polar carboxylic acid to silica is a major risk.[12] May require additives like acetic acid to the mobile phase.
Reversed-Phase (RPC) Non-polar (C18-Silica)Polar solvent, increasing to less polar (e.g., Water -> Acetonitrile)Good for many polar compounds.[11]The compound may have low retention and elute too quickly if it is very polar and water-soluble.[13]
HILIC Polar (Silica, Amine, or Diol)High organic content, increasing to aqueous (e.g., 95% Acetonitrile/5% Water -> 80% Acetonitrile/20% Water)Excellent retention for very polar compounds that perform poorly in RPC. Uses environmentally friendlier solvents than some NPC methods.[13][14]Requires specific HILIC columns; method development can be more complex.

For this molecule, Normal-Phase Chromatography on silica gel is a practical starting point, but requires careful method development to mitigate strong adsorption.

5.1 Workflow for Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Method Development (Find optimal solvent system) column_prep 2. Column Packing (Slurry pack with silica gel) tlc->column_prep sample_prep 3. Sample Preparation (Dry loading recommended) column_prep->sample_prep loading 4. Load Sample onto Column sample_prep->loading elution 5. Elute with Mobile Phase (Isocratic or Gradient) loading->elution collection 6. Collect Fractions elution->collection tlc_fractions 7. Analyze Fractions by TLC collection->tlc_fractions combine 8. Combine Pure Fractions tlc_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate final_product High-Purity Product evaporate->final_product

Caption: General workflow for purification via flash column chromatography.

5.2 Step-by-Step Flash Chromatography Protocol (Normal-Phase)

  • TLC Method Development:

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Dichloromethane) and a polar solvent (Ethyl Acetate).

    • To improve peak shape and reduce tailing for the acidic compound, add a small amount (0.5-1%) of acetic acid to the mobile phase.

    • The ideal solvent system gives the target compound an Rf value of ~0.25-0.35.

  • Column Preparation:

    • Select a silica gel flash column appropriately sized for the amount of crude material.

    • Pack the column using a slurry of silica gel in the initial, low-polarity mobile phase.

    • Equilibrate the column by passing 3-5 column volumes of the mobile phase through it.[11]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane/methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.[11]

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from TLC analysis.

    • If separation is difficult, a gradient elution (gradually increasing the mobile phase polarity) can be used. For example, starting with 70:30 Hexane:Ethyl Acetate and gradually increasing to 50:50 Hexane:Ethyl Acetate.

    • Collect the eluent in a series of numbered test tubes (fractions).

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure (rotary evaporator) to yield the final, high-purity compound.[11]

Summary and Method Selection

TechniqueTypical PurityThroughputPrimary Use CaseKey Consideration
Recrystallization 95-99%High (grams to kgs)Primary purification of solid crude material with moderate impurity levels.Finding a suitable solvent system is crucial.[3]
Acid-Base Extraction 90-98%High (grams to kgs)Excellent for removing neutral or basic impurities from an acidic product.The product must be chemically stable to acidic and basic conditions.
Flash Chromatography >99%Low (mgs to grams)High-purity polishing; separation of closely related impurities.Can be resource-intensive (solvents, silica); requires method development.[11]

Recommended Strategy:

  • Perform an Acid-Base Extraction on the crude reaction mixture to rapidly remove the bulk of neutral and basic impurities.

  • Subject the material obtained from extraction to Recrystallization to achieve high purity suitable for most applications.

  • If exceptionally high purity (>99.5%) is required for a specific application like reference standard generation, use Flash Chromatography as a final polishing step.

References

  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Crawford Scientific. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.1.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • S. K. S. (n.d.). Liquid/liquid Extraction.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Sigma-Aldrich. (n.d.). (2e)-3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-enoic acid.
  • University of California, Irvine. (n.d.). Recrystallization1.
  • University of Massachusetts Lowell. (n.d.). Recrystallization.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Dartmouth College. (n.d.). Recrystallization.
  • Asian Publication Corporation. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(18).
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4585.

Sources

Application Note: 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid (also referred to as 3-(1-ethyl-1H-pyrazol-5-yl)acrylic acid in standard IUPAC nomenclature) represents a class of ligand-efficient chemical fragments used in early-stage kinase drug discovery. While often utilized as a synthetic intermediate for bicyclic scaffolds (e.g., pyrazolo[1,5-a]pyrimidines), its utility in kinase inhibition assays lies in its role as a molecular probe for mapping the ATP-binding site.

This guide details the protocols for utilizing this compound in biochemical kinase assays, specifically focusing on Fragment-Based Drug Discovery (FBDD) workflows. Due to its low molecular weight (<200 Da) and likely moderate affinity (µM to mM range), specific assay modifications are required to accurately determine potency and rule out false positives caused by aggregation or solubility limits.

Scientific Background & Mechanism[1]

The "Privileged" Pyrazole Scaffold

The pyrazole ring is a "privileged structure" in kinase medicinal chemistry, found in numerous FDA-approved drugs (e.g., Ruxolitinib, Crizotinib). In the context of this compound:

  • Hinge Interaction: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the adjacent carbon-bound hydrogens or substituted groups can direct orientation within the ATP-binding pocket (hinge region).

  • Electrostatic Anchoring: The acrylic acid moiety (prop-2-enoic acid) provides a carboxylate group that can form salt bridges with conserved lysine residues (e.g., the catalytic Lys in the

    
    3-strand) or interact with the solvent-exposed front of the kinase.
    
  • Fragment Efficiency: As a small molecule, it exhibits high Ligand Efficiency (LE) . Even a weak

    
     (e.g., 500 µM) indicates a high binding energy per heavy atom, making it an excellent starting point for "fragment growing" or "fragment linking" strategies.
    
Mechanism of Inhibition

This compound typically functions as a Type I ATP-competitive inhibitor . It occupies the adenine-binding pocket, preventing ATP hydrolysis.

  • Binding Mode: Reversible, non-covalent (unless the acrylic acid is chemically activated to target a cysteine, though the free acid is generally unreactive compared to acrylamides).

  • Key Challenge: As a fragment, the binding affinity (

    
    ) is often weak (
    
    
    
    ). Standard kinase assays must be optimized for high compound concentrations.

Experimental Protocol: Fragment Screening Assay

Materials & Reagents
  • Test Compound: this compound (Purity >95% by HPLC).

  • Kinase Enzyme: Recombinant kinase of interest (e.g., CDK2, PKA, Aurora A).

  • Substrate: Peptide substrate specific to the kinase (e.g., Histone H1, Crosstide).

  • ATP: Ultra-pure ATP (concentration set to

    
    ).
    
  • Detection System: ADP-Glo™ (Promega) or LanthaScreen™ TR-FRET (Thermo Fisher). Note: TR-FRET is preferred for fragments to minimize interference from high compound concentrations.

  • Solvent: DMSO (Anhydrous).

  • Detergent: Triton X-100 or Tween-20 (Critical for preventing aggregation).

Stock Solution Preparation (Critical Step)

Fragments require high assay concentrations (up to 1-5 mM).

  • Weighing: Accurately weigh 5–10 mg of solid powder.

  • Solubilization: Dissolve in 100% DMSO to create a 100 mM or 200 mM stock .

    • Note: The carboxylic acid moiety may decrease solubility in acidic buffers; ensure the final assay buffer is well-buffered (pH 7.0–7.5).

  • Sonicate: Sonicate for 5 minutes to ensure complete dissolution.

  • QC: Verify concentration via UV-Vis absorbance if the extinction coefficient is known.

Assay Setup (LanthaScreen TR-FRET Example)

Objective: Determine


 while controlling for non-specific inhibition.

Step 1: Buffer Preparation Prepare 1X Kinase Buffer:

  • 50 mM HEPES pH 7.5

  • 10 mM

    
    
    
  • 1 mM EGTA

  • 0.01% Triton X-100 (REQUIRED: Prevents "promiscuous" inhibition by colloidal aggregates, a common artifact with fragments).

  • 2 mM DTT (Add fresh).

Step 2: Compound Dilution Generate a 10-point dose-response curve.

  • Top Concentration: 2 mM (in assay).

  • Dilution Factor: 1:2 or 1:3 serial dilution in DMSO.

  • Intermediate Step: Dilute DMSO stocks 1:50 into Kinase Buffer to reduce DMSO concentration before adding to the reaction plate. Final DMSO in assay should be

    
    .
    

Step 3: Reaction Assembly (384-well plate)

  • Add Compound: Transfer 2.5 µL of diluted compound to wells.

  • Add Enzyme: Add 2.5 µL of Kinase/Antibody mixture. Incubate 15 min at RT (allows pre-equilibrium binding).

  • Add Substrate/ATP: Add 5 µL of Tracer/ATP mixture to initiate reaction.

  • Incubate: 60 minutes at Room Temperature (

    
    ).
    
  • Detection: Read Fluorescence Ratio (Emission 520 nm / 495 nm).

Data Analysis
  • Normalization: Normalize raw data to 0% Inhibition (DMSO only) and 100% Inhibition (Staurosporine or no enzyme control).

  • Curve Fitting: Fit data to the sigmoidal dose-response equation (Variable Slope).

    
    
    
  • Constraint: If the curve does not plateau at the top concentration (common for weak fragments), constrain "Bottom" to 0 and "Top" to 100 to estimate

    
    .
    

Visualization: Fragment Screening Workflow

The following diagram illustrates the logical flow for validating this compound as a specific binder, distinguishing it from aggregation artifacts.

FragmentScreening Start Start: 3-(2-Ethylpyrazol-3-yl) prop-2-enoic acid Solubility Solubility Check (100 mM in DMSO) Start->Solubility PrimaryAssay Primary Kinase Assay (High Conc. 1-5 mM) Solubility->PrimaryAssay Activity Is >30% Inhibition Observed? PrimaryAssay->Activity DetergentCheck Detergent Sensitivity Test (Add 0.01% Triton X-100) Activity->DetergentCheck Yes Artifact Artifact: Aggregation/Precipitation DISCARD Activity->Artifact No CounterScreen Counter Screen (Unrelated Kinase) DetergentCheck->CounterScreen Activity Retained DetergentCheck->Artifact Activity Lost CounterScreen->Artifact Non-Specific ValidHit Valid Fragment Hit Proceed to Crystallography CounterScreen->ValidHit Specific

Caption: Decision tree for validating fragment hits in kinase assays, ensuring exclusion of false positives caused by colloidal aggregation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Compound insolubility at high concentration in aqueous buffer.Verify solubility limit in 1X buffer via light scattering or centrifugation. Lower top concentration if visible precipitate forms.
Steep Hill Slope (>2.0) Aggregation or non-specific binding.Increase detergent concentration (up to 0.1% Triton X-100) or add BSA (0.1 mg/mL).
Low Signal/Noise Interference with fluorescence (Inner Filter Effect).Use Red-shifted fluorophores (e.g., Alexa Fluor 647) or switch to a radiometric assay (

-ATP).
No Inhibition

is above the solubility limit (

).
The fragment may be too weak. Use Surface Plasmon Resonance (SPR) or Ligand-Observed NMR (STD-NMR) to detect binding independent of enzymatic inhibition.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH. (Foundational text on fragment screening methodologies).
  • Shoichet, B. K. (2006). "Screening in a spirit haunted by artifacts." Drug Discovery Today, 11(23-24), 1074-1081. (Key reference for detergent-based controls in kinase assays). Link

  • Howard, S., et al. (2009). "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity."[1][2][3] Journal of Medicinal Chemistry, 52(2), 379-388.[1][2][3] (Demonstrates pyrazole fragments in kinase discovery). Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." (Standard industry protocol for TR-FRET kinase assays). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket ID: PYR-ACR-SYN-001

Executive Summary

The synthesis of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid (also referred to as a pyrazole acrylic acid derivative) typically proceeds via the Knoevenagel condensation (specifically the Doebner modification ) of an N-ethylpyrazole carbaldehyde with malonic acid.

Low yields in this workflow are rarely due to a single catastrophic failure. Instead, they usually stem from three specific bottlenecks:

  • Regiochemical Impurity: Inefficient control during the upstream N-ethylation of the pyrazole ring, leading to inseparable isomers.

  • Incomplete Decarboxylation: Failure of the intermediate dicarboxylic acid to lose CO₂ due to insufficient thermal energy or base catalysis.

  • Workup Losses: High water solubility of the pyrazole-acrylic acid product causing loss during aqueous extraction.

This guide provides a self-validating protocol and troubleshooting logic to systematically eliminate these errors.

Module 1: The Synthetic Pathway & Critical Control Points

To improve yield, you must first verify which step is the actual yield sink. The synthesis relies on the reaction between 1-ethyl-1H-pyrazole-5-carbaldehyde (or its 3-carbaldehyde isomer depending on your specific target geometry) and malonic acid .

Visualizing the Workflow

G Start Pyrazole Precursor Alkylation Step 1: N-Ethylation (Critical Regio-Control) Start->Alkylation Et-I, Base Aldehyde N-Ethyl-Pyrazole Carbaldehyde Alkylation->Aldehyde Vilsmeier-Haack or Lithiation/DMF Condensation Step 2: Knoevenagel-Doebner (Pyridine/Piperidine) Aldehyde->Condensation Malonic Acid Condensation->Condensation Check H2O content Intermed Dicarboxylic Acid Intermediate Condensation->Intermed -H2O Decarb Step 3: Decarboxylation (In situ, >90°C) Intermed->Decarb -CO2 Product Target Acrylic Acid (E-Isomer) Decarb->Product

Figure 1: The sequential workflow. Note that Step 2 and Step 3 often occur in the same pot (Doebner modification), but they are distinct mechanistic events.

Module 2: Upstream Troubleshooting (The Isomer Crisis)

The Problem: The name "2-ethylpyrazol-3-yl" is chemically ambiguous. In pyrazoles, N-alkylation can occur at N1 or N2. If you are synthesizing the starting aldehyde yourself, you are likely producing a mixture of 1-ethyl-1H-pyrazole-3-yl and 1-ethyl-1H-pyrazole-5-yl derivatives.

Impact on Yield: If you carry a mixture of regioisomers into the Knoevenagel condensation, they will react at different rates. The "wrong" isomer acts as an impurity that prevents crystallization of the final acrylic acid.

The Fix:

  • Verify Regiochemistry: Run a 1D NOE (Nuclear Overhauser Effect) NMR experiment.

    • Irradiate the N-Ethyl CH₂ protons.

    • Observation: If you see enhancement of the pyrazole C4-H and the aldehyde proton, you have the 1-ethyl-5-carbaldehyde (sterically crowded). If you only see enhancement of C4-H (and not the aldehyde), you likely have the 1-ethyl-3-carbaldehyde .

  • Control the Alkylation:

Desired IsomerRecommended BaseSolventMechanism
1-Alkyl (Kinetic) NaH or t-BuOKTHF (Low Temp)Irreversible deprotonation favors the most accessible nitrogen.
Mixed/Thermodynamic K₂CO₃ or Cs₂CO₃DMF or MeCNReversible conditions often yield mixtures; requires chromatographic separation.

Module 3: The Knoevenagel-Doebner Protocol (Yield Optimization)

The Problem: The reaction stalls at the intermediate dicarboxylic acid, or the product polymerizes.

Optimized Protocol: This protocol uses the Doebner Modification , which utilizes pyridine as both solvent and base, with piperidine as a catalyst to drive condensation and decarboxylation.[1]

Reagents:
  • Aldehyde: 1.0 equivalent

  • Malonic Acid: 1.5 to 2.0 equivalents (Excess is crucial to drive kinetics).

  • Solvent: Pyridine (Must be dry; water inhibits the iminium catalyst formation).

  • Catalyst: Piperidine (0.1 equivalents).

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve 10 mmol of the N-ethylpyrazole aldehyde in 20 mL of anhydrous pyridine .

  • Addition: Add 15-20 mmol of malonic acid. Stir until dissolved.

  • Catalysis: Add 1 mmol of piperidine.

  • The Heat Ramp (Crucial):

    • Stage 1: Heat to 80°C for 1 hour. This promotes the condensation to the dicarboxylic acid.

    • Stage 2: Increase temperature to reflux (115°C) for 2-4 hours. Observation: You must observe gas evolution (CO₂ bubbles). If bubbling stops, the reaction is done.

  • Workup (The Yield Killer):

    • Pour the cooled reaction mixture into ice-cold water (100 mL).

    • Acidification: Slowly add concentrated HCl with vigorous stirring until pH reaches 1-2.

    • Troubleshooting: If the product comes out as a sticky oil (common with pyrazoles), do not extract with DCM yet . Scratch the flask walls with a glass rod and chill overnight to induce crystallization.

    • Filtration: Filter the solid.[2]

    • Purification: Recrystallize from Ethanol/Water (9:1).

Module 4: Troubleshooting FAQ

Q1: My yield is <30% and the product is a dark tar. What happened?

Diagnosis: Polymerization or thermal decomposition. Solution:

  • Add an antioxidant: Add a trace amount (0.1 mol%) of BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture. Acrylates are prone to radical polymerization at reflux temperatures.

  • Reduce Temperature: If refluxing at 115°C causes tarring, lower the temp to 90°C and extend the time to 12 hours.

Q2: I see the product spot on TLC, but it disappears during workup.

Diagnosis: Pyrazole acrylic acids are amphoteric . The pyrazole nitrogen can accept a proton, and the carboxylic acid can donate one. At the wrong pH, it forms a water-soluble zwitterion. Solution:

  • Strict pH Control: Ensure the final pH is strongly acidic (pH 1-2) to protonate the carboxylic acid (making it R-COOH) and force precipitation.

  • Salting Out: Saturate the aqueous layer with NaCl before attempting any extraction.

Q3: The reaction solidifies halfway through.

Diagnosis: Malonic acid mono-salts are precipitating, halting the reaction. Solution:

  • Increase the volume of pyridine.

  • Use a mechanical stirrer instead of a magnetic bar to maintain agitation.

Module 5: Diagnostic Logic Tree

Use this flow to diagnose specific failure modes in your experiment.

Troubleshooting Start Low Yield Observed CheckTLC Check Reaction TLC (Before Workup) Start->CheckTLC Incomplete Starting Material Remains CheckTLC->Incomplete Yes Gone Product spot visible on TLC but lost in isolation CheckTLC->Gone Yes Messy Multiple new spots (Tars) CheckTLC->Messy Yes WaterCheck Check Reagents: Is Pyridine Wet? Incomplete->WaterCheck DryPyridine Action: Distill Pyridine over KOH or add Molecular Sieves WaterCheck->DryPyridine Yes MoreBase Action: Add more Piperidine Increase Malonic Acid to 2.0eq WaterCheck->MoreBase No PHCheck Check pH of precipitation Gone->PHCheck AdjustPH Action: Adjust to pH 1-2 (Avoid Zwitterion range pH 4-6) PHCheck->AdjustPH AddBHT Action: Add Radical Inhibitor (BHT) Lower Temp to 90°C Messy->AddBHT

Figure 2: Diagnostic decision tree for yield recovery.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Knoevenagel-Doebner protocols).

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Doebner Modification. Retrieved March 8, 2026.

  • Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(13), 7135-7138. (Specific application of Knoevenagel condensation to pyrazole-4-carbaldehydes). [3]

  • Lietz, M., et al. (2017).[4] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(19). (Essential for solving N-alkylation isomer issues).

  • Behr, L. C., et al. (1967). Pyrazoles.[3][4][5][6][7][8] The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on Pyrazole reactivity and tautomerism).

Sources

challenges in the characterization of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of Pyrazole-Based Compounds

Introduction

As researchers in medicinal chemistry, we often describe the pyrazole ring as a "privileged scaffold" due to its presence in blockbuster drugs like Celecoxib and Sildenafil. However, from a characterization standpoint, pyrazoles are notoriously deceptive. Their behavior is dominated by two phenomena: annular tautomerism (in


-unsubstituted derivatives) and regioisomerism  (during 

-alkylation).

This guide addresses the specific spectral anomalies these phenomena create. It moves beyond standard textbook definitions to provide actionable troubleshooting workflows for the bench scientist.

Module 1: The Tautomerism Trap ( -Unsubstituted Pyrazoles)

The Issue: You have synthesized a pyrazole with a free NH group. Your


 NMR spectrum shows broad, "hump-like" signals, or your 

spectrum is missing signals entirely.

The Mechanism: Pyrazoles possessing a free NH undergo annular tautomerism , a rapid proton exchange between N1 and N2.

  • Fast Exchange: At room temperature, the proton hops so quickly that the NMR timescale sees an "average" of the two tautomers. This averages the chemical shifts of C3 and C5.

  • Intermediate Exchange: If the rate of exchange matches the NMR frequency difference between the tautomers (coalescence), signals broaden significantly, sometimes disappearing into the baseline (decoalescence).

Troubleshooting & FAQs

Q1: Why are my C3 and C5 carbon signals missing in the


 NMR? 
A:  They are likely broadened into the baseline due to intermediate exchange rates.
  • Diagnostic Test: Run the experiment at a different temperature.

    • High Temp (

      
      ):  Increases exchange rate, sharpening the signals into a single average peak.
      
    • Low Temp (

      
      ):  Freezes the exchange, splitting the broad peak into two distinct signals for the individual tautomers.
      

Q2: How do I report the chemical shifts if they are averaging? A: Report them as observed but annotate the tautomeric nature. For rigorous characterization, use a solvent that stabilizes one tautomer or slows exchange.

  • Solvent Tip: DMSO-

    
      often forms strong hydrogen bonds with the NH, slowing exchange and potentially sharpening signals compared to 
    
    
    
    .

Q3: Can I determine the tautomeric ratio (


)? 
A:  Yes, but only at low temperatures (e.g., 170–200 K in THF-

) where the exchange is "frozen." You will see distinct sets of signals. Integration of these signals yields

.

Module 2: Distinguishing -Alkyl Regioisomers (The 1,3 vs. 1,5 Problem)

The Issue: Alkylation of a 3-substituted pyrazole typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers. They have identical masses and very similar polarities.

The Core Challenge:

  • 1,3-Isomer: The substituent is "far" from the

    
    -alkyl group.
    
  • 1,5-Isomer: The substituent is "adjacent" to the

    
    -alkyl group.
    

Visualizing the Workflow

Pyrazole_Isomer_ID start Start: Purified Isomer noesy Run 1D NOE or 2D NOESY start->noesy decision Do N-Alkyl protons show NOE with the C-Substituent? noesy->decision result15 Isomer is 1,5-Disubstituted (Steric crowding) decision->result15 YES (Strong Correlation) result13 Isomer is 1,3-Disubstituted (Less hindered) decision->result13 NO (Correlation to Ring H) hmbc Confirmation: Run HMBC result15->hmbc result13->hmbc

Caption: Decision tree for distinguishing 1,3- and 1,5-substituted pyrazoles using NOESY spectroscopy.

The "Golden Rules" of Pyrazole NMR

Use the table below to distinguish isomers based on chemical shift trends. (Data based on dimethylpyrazole models [1][2]).[1][2][3]

Feature1,3-Disubstituted (Major) 1,5-Disubstituted (Minor) Explanation
NOESY Correlation

-Me

Ring Proton (H5)

-Me

Substituent (at C5)
Definitive Test. In 1,3-isomers, the

-Me is next to the ring proton.[4][5] In 1,5-isomers, it is next to the substituent.
Ring Proton (

)
~6.9 ppm (H5) ~7.1 ppm (H3) H3 (adjacent to pyridine-like N2) is typically deshielded relative to H5.
Ring Carbon (

)
~130 ppm (C5) ~137 ppm (C3) C3 is generally downfield of C5 in

-alkylated pyrazoles.

-Methyl Shift (

)
~38 ppm~36 ppmThe

-Me carbon is often slightly shielded in the sterically crowded 1,5-isomer.

Experimental Protocol: The NOESY Confirmation

  • Sample Prep: Dissolve ~5-10 mg of compound in

    
     or DMSO-
    
    
    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).
  • Acquisition: Run a 2D NOESY (or ROESY if MW is 1000-2000 Da). Set mixing time (

    
    ) to 500-800 ms.
    
  • Analysis:

    • Locate the

      
      -Alkyl signal (e.g., 
      
      
      
      -Me singlet ~3.8 ppm).
    • Look for cross-peaks.[6]

    • Scenario A: Cross-peak to a substituent (e.g., phenyl, methyl).

      
      1,5-Isomer .
      
    • Scenario B: Cross-peak to an aromatic singlet (the pyrazole CH).

      
      1,3-Isomer .
      

Module 3: Physicochemical Properties & Solubility

Q: My pyrazole compound is insoluble in everything. How do I characterize it? A: Pyrazoles are often highly crystalline with high melting points due to intermolecular hydrogen bonding (dimer/oligomer formation).

Troubleshooting Steps:

  • Disrupt H-Bonding: Use TFA-

    
      (Trifluoroacetic acid-d) as the NMR solvent. This protonates the pyridine-like nitrogen, breaking intermolecular H-bond networks and solubilizing the compound.
    
    • Note: This will shift your signals significantly due to protonation.

  • Salt Formation: Convert the pyrazole to a hydrochloride salt.

    • Protocol: Dissolve/suspend in

      
      , add 1.1 eq 
      
      
      
      in ether, evaporate. The ionic salt is usually soluble in
      
      
      or DMSO-
      
      
      .

Module 4: Advanced Characterization ( NMR)

If


 and 

are ambiguous,

NMR is the ultimate arbiter.
  • Pyrrole-like Nitrogen (N1): Shielded, typically -170 to -190 ppm (relative to

    
    ) or 130-150 ppm  (relative to liquid 
    
    
    
    ).
  • Pyridine-like Nitrogen (N2): Deshielded, typically -70 to -100 ppm (relative to

    
    ) or 230-260 ppm  (relative to liquid 
    
    
    
    ).
  • Technique: Use

    
     HMBC (natural abundance) to detect these nitrogens without enrichment. The cross-peaks will definitively identify which nitrogen bears the alkyl group (2-bond vs 3-bond couplings).
    

References

  • Elguero, J., et al. (1994). Nitrogen-15 nuclear magnetic resonance spectroscopy.[4][7] Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. Journal of Organic Chemistry. Link

  • Rusak, V. V., et al. (2015).[2] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry. Link

  • Claramunt, R. M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Link

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues that may be encountered during in-vitro and in-vivo experimental assays. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide practical, field-proven insights.

Introduction to the Solubility Challenge

This compound is a molecule that, like many heterocyclic compounds developed in drug discovery, can present significant solubility challenges. Its structure contains a carboxylic acid group, which is ionizable, and a pyrazole ring system, which can contribute to low aqueous solubility due to its aromaticity and potential for hydrogen bonding[1]. Poor solubility is a critical issue that can lead to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR)[2].

This guide provides a systematic approach to identifying and overcoming these solubility issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial attempt to dissolve the compound directly in aqueous buffer failed. What should be my first step?

Answer:

Direct dissolution of a complex organic molecule like this compound in aqueous buffers is often unsuccessful. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl Sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose due to its ability to dissolve a broad spectrum of compounds[3][4][5].

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Accurate Weighing: Precisely weigh the desired amount of your compound using a calibrated analytical balance[3].

  • Solvent Addition: Transfer the weighed compound into a sterile, appropriate vial (e.g., a glass or polypropylene tube). Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock, typically in the range of 10-50 mM.

  • Facilitating Dissolution:

    • Vortex the solution gently until the compound is fully dissolved[3].

    • If dissolution is slow, sonication in a water bath for several minutes can be effective[3].

    • Gentle warming (e.g., 37°C) can also aid dissolution, but use with caution as heat may degrade some compounds[3].

  • Visual Inspection: After dissolution, visually inspect the solution for any undissolved particulates. A clear, homogenous solution is desired.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote compound precipitation[3][6]. Store at -20°C or -80°C.

Question 2: I successfully dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What's happening and how can I fix it?

Answer:

This is a very common issue known as "crashing out" or precipitation upon dilution. It occurs because the compound is highly soluble in the 100% DMSO stock but becomes poorly soluble when the DMSO is diluted into the aqueous buffer, exceeding its solubility limit in the final solvent mixture[2][3].

The key is to ensure the compound remains soluble in the final assay concentration. Here is a systematic troubleshooting workflow:

Troubleshooting Workflow for Precipitation

Troubleshooting_Precipitation start Precipitation observed upon dilution of DMSO stock into aqueous buffer check_dmso Is the final DMSO concentration in the assay <1%? start->check_dmso adjust_dmso Lower the final DMSO concentration. Prepare an intermediate dilution series in DMSO. check_dmso->adjust_dmso No ph_modification Is your compound acidic? (Contains a carboxylic acid) check_dmso->ph_modification Yes adjust_dmso->ph_modification adjust_ph Increase buffer pH to > pKa of the compound. This forms a more soluble salt. ph_modification->adjust_ph Yes cosolvent Consider co-solvents (e.g., Ethanol, PEG400) in the final assay buffer. ph_modification->cosolvent No solubility_assay Perform a kinetic solubility assay to determine the solubility limit. adjust_ph->solubility_assay cosolvent->solubility_assay end_success Compound is soluble. Proceed with the assay. solubility_assay->end_success Solubility sufficient end_fail Compound remains insoluble. Consider formulation strategies. solubility_assay->end_fail Solubility insufficient

Caption: A decision tree for troubleshooting compound precipitation.

Step 1: Optimize the Dilution Protocol

Instead of a single large dilution, perform a serial dilution of the DMSO stock into the assay buffer. This gradual change in solvent composition can sometimes prevent precipitation. It's also crucial to maintain a low final DMSO concentration, typically below 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components[7][8].

Step 2: pH Modification for an Acidic Compound

This compound contains a carboxylic acid, making its solubility highly pH-dependent[9][10][11]. The carboxylic acid group (R-COOH) is less soluble than its deprotonated, anionic form (R-COO⁻). By increasing the pH of the aqueous buffer to be at least 1-2 units above the compound's pKa, you can significantly increase its solubility.

Protocol 2: pH-Dependent Solubility Test
  • Prepare a range of buffers: Prepare your assay buffer at several pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5).

  • Dilution: Add your DMSO stock solution to each of these buffers to your desired final concentration.

  • Observation: Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.

  • Quantification (Optional): To be more rigorous, you can perform a kinetic solubility assay by measuring the turbidity of the solutions using a nephelometer or a plate reader[12][13].

ParameterRecommendationRationale
pH Range to Test pH 6.0 - 8.5To find a pH above the compound's pKa where it is ionized and more soluble.
Final DMSO % < 1%, ideally < 0.5%To minimize solvent effects on the assay and cell viability[7][8].
Temperature Assay-specific temperatureSolubility can be temperature-dependent[9].
Question 3: Adjusting the pH helped, but I still see some precipitation at higher concentrations. What are my other options?

Answer:

If pH adjustment alone is insufficient, you can explore the use of co-solvents or other solubilizing agents. It is critical to ensure that any additional excipients are compatible with your specific assay.

Option 1: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution[12][14].

  • Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG400).

  • Method: Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 1-5%). Then, add your DMSO stock to this co-solvent-containing buffer.

  • Caution: Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your assay results.

Option 2: Use of Surfactants

Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility[14][15].

  • Common Surfactants: Polysorbates (e.g., Tween® 80), Pluronics®.

  • Method: Similar to co-solvents, add a low concentration of the surfactant to your assay buffer before adding the compound.

  • Caution: Surfactants can interfere with certain assays, particularly those involving protein-protein interactions or cell membrane integrity. Extensive validation is required.

Question 4: How can I be sure that my compound is truly dissolved and not just a fine suspension?

Answer:

This is a critical point, as a fine suspension can lead to highly variable and uninterpretable results.

  • Visual Inspection: Check for the Tyndall effect. Shine a laser pointer through your solution in a clear vial. If the beam is visible, it indicates the presence of suspended particles scattering the light. A true solution will not show the beam.

  • Centrifugation: Centrifuge your final diluted solution at high speed (e.g., >10,000 x g) for 15-30 minutes. If the compound is insoluble, a pellet will form[12]. You can then measure the concentration of the compound in the supernatant to determine its actual soluble concentration.

  • Filtration: Filter the solution through a low-protein-binding 0.22 µm filter. If the concentration of the compound in the filtrate is significantly lower than the nominal concentration, it indicates that the compound was not fully dissolved.

Question 5: What is the best way to prepare my dilution series for a dose-response experiment?

Answer:

For dose-response experiments, it is crucial to maintain a consistent final concentration of all solvents in every well to avoid solvent-induced artifacts.

Protocol 3: Preparing a Dose-Response Dilution Series
  • Top-Stock Preparation: Prepare your highest concentration stock solution in 100% DMSO (e.g., 10 mM) as described in Protocol 1[3].

  • Serial Dilution in 100% DMSO: Create a series of intermediate dilutions in 100% DMSO[3]. For example, to create a 3-fold dilution series, you would take 1 part of the 10 mM stock and add 2 parts of 100% DMSO to get a 3.33 mM solution, and so on. This ensures that each intermediate stock is in the same solvent.

  • Final Dilution into Assay Buffer: Add a small, fixed volume of each DMSO stock from your dilution series to the appropriate volume of assay buffer. For example, add 1 µL of each DMSO stock to 99 µL of assay buffer to achieve a final DMSO concentration of 1%.

Workflow for Dose-Response Dilution

Dose_Response_Workflow cluster_0 Step 1: 100% DMSO cluster_1 Step 2: Final Assay Plate (1% DMSO) stock_10mM 10 mM Stock stock_3_3mM 3.33 mM Stock stock_10mM->stock_3_3mM 1:3 dilution final_100uM 100 µM stock_10mM->final_100uM Add 1µL to 99µL buffer stock_1_1mM 1.11 mM Stock stock_3_3mM->stock_1_1mM 1:3 dilution final_33uM 33.3 µM stock_3_3mM->final_33uM Add 1µL to 99µL buffer final_11uM 11.1 µM stock_1_1mM->final_11uM Add 1µL to 99µL buffer

Caption: Serial dilution workflow in 100% DMSO before final dilution.

Summary of Key Recommendations

  • Always start with a high-concentration stock in 100% DMSO.

  • Be vigilant for precipitation upon dilution into aqueous buffers.

  • Leverage pH modification for acidic compounds like this compound.

  • Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%).

  • Always include a vehicle control (buffer + same final solvent concentration) in your experiments.

  • Visually and analytically confirm that your compound is fully dissolved in the final assay buffer.

By following these guidelines, you can systematically overcome the solubility challenges associated with this compound and ensure the generation of high-quality, reliable data in your research.

References

  • Tjørnelund, J., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 12(9), e0184 solvents. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Zhu, X. X., & Needham, T. E. (1995). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 84(10), 1243-1247. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • ChemMade. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • Verma, S., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis, 3(2), 21-29. Retrieved from [Link]

  • Li, D., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 456-461. Retrieved from [Link]

  • Protocols Online. (2012, July 14). Making stock acid and base solutions. Retrieved from [Link]

  • TIJER.org. (2013, December 5). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved from [Link]

  • Dahlin, J. L., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link]

  • MDPI. (2019, May 10). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Stella, V. J., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of pharmaceutical sciences, 70(11), 1305-1310. Retrieved from [Link]

  • Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Yakugaku Zasshi, 127(10), 1591-1599. Retrieved from [Link]

Sources

optimizing reaction conditions for the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Chemistry. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, medicinal chemists, and drug development professionals optimize the synthesis of pyrazole derivatives.

Moving beyond basic recipes, this guide focuses on the causality behind experimental choices. By understanding the mechanistic pathways—such as how steric hindrance and electronic effects dictate regioselectivity—you can logically troubleshoot failures and transition toward highly efficient, self-validating, and sustainable green chemistry protocols.

Part 1: Diagnostic Workflow & Reaction Logic

Before adjusting your reaction parameters, it is critical to map the mechanistic pathway of your synthesis. The Knorr pyrazole synthesis (the condensation of a 1,3-dicarbonyl compound with a hydrazine) is the most common route, but it is notorious for yielding mixtures of 1,3- and 1,5-disubstituted regioisomers[1].

The diagram below illustrates the logical decision points where kinetic and thermodynamic controls diverge.

PyrazoleWorkflow Start 1,3-Dicarbonyl + Hydrazine Reaction Setup Decision Nucleophilic Attack (Kinetic vs Thermodynamic) Start->Decision Steric Attack at Less Hindered Carbon (Steric Control) Decision->Steric Bulky R groups Electronic Attack at More Electrophilic Carbon (Electronic Control) Decision->Electronic EWG present InterA Hydrazone Intermediate A Steric->InterA InterB Hydrazone Intermediate B Electronic->InterB ProdA 1,5-Disubstituted Pyrazole (Regioisomer A) InterA->ProdA Cyclization/Dehydration ProdB 1,3-Disubstituted Pyrazole (Regioisomer B) InterB->ProdB Cyclization/Dehydration

Workflow of regioselectivity in Knorr pyrazole synthesis via steric and electronic control.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my Knorr synthesis yield a mixture of regioisomers, and how can I control it? A: Regioisomeric mixtures occur because the initial nucleophilic attack by the hydrazine can happen at either of the two distinct carbonyl carbons on an unsymmetrical 1,3-dicarbonyl substrate[1],[2].

  • The Causality: Regioselectivity is governed by a competition between steric hindrance (directing attack to the less bulky carbon) and electronic effects (directing attack to the more electrophilic carbon)[1].

  • The Solution: You can control this by altering the solvent and pH. For example, using trifluoroethanol (TFE) with trifluoroacetic acid (TFA) as an additive tunes the protonation state of the intermediates, favoring a stepwise cycloaddition mechanism over a concerted one, which strictly enforces regioselectivity[3].

Q2: How can I transition my pyrazole synthesis to greener, more sustainable conditions? A: Traditional pyrazole synthesis relies on harsh, toxic solvents and energy-intensive refluxing[4]. Green chemistry optimization focuses on alternative energy sources and benign catalysts[5]. Recent breakthroughs demonstrate that visible-light photocatalysis (using blue LEDs) can drive multicomponent pyrazole synthesis at room temperature[6]. Alternatively, biogenic catalysts—such as the natural organic acids found in Allium cepa (onion) extract—can provide a mild, eco-friendly acidic medium that promotes condensation under microwave irradiation, drastically reducing hazardous waste[4].

Part 3: Troubleshooting Scenarios

Scenario A: Incomplete Conversion in Visible-Light Promoted Synthesis
  • Symptom: Your one-pot green synthesis stalls at <40% conversion when using a standard white laboratory light or sunlight.

  • Root Cause & Causality: White light provides a broad spectrum but lacks the concentrated photon flux required at the specific absorption maximum of your reaction intermediates. The energy barrier for the radical or excited-state transitions in pyrazole formation requires a highly specific wavelength.

  • Optimization: Switch to a dedicated 24 W Blue LED. As shown in optimization studies, blue light provides the exact excitation energy needed, whereas green, red, or broad-spectrum white light results in trace or unsatisfactory yields[6].

Scenario B: The Undesired Regioisomer Predominates
  • Symptom: NMR analysis reveals the major product is the 1,5-disubstituted pyrazole, but your drug target requires the 1,3-disubstituted scaffold.

  • Root Cause & Causality: The inherent properties of your starting materials favor the unwanted isomer under the current kinetic setup[1]. The less sterically hindered carbonyl is being attacked first.

  • Optimization: Lowering the reaction temperature enhances kinetic control, while elevating the temperature (or introducing a Lewis acid) shifts the reaction toward thermodynamic control[1]. If temperature adjustments fail, temporarily mask the more reactive carbonyl using a protecting group strategy to force the hydrazine to attack the desired site[1].

Part 4: Quantitative Data Presentation

When optimizing visible-light-promoted green synthesis for pyrazole derivatives (e.g., 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols)), the choice of light source is the most critical variable. The table below summarizes the causality between photon energy and reaction yield.

EntryLight Source (24 W)Time (min)Isolated Yield (%)Mechanistic Observation
1White LED12035%Broad spectrum fails to overcome the kinetic barrier efficiently[6].
2Red LED120TracePhoton energy is too low to excite the intermediates[6].
3Green LED120TraceWavelength mismatch with substrate absorption[6].
4 Blue LED 30 92% Optimal excitation energy; drives rapid, high-yield conversion[6].

Part 5: Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The following methodologies include built-in visual and chemical checkpoints so you can verify success at each step.

Protocol 1: Acid-Assisted Regioselective Synthesis (TFE/TFA Method)

This protocol utilizes solvent effects to force regioselectivity in electron-deficient substrates[3].

  • Preparation: In a dry 25 mL round-bottom flask, dissolve the electron-deficient N-arylhydrazone (1.0 mmol) and the nitroolefin (1.2 mmol) in 5.0 mL of 2,2,2-trifluoroethanol (TFE).

  • Catalytic Activation: Add trifluoroacetic acid (TFA, 0.2 mmol) dropwise.

    • Causality: TFA selectively protonates the nitroolefin, increasing its electrophilicity and directing the nucleophilic attack strictly to the desired carbon, preventing regioisomeric scrambling[3].

  • Reaction & Self-Validation: Stir the mixture at 80°C. Monitor the reaction via TLC (Hexane/EtOAc 3:1).

    • Checkpoint: The reaction is complete when the distinct, bright yellow spot of the nitroolefin starting material completely disappears from the TLC plate (typically 2-4 hours).

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure to remove the TFE, and purify the crude residue via flash column chromatography to isolate the pure 1,3,4,5-tetrasubstituted pyrazole[3].

Protocol 2: Ultra-Green Biogenic Synthesis using Onion Extract

This protocol leverages natural organic acids as eco-friendly catalysts under microwave irradiation[4].

  • Biocatalyst Preparation: Blend fresh Allium cepa (onion) and filter the juice through a fine mesh to remove particulates.

    • Causality: The inherent acidic profile of the onion extract acts as a natural, non-toxic catalyst that lowers the activation energy for condensation[4].

  • Reaction Setup: In a microwave-safe vessel, combine substituted benzaldehyde (10 mmol), acetophenone (10 mmol), and phenylhydrazine (10 mmol). Add 2.0 mL of the fresh onion extract[4].

  • Microwave Irradiation: Subject the mixture to microwave irradiation (approx. 300 W) in short 30-second bursts for a total of 2 to 3 minutes.

    • Checkpoint (Self-Validation): The initially clear/mixed solution will become highly cloudy, and a distinct solid precipitate will form as the pyrazole derivative crystallizes out of the aqueous medium[4].

  • Workup: Pour the cloudy mixture into 50 mL of ice-cold water with constant stirring. Filter the precipitated solid, wash with chilled ethanol, and refrigerate for 24 hours to maximize crystalline yield[4].

Part 6: References

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. 5

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. 3

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem. 1

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem. 2

  • Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols). ACS Omega. 6

  • Biogenic Synthesis of Pyrazole-Based Pharmacophores Using Onion Extract. RCSC Kolhapur. 4

Sources

troubleshooting unexpected results in biological assays with 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: PYR-ACR-003
Class: Pyrazole-Acrylic Acid Scaffold / -Unsaturated Carboxylic Acid

Technical Overview & Mechanism

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid is a functionalized pyrazole derivative featuring an


-unsaturated carboxylic acid tail. This structural motif is widely utilized in medicinal chemistry to design inhibitors for kinases (e.g., PI3K, GSK-3

), polymerases, and inflammatory mediators (COX pathways).

However, its chemical nature presents specific challenges in biological assays. The acrylic acid moiety acts as a Michael acceptor , capable of covalent interactions with nucleophiles, while the pyrazole core dictates pH-dependent solubility and potential optical interference.

Troubleshooting Guide: Experimental Anomalies

Category A: Potency Shifts & IC50 Discrepancies

Issue: My IC50 value shifts significantly (>10-fold) when I change assay buffers or incubation times.

Diagnosis: This is likely due to Michael Addition Interference or pH-Dependent Solubility .

1. The "Thiol Effect" (Michael Addition)

The prop-2-enoic acid side chain is an electrophile. If your assay buffer contains strong nucleophiles like Dithiothreitol (DTT) ,


-Mercaptoethanol , or Glutathione (GSH) , these reagents can covalently attack the 

-carbon of the compound, effectively reducing the concentration of the active inhibitor.
  • Symptom: Potency decreases (IC50 increases) in the presence of high DTT concentrations.

  • Symptom: Time-dependent inhibition is observed even with non-covalent targets (due to slow reaction with buffer components).

Solution Protocol:

  • Check Buffer Composition: Review if your buffer contains >1 mM DTT or GSH.

  • Alternative Reducing Agents: Switch to TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is less nucleophilic than DTT and less likely to react with the

    
    -unsaturated ketone/acid.
    
  • Pre-incubation Test: Incubate the compound with buffer (w/ DTT) for 30 mins before adding enzyme. If potency drops compared to "immediate add" protocols, chemical reaction with the buffer is confirmed.

2. pH-Dependent Solubility (Precipitation)

The carboxylic acid group (


) means the compound is anionic at neutral pH (soluble) but protonated and neutral at acidic pH (insoluble).
  • Symptom: "Flat" dose-response curves or unexpected drop-off in activity at high concentrations in acidic buffers (e.g., lysosomal assays, pH 5.5).

  • Visual Check: Look for turbidity or "crashing out" in the well using microscopy.

Solution Protocol:

  • Maintain pH > 6.5: Ensure assay pH is maintained above the

    
     to keep the molecule ionized.
    
  • DMSO Tolerance: Ensure final DMSO concentration is 1-2% if the protein tolerates it, to aid solubility of the neutral species.

Category B: False Positives & Optical Interference

Issue: I see high inhibition in a fluorescence-based assay, but it doesn't reproduce in orthogonal methods.

Diagnosis: Intrinsic Fluorescence or Inner Filter Effect . Pyrazole derivatives can possess intrinsic fluorescence, particularly in the UV-Blue region (300-400 nm excitation).

Solution Protocol:

  • Spectral Scan: Run an absorbance and emission scan of the compound alone in assay buffer.

  • Wavelength Clash: If your assay uses coumarin or similar blue-shifted fluorophores, the compound might be absorbing the excitation light (Inner Filter Effect) or emitting light that overlaps with the detector (False Signal).

  • Correction: Use Red-shifted assay readouts (e.g., TR-FRET with Europium/Allophycocyanin) to avoid the compound's interference window.

Category C: Cellular Toxicity vs. Efficacy

Issue: The compound kills cells at concentrations near the therapeutic IC50.

Diagnosis: Glutathione Depletion (Off-Target Reactivity). As a Michael acceptor, the compound can alkylate cellular glutathione (GSH), leading to oxidative stress and non-specific toxicity.

Solution Protocol:

  • GSH Rescue Experiment: Co-treat cells with N-acetylcysteine (NAC) or a cell-permeable GSH ester. If toxicity is reversed but target inhibition remains, the toxicity is likely due to GSH depletion.

  • Washout Assay: Treat cells for 1 hour, wash thoroughly, and measure target engagement. If activity persists, the compound may be acting as a covalent inhibitor (irreversible binding to the target).

Mechanism of Interference: The Michael Addition

The following diagram illustrates how thiol-containing buffer reagents (like DTT) deactivate the compound.

MichaelAddition Compound 3-(2-Ethylpyrazol-3-yl) prop-2-enoic acid (Active Inhibitor) Complex Thiol-Adduct (Inactive Species) Compound->Complex Covalent Modification Target Biological Target (Kinase/Enzyme) Compound->Target Desired Inhibition DTT DTT / Glutathione (Assay Buffer Nucleophile) DTT->Compound Nucleophilic Attack (Michael Addition) Complex->Target No Inhibition (False Negative)

Figure 1: Mechanism of assay interference via Michael Addition. Nucleophilic buffer components (Red) attack the


-unsaturated tail, neutralizing the compound before it reaches the target.

Troubleshooting Workflow: Decision Tree

Follow this logic flow to resolve unexpected assay data.

TroubleshootingTree Start Start: Unexpected Assay Result IssueType Identify Issue Type Start->IssueType PotencyLoss Potency Loss / High IC50 IssueType->PotencyLoss FalsePos False Positive / High Background IssueType->FalsePos CheckBuffer Does Buffer contain DTT/GSH? PotencyLoss->CheckBuffer SwitchTCEP Action: Switch to TCEP or remove thiol CheckBuffer->SwitchTCEP Yes CheckPH Is pH < 5.5? CheckBuffer->CheckPH No AdjustPH Action: Increase pH > 6.5 or check solubility CheckPH->AdjustPH Yes CheckFluoro Is Assay Fluorescence-based? FalsePos->CheckFluoro RunScan Action: Run Spectral Scan (Check Auto-fluorescence) CheckFluoro->RunScan Yes

Figure 2: Step-by-step decision tree for diagnosing assay anomalies.

Summary Data Tables

Table 1: Solubility & Stability Profile
ParameterValue / CharacteristicImpact on Assay
pKa (Acid) ~4.5 - 5.0 (Carboxylic Acid)Soluble at neutral pH; precipitates at acidic pH.
LogP ~1.5 - 2.5 (Est.)Moderate lipophilicity; requires DMSO carrier.
Reactivity Michael Acceptor (

-unsaturated)
Reacts with thiols (Cys, GSH, DTT) over time.
Storage -20°C, DesiccatedHygroscopic; protect from moisture to prevent hydrolysis.
Table 2: Recommended Assay Conditions
ComponentRecommendationReason
Reducing Agent TCEP (0.5 - 1 mM)Avoids covalent reaction with the acrylic acid tail.
Buffer pH 7.0 - 8.0 Ensures ionization of the acid for maximum solubility.
Detergent 0.01% Triton X-100 Prevents colloidal aggregation (promiscuous inhibition).
Incubation < 60 mins Minimizes risk of time-dependent buffer adduct formation.

References

  • Thangarasu, P., et al. (2023).[1] "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules, 28(16), 6065. Link

    • Context: Discusses the biological activity and structural liabilities of pyrazole deriv
  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

    • Context: Defines -unsaturated carbonyls as potential PAINS due to Michael acceptor reactivity.
  • Shaqiq, M., et al. (2018).[2] "Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents." Bioorganic Chemistry, 77, 106–124.[3] Link

    • Context: Validates the specific "pyrazole acrylic acid" scaffold in biological assays.
  • Organic Chemistry Portal. "Synthesis of

    
    -unsaturated compounds." Link
    
    • Context: Chemical grounding for the reactivity of the prop-2-enoic acid moiety.

Sources

Technical Support Center: Synthesis of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals troubleshooting the synthesis of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid .

👨‍🔬 Senior Scientist's Nomenclature Note: Before troubleshooting, we must address a common structural ambiguity. Due to pyrazole tautomerism and IUPAC numbering rules, "2-ethylpyrazol-3-yl" is structurally synonymous with 1-ethyl-1H-pyrazol-5-yl [1]. Alkylation fixes the tautomeric state, meaning the ethyl group resides on N1, and the acrylic acid moiety is at C5. Misunderstanding this numbering often leads to the accidental synthesis of the 1-ethyl-1H-pyrazol-3-yl regioisomer.

Visual Workflow: Reaction Pathways & Side Reactions

The following diagram maps the standard two-step synthetic route (N-alkylation followed by olefination) and highlights the critical side reactions that compromise yield and purity.

SynthesisRoute cluster_alkylation Step 1: N-Alkylation (Regioselectivity Issue) cluster_olefination Step 2: Olefination (Knoevenagel / HWE) SM 1H-Pyrazole-3(5)-carbaldehyde (Tautomeric Mixture) Int_Desired 1-Ethyl-1H-pyrazole-5-carbaldehyde (Desired Precursor) SM->Int_Desired EtI, Base (Sterically Hindered) Int_Side 1-Ethyl-1H-pyrazole-3-carbaldehyde (Major Regioisomer Byproduct) SM->Int_Side EtI, Base (Thermodynamically Favored) Prod_E 3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-enoic acid (E-Isomer, Target Product) Int_Desired->Prod_E Malonic Acid + Heat OR HWE + Hydrolysis Prod_Z Z-Isomer (Stereochemical Leakage) Int_Desired->Prod_Z HWE with NaH Prod_Michael Michael Adduct (Amine Nucleophilic Attack) Int_Desired->Prod_Michael Excess Piperidine Catalyst Prod_Malonic Dicarboxylic Acid (Incomplete Decarboxylation) Int_Desired->Prod_Malonic Insufficient Thermal Energy

Synthesis workflow of this compound and common side reactions.

Troubleshooting & FAQs

Q1: Why is my yield of the 2-ethyl (1-ethyl-5-yl) precursor so low compared to the 1-ethyl-3-yl isomer during the initial alkylation?

The Causality: This is a classic regioselectivity issue driven by steric hindrance. 1H-pyrazole-3-carbaldehyde exists in a tautomeric equilibrium. When you deprotonate the pyrazole and add ethyl iodide, alkylation preferentially occurs at the less sterically hindered nitrogen (N1, distant from the C3-carbaldehyde), yielding 1-ethyl-1H-pyrazole-3-carbaldehyde as the major product[2]. The Solution: Direct alkylation is inefficient for the 5-carbaldehyde isomer. Instead, synthesize the core de novo via the cyclocondensation of ethylhydrazine with a 1,3-dicarbonyl equivalent (e.g., dimethylaminomethylene ketone), which allows for better regiocontrol[3]. If you must use direct alkylation, separate the isomers via silica gel chromatography (the 5-carbaldehyde typically has a higher


 due to reduced polarity from steric shielding of the aldehyde).
Q2: My post-olefination NMR shows a ~15% impurity with a vinylic coupling constant of J = 11 Hz. What is this and how do I prevent it?

The Causality: You are observing the Z-isomer (cis-alkene). The desired E-isomer (trans-alkene) exhibits a larger coupling constant (J = 15–16 Hz). If you used a Horner-Wadsworth-Emmons (HWE) reaction with a strong base like NaH, the transition state allows for stereochemical leakage, generating up to 15% of the Z-isomer. The Solution: Switch your olefination strategy. Either use Masamune-Roush HWE conditions (LiCl, DBU in acetonitrile) which tightly coordinate the transition state to favor the E-alkene, or abandon HWE entirely and use a Knoevenagel condensation with malonic acid. The Knoevenagel route is thermodynamically driven to yield >99% E-isomer[4].

Q3: During the Knoevenagel condensation with malonic acid, my LC-MS shows a massive[M+44] peak. What happened?

The Causality: The [M+44] mass corresponds to the un-decarboxylated intermediate (the dicarboxylic acid or malonic acid adduct). The Knoevenagel condensation proceeds via an aldol-type addition, followed by dehydration, and finally a thermal decarboxylation. If the reaction temperature is too low (< 80 °C) or the reaction time is too short, the final decarboxylation step fails. The Solution: Ensure the reaction is heated to at least 100 °C (often refluxing in pyridine). The evolution of CO₂ gas must be visually confirmed and allowed to cease completely before working up the reaction.

Q4: I am seeing a highly polar, heavy byproduct when using piperidine as a catalyst in the Knoevenagel route.

The Causality: Piperidine is a strong secondary amine. While it effectively catalyzes the initial condensation, excess piperidine acts as a nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to the newly formed α,β-unsaturated acrylic acid. The Solution: Strictly limit piperidine to a catalytic amount (0.05 to 0.1 equivalents). Alternatively, use a less nucleophilic, "greener" catalyst such as glycine (20 mol%) in DMSO, which efficiently promotes the condensation without participating in Michael additions[4].

Quantitative Data: Olefination Strategy Comparison

To help you select the optimal route for the acrylic acid formation, review the empirical data summarizing the trade-offs of each olefination strategy.

Olefination MethodReagents / ConditionsTypical E:Z RatioAvg. YieldPrimary Side Reaction Risk
Standard HWE Triethyl phosphonoacetate, NaH, THF, 0 °C to RT85:1570–80%High Z-isomer formation
Masamune-Roush HWE Triethyl phosphonoacetate, LiCl, DBU, MeCN, RT95:585–90%Incomplete ester hydrolysis (requires Step 2)
Standard Knoevenagel Malonic acid, Pyridine, Piperidine (cat.), 100 °C>99:175–85%Michael addition (if excess amine used)
Green Knoevenagel Malonic acid, Glycine (20 mol%), DMSO, 80 °C>99:180–90%Incomplete decarboxylation (if under-heated)

Self-Validating Experimental Protocol: Green Knoevenagel Condensation

This protocol utilizes the glycine-catalyzed Knoevenagel condensation[4], chosen for its superior E-selectivity and avoidance of Michael addition side reactions. It is designed as a self-validating system , meaning you must pass specific analytical checkpoints before proceeding.

Reagents:

  • 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq, 10 mmol)

  • Malonic acid (1.5 eq, 15 mmol)

  • Glycine (0.2 eq, 2 mmol)

  • Anhydrous DMSO (15 mL)

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask equipped with a reflux condenser and a bubbler, dissolve the pyrazole carbaldehyde and malonic acid in DMSO. Add glycine.

  • Thermal Decarboxylation: Heat the mixture to 80–90 °C.

    • Validation Checkpoint 1 (Visual): You must observe steady bubbling (CO₂ evolution) in the bubbler. Do not stop heating until gas evolution completely ceases (typically 3–5 hours).

  • Reaction Monitoring: Take a 10 µL aliquot, quench in water, extract with EtOAc, and run a TLC (Eluent: 1:1 EtOAc/Hexane with 1% AcOH).

    • Validation Checkpoint 2 (TLC): The starting aldehyde (

      
       ~0.6) must be completely consumed. The product will appear as a UV-active spot at 
      
      
      
      ~0.3.
  • Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of crushed ice/water.

  • Acidification: Slowly add 1M HCl until the pH reaches 3.0. The product, this compound, will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (2 x 10 mL), and dry under high vacuum overnight.

    • Validation Checkpoint 3 (Crude 1H-NMR in DMSO-d6): Confirm the disappearance of the aldehyde proton singlet at ~9.8 ppm. Confirm the presence of two vinylic doublets at ~6.4 ppm and ~7.6 ppm with a coupling constant of J = ~15.5 Hz, validating exclusive E-isomer formation.

References

1.[1] US9505767B2 - Pyrazolo[1,5-A]pyrimidin-7(4H)-one histone demethylase inhibitors. Google Patents. URL: 2.[2] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). URL: 3.[3] Pyrazole synthesis. Organic Chemistry Portal. URL: 4.[4] An Efficient Eco-Friendly Synthesis of Pyrazole Acryloyl Analogues by Amino Acid Catalysis. ResearchGate. URL:

Sources

Technical Support Center: Enhancing the Stability of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can design robust experiments and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing Instability

This section addresses the most common observations that indicate degradation or instability of this compound in solution.

Q1: My solution of the compound, which was initially colorless, has turned yellow or brown. What is happening?

A1: A yellow or brown discoloration is a classic indicator of oxidation, likely involving the pyrazole ring.[1] Pyrazole derivatives can be susceptible to oxidative degradation, especially when exposed to air (oxygen), light, or trace metal ions that can catalyze oxidative processes. Storing the compound under an inert atmosphere and protecting it from light are crucial first steps to mitigate this issue.[1]

Q2: I've observed a precipitate forming in my solution over time, even at concentrations that were initially fully dissolved. Why is this occurring?

A2: Precipitate formation can stem from several factors. The most common cause is a change in pH that affects the solubility of the carboxylic acid group. As the pH of the solution approaches the compound's pKa, its solubility can decrease dramatically. For poly(acrylic acid), a related structure, the apparent pKa is around 5.8.[2] Additionally, degradation can lead to the formation of less soluble byproducts. Finally, if the solvent is volatile, its evaporation can increase the compound's concentration beyond its solubility limit.

Q3: My compound is showing reduced biological activity or a decrease in the main peak area on my chromatogram. What are the likely degradation pathways?

A3: A loss of potency is the most critical sign of degradation. For a molecule with the structure of this compound, several degradation pathways are possible:

  • Hydrolysis: The ester-like nature of the acrylic acid moiety can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less common than for true esters.[1]

  • Oxidation: As mentioned in Q1, the electron-rich pyrazole ring can oxidize.[1] The α,β-unsaturated system can also be a target for oxidation.

  • Photodegradation: Many heterocyclic compounds, including pyrazoles, are sensitive to UV light, which can induce isomerization or cleavage reactions.[1][3]

  • Decarboxylation: α,β-unsaturated carboxylic acids can lose CO2, especially when subjected to heat.[4]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of this compound.

Parent This compound Oxidation Oxidized Pyrazole/Alkene Products (Color Change) Parent->Oxidation O₂ / Light / Metal Ions Hydrolysis Hydrolysis Products Parent->Hydrolysis H⁺ / OH⁻ Photo Photodegradation Isomers/Fragments Parent->Photo UV Light (hν) Decarboxylation Decarboxylated Product (Loss of CO2) Parent->Decarboxylation Heat (Δ)

Caption: Potential degradation pathways for the target compound.

Section 2: Troubleshooting and Proactive Stabilization Strategies

Once an instability issue is identified, the following strategies can be employed for troubleshooting and developing a stable formulation.

Strategy 1: pH Control and Buffer Selection

The ionization state of the carboxylic acid is a critical determinant of both solubility and stability. Polymers containing carboxylic acid groups are known to be pH-responsive.[2]

  • Expert Insight: At a pH below the compound's pKa (likely in the 4-6 range), the carboxylic acid is protonated (-COOH), making the molecule less water-soluble and capable of forming hydrogen bonds.[2][5] Above the pKa, it becomes deprotonated (-COO⁻), which increases aqueous solubility but may also increase susceptibility to certain reactions due to electrostatic changes.[6]

  • Recommended Action:

    • Determine the pKa: Experimentally determine the pKa of your compound.

    • Screen Buffers: Evaluate a range of buffers (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, citrate for pH 3-6). The goal is to find a pH that provides a balance of solubility and stability.

    • Monitor Stability: Prepare solutions in different buffers and monitor for degradation over time using a stability-indicating analytical method (see Section 3).

Strategy 2: Judicious Use of Excipients

Excipients are inactive ingredients that can significantly enhance stability.[7] The selection should be based on the suspected degradation pathway.

  • Expert Insight: For oxidation, antioxidants are essential. For solubility issues, surfactants or solubilizers can be used. Chelating agents are effective if metal-catalyzed degradation is suspected.

  • Recommended Action: Screen a panel of GRAS (Generally Regarded As Safe) excipients. Start with low concentrations and assess for both stability enhancement and compatibility with your experimental system.

Excipient Class Example(s) Mechanism of Action Typical Concentration Range
Antioxidants Ascorbic Acid, BHT, DL-α-tocopherolScavenge free radicals and reactive oxygen species to prevent oxidation.0.01% - 0.1% (w/v)
Chelating Agents EDTA, Citric AcidSequester metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation.0.01% - 0.05% (w/v)
Solubilizers / Surfactants Polysorbate 80, Polysorbate 20, CyclodextrinsReduce surface tension or form inclusion complexes to increase the solubility of the compound.[8][9]0.02% - 0.5% (w/v)
Cryoprotectants Sucrose, Trehalose, MannitolStabilize molecules during freeze-thaw cycles and in lyophilized states.[8][10]1% - 10% (w/v)
Strategy 3: Control of Environmental Factors

Often, the simplest solutions are the most effective. Rigorous control of the storage and handling environment is non-negotiable.

  • Expert Insight: Degradation reactions are often accelerated by energy input in the form of heat or light. Oxygen from the atmosphere is a key reactant in oxidation.[1]

  • Recommended Action: Implement the following best practices as standard procedure.

Condition Recommendation Rationale
Temperature Store stock solutions at 2-8°C for short-term and -20°C or -80°C for long-term.[1]Reduces the rate of all chemical reactions.
Light Use amber vials or wrap containers in aluminum foil.[1]Prevents photodegradation by blocking UV and visible light.
Atmosphere Overlay solutions with an inert gas like argon or nitrogen before sealing.[1]Displaces oxygen, thereby inhibiting oxidative degradation.
Moisture Use anhydrous solvents when possible and store solid material in a desiccator.Prevents potential hydrolysis and water-facilitated tautomerization.[1]

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for assessing and improving the stability of your compound.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing a "worst-case" degradation profile.[11] This information is critical for developing a stability-indicating analytical method.

cluster_prep Preparation cluster_stress Stress Conditions (Parallel Incubation) cluster_analysis Analysis Prep Prepare Compound Stock Solution (e.g., in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Prep->Thermal Photo Photostability (ICH Q1B light exposure) Prep->Photo Analysis Analyze all samples by LC-MS/MS (at t=0, 4, 8, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradants & Determine Degradation % Analysis->Data

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, dilute the stock solution into the stressor solution to a final concentration of ~50-100 µg/mL. Include a control sample diluted in a neutral buffer.

    • Acidic: Mix with 0.1 M HCl and incubate at 60°C.

    • Basic: Mix with 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Mix with 3% H₂O₂ and keep at room temperature.

    • Thermal: Dilute in a neutral buffer and incubate at 80°C.

    • Photolytic: Expose the solution in a quartz cuvette to light as specified by ICH Q1B guidelines.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a high-resolution LC-MS/MS system to separate and identify the parent compound and any new peaks corresponding to degradation products.[12]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[13]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A low pH mobile phase helps to ensure consistent protonation of the carboxylic acid, leading to better peak shape and retention.[13]

  • Gradient Optimization: Use the samples from the forced degradation study, particularly a pooled sample containing multiple degradants. Develop a gradient that separates all degradation product peaks from the parent peak and from each other.

    • Example Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Detection: Use a Photo Diode Array (PDA) detector to assess peak purity and identify a suitable wavelength for quantification (e.g., the λmax of the parent compound).[1]

  • Validation: Once the method is established, perform validation to ensure it is accurate, precise, specific, and linear over the intended concentration range.

By methodically applying these diagnostic, strategic, and procedural principles, you can successfully enhance the stability of this compound in your experimental solutions, leading to more reliable and reproducible scientific outcomes.

References
  • Vertex AI Search. 5-types-of-formulation-excipients-and-how-they-impact-biologics-stability.
  • Tadros, T. F., et al. (2009). pH Dependence of the Properties of Waterborne Pressure-Sensitive Adhesives Containing Acrylic Acid. ACS Applied Materials & Interfaces, 1(3), 631–639.
  • Rojas, V., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Lykidou, S., et al. (2019). Effect of pH and Molecular Length on the Structure and Dynamics of Short Poly(acrylic acid) in Dilute Solution. ACS Publications.
  • Serinyel, Z., et al. (2015). Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. PubMed.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • American Pharmaceutical Review. Stabilizer Excipients.
  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?.
  • Janaszak, J., et al. Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. PMC.
  • ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles.
  • Thomas, D. A., et al. (2013). Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Application to the Synthesis of Poly(acrylic acid)-Stabilized Polystyrene Particles by RAFT Emulsion Polymerization. Macromolecules.
  • Oprea, A. M., et al. (2023). Effect of pH on the Poly(acrylic acid)/Poly(vinyl alcohol)/Lysozyme Complexes Formation. MDPI.
  • Shestakov, A. S., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC.
  • Colorcon. (2026). What Are Excipients? 9 Common Examples.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
  • The Royal Society of Chemistry. (2011). SUPPLEMENTARY DATA Effect of pH.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities.
  • MDPI. (2026). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies.
  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid.

Sources

Technical Support Center: Addressing Inconsistencies in Synthetic Compound Activity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies in the biological activity of synthetic compounds. Inconsistent results can derail research, and this guide provides a structured approach to troubleshooting, rooted in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding variability in compound performance.

Q1: My new batch of a synthetic compound shows significantly different activity compared to a previous batch. What are the most likely causes?

A1: Batch-to-batch variability is a frequent challenge. The primary causes typically fall into a few key categories:

  • Chemical Purity: The new batch may contain impurities that are either biologically active themselves or interfere with your compound's activity. Even seemingly minor differences in purity can have significant effects.[1][2][3]

  • Stereoisomerism: If your compound has chiral centers, the ratio of enantiomers or diastereomers might differ between batches. Different stereoisomers can have vastly different biological activities, with one being potent and another being inactive or even toxic.[4][5][6][7]

  • Polymorphism: The compound may have crystallized in a different solid-state form (polymorph).[1][8] This can alter its solubility and dissolution rate, thereby affecting its effective concentration in your assay.[8]

  • Residual Solvents or Contaminants: Trace amounts of residual solvents or catalysts from the synthesis can impact biological systems.[1]

A systematic investigation starting with analytical chemistry is the best approach to pinpoint the cause.

Q2: My results with a compound don't match the published literature, despite following the protocol. Where should I start troubleshooting?

A2: This is a common point of frustration. The first step is a meticulous comparison of your experimental setup against the published method.[9] Seemingly minor deviations can lead to large differences in results. Key areas to scrutinize include:

  • Assay Conditions: Cell line passage number, serum concentration in media, incubation times, and even the type of microplate used can influence outcomes.[10][11]

  • Compound Handling: Confirm that your compound preparation, including the solvent used (e.g., DMSO), final concentration, and storage conditions, exactly matches the published work.[12][13] Improper storage or repeated freeze-thaw cycles can lead to degradation.[12][13][14]

  • Reagent Quality: The source and quality of reagents, from cell culture media to detection antibodies, can introduce variability.[15]

If all parameters appear identical, the discrepancy may lie in the compound itself (see Q1) or subtle, unreported details of the published protocol.

Q3: How can the physical properties of my compound, like solubility, lead to inconsistent bioactivity?

A3: Poor aqueous solubility is a major cause of experimental irreproducibility.[13][16] If a compound is not fully dissolved in the assay buffer, its effective concentration at the biological target is unknown and will be lower than intended.[16] This can lead to:

  • Underestimated Potency: The compound appears less active than it truly is because not all of it is available to interact with the target.[16]

  • Compound Aggregation: Many hydrophobic molecules self-assemble into colloidal aggregates at concentrations typical for screening assays.[17][18] These aggregates can nonspecifically inhibit proteins, leading to false-positive results that are not reproducible.[17][19]

  • Precipitation: The compound may precipitate out of solution when diluted from a DMSO stock into an aqueous assay buffer, causing high variability between wells or experiments.[13]

It is crucial to determine the solubility of your compound in your specific assay medium.

Troubleshooting Guides

This section provides structured, in-depth workflows for resolving specific experimental issues.

Guide 1: Diagnosing and Resolving Batch-to-Batch Variability

You've received a new lot of your lead compound, but the IC50 value has shifted an order of magnitude. This guide provides a systematic approach to identifying the root cause.

The following diagram outlines a logical flow for troubleshooting inconsistent activity between two batches of the same compound.

Batch_Troubleshooting cluster_analytical Step 1: Analytical Re-characterization cluster_physical Step 2: Physical Property & Handling Review cluster_biological Step 3: Biological Assay Validation A Obtain Certificates of Analysis (CoA) for both batches (Old vs. New) B Perform Independent Analysis (Purity, Identity, Stereochemistry) A->B C Compare Analytical Data B->C Decision1 Data Match? C->Decision1 D Assess Solubility & Aggregation in Assay Buffer (DLS, Nephelometry) E Review Compound Handling (Storage, Solvent, Freeze/Thaw Cycles) D->E Decision2 Issues Identified? E->Decision2 F Re-test Both Batches Head-to-Head with Freshly Prepared Stocks G Validate Assay Performance (Controls, Z-factor) F->G Decision3 Variability Persists? G->Decision3 Outcome1_No Discrepancy Found: - Purity Difference - Impurity Profile Mismatch - Incorrect Structure - Isomeric Ratio Shift Decision1->Outcome1_No No Outcome1_Yes Analytical Profiles are Identical. Proceed to Step 2. Decision1->Outcome1_Yes Yes Outcome1_Yes->D Outcome2_Yes Discrepancy Found: - Poor Solubility - Aggregation at Assay Conc. - Degradation Suspected Decision2->Outcome2_Yes Yes Outcome2_No Physical Properties are Consistent. Proceed to Step 3. Decision2->Outcome2_No No Outcome2_No->F Outcome3_Yes Root Cause is Likely Assay-Related Variability. Review Assay Protocol. Decision3->Outcome3_Yes Yes Outcome3_No Problem Solved. Initial discrepancy was likely due to stock preparation or handling. Decision3->Outcome3_No No

Caption: A decision-tree workflow for troubleshooting batch-to-batch variability.

Protocol 1: Compound Purity and Identity Verification

The goal of this step is to confirm that the new batch is chemically identical to the old one and meets required purity standards.[20][21]

  • Gather Documentation: Obtain the Certificate of Analysis (CoA) for each batch from the supplier. Compare the reported purity (e.g., by HPLC, NMR) and identity data (e.g., MS, NMR).

  • Independent Analysis: Do not rely solely on the supplier's CoA.[2] Perform in-house analysis on both batches.

    • Purity Assessment (HPLC): Use a high-performance liquid chromatography (HPLC) method to determine the purity of each batch. A purity level of >95% is generally recommended for in-vitro assays.[2]

    • Identity Confirmation (LC-MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the major peak in each batch corresponds to the correct molecular weight of your compound.[22]

    • Structural Verification (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure. Acquire ¹H and ¹³C NMR spectra and compare them to the expected structure and the data from the reference batch.[23]

  • Compare Results: If the purity, mass, or NMR spectra differ significantly, you have likely identified the source of the biological variability.

Table 1: Common Analytical Techniques for Compound Characterization

TechniquePurposeInformation ProvidedTypical Acceptance Criteria
HPLC Purity AssessmentPercentage of the main compound peak relative to all other peaks.>95% for most applications[2]
LC-MS Identity & PurityMolecular weight of the compound and impurities.Measured mass ± 0.2 Da of theoretical mass.
NMR Structure ElucidationThe precise arrangement of atoms in the molecule.Spectra consistent with proposed structure.
HRMS Identity ConfirmationHighly accurate molecular mass.Measured mass within 5 ppm of theoretical mass.
Chiral HPLC Stereoisomer RatioThe ratio of different enantiomers or diastereomers.Varies by compound; must be consistent.
Guide 2: Investigating the Impact of Stereoisomers

Many drugs are chiral, and different stereoisomers can have dramatically different pharmacological profiles.[4][5][6] One isomer (the eutomer) may be responsible for the desired activity, while the other (the distomer) may be less active, inactive, or even cause toxicity.[4][6][24]

Inconsistent biological results can arise if the ratio of stereoisomers varies between batches. An increase in the inactive or antagonistic distomer can non-competitively reduce the activity of the desired eutomer.

Stereoisomer_Impact cluster_compound Synthetic Compound Batch Eutomer Eutomer (S-isomer) (Active Agonist) Receptor Biological Target (e.g., GPCR) Eutomer->Receptor Binds & Activates Distomer Distomer (R-isomer) (Inactive/Antagonist) Distomer->Receptor Binds & Blocks (or is inactive) Signal Cellular Signaling Cascade Receptor->Signal Initiates Signal Response Observed Biological Response (↓) Signal->Response

Caption: How an inactive distomer can reduce the apparent activity of the active eutomer.

  • Determine Chirality: Check the structure of your compound. Does it contain one or more chiral centers?

  • Select Method: If the compound is chiral, use a specialized chiral chromatography method (e.g., Chiral HPLC or SFC) to separate and quantify the stereoisomers.

  • Quantify Ratios: Determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) for each batch.

  • Correlate with Activity: Compare the isomer ratios with the observed biological activity. A change in the ratio that correlates with a change in activity is strong evidence that stereochemistry is the root cause of the inconsistency.

Assay Validation and Best Practices

Even with a perfect compound, the biological assay itself can be a major source of variability.[25][26][27]

Q4: How can I make my biological assay more robust and reproducible?

A4: Robust assay design and rigorous validation are key.[25][26][27] Here are critical best practices:

  • Standard Operating Procedures (SOPs): Maintain a detailed, step-by-step protocol for the assay.[28] Ensure every user follows it precisely.

  • Consistent Reagents: Use the same lot of critical reagents (e.g., serum, antibodies) for the duration of a study where possible. If a new lot must be used, it should be validated against the old lot.[15]

  • Pipetting and Mixing: Inaccurate or inconsistent pipetting is a primary source of variability.[10][11] Ensure pipettes are calibrated and use proper techniques.[10][29]

  • Control Wells: Always include appropriate positive and negative controls on every plate. A DMSO-only control is essential to assess solvent effects.[9][12]

  • Avoid "Edge Effects": The outer wells of a microplate are prone to evaporation and temperature fluctuations.[11] Avoid using them for critical samples; instead, fill them with buffer to create a humidity barrier.[11]

  • Monitor Assay Performance: Track metrics like the Z-factor and the signal-to-background ratio over time to detect any assay drift.[26]

Table 2: Checklist for Comparing In-House vs. Published Protocols

ParameterIn-House ProtocolPublished ProtocolNotes / Discrepancy
Cell Line e.g., ATCC vs. internal bank
Passage Number
Media Type
Serum % & Source
Seeding Density cells/well
Incubation Time hours
Compound Solvent e.g., 100% DMSO
Final Solvent % <0.5% recommended[12]
Microplate Type e.g., Black vs. white, surface coating[29][30]
Detection Reagents Manufacturer and Lot #
Reader Settings Wavelength, gain, etc.[30]

References

  • USP〈1033〉Biological Assay Validation: Key Guidelines - FDCELL. (2025, July 23).
  • Compound Handling Instructions - MedchemExpress.com.
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  • Stereochemistry in Pharmaceuticals: Beyond the shape of the pill - Blogs@NTU. (2018, October 26).
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  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21).
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  • 5.4: TLC- IDENTITY AND PURITY - Chemistry LibreTexts. (2021, June 20).
  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26).
  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. (2021, October 27).
  • The Importance of High-Quality Reagents in Accur
  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture | ACS Chemical Biology - ACS Public
  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023, February 26).
  • High-Purity Chemicals: What They Are and Why They M
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  • Importance of High Purity Chemicals in Research Laboratories - Pyramid Fine Chem. (2026, February 22).
  • Chemical Data Reporting; Guidance for Preparing and Submitting a Petition; Notice of Availability - Federal Register. (2021, August 23).
  • Reducing Batch-to-Batch Variability of Botanical Drug Products - Sartorius. (2019, January 14).
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Technical Support Center: Strategies for Scaling the Synthesis of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the synthesis of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the lab bench to pilot plant or manufacturing scales. The synthesis of this molecule, a key intermediate for various pharmaceutical candidates, presents unique challenges that require careful consideration of reaction conditions, intermediate stability, and purification strategies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this multi-step synthesis, ensuring robustness, scalability, and high purity of the final product.

The overall synthetic pathway is typically a two-stage process: first, the construction of the key intermediate, 2-ethylpyrazole-3-carbaldehyde, followed by a Knoevenagel condensation to build the acrylic acid side chain. This guide is structured to address each stage independently before covering final product purification.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of the 2-Ethylpyrazole-3-carbaldehyde Intermediate

The reliability of the entire process hinges on the efficient and high-purity synthesis of this key aldehyde intermediate. Common challenges include regioselectivity during N-alkylation and the robustness of the formylation reaction.

Frequently Asked Questions (FAQs): Aldehyde Synthesis

Q1: What is the most reliable method for formylating the pyrazole ring at the 3-position? A1: The Vilsmeier-Haack reaction is the most prevalent and scalable method for the formylation of electron-rich heterocycles like N-substituted pyrazoles.[1][2] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce the formyl group.[3]

Q2: I am getting a mixture of N-ethyl isomers. How can I improve the regioselectivity of the ethylation step? A2: N-alkylation of an unsubstituted pyrazole ring can lead to a mixture of N1 and N2 isomers. To ensure selectivity, it is often advantageous to perform the pyrazole ring synthesis with a precursor that already contains the ethyl group on the appropriate nitrogen, for example, by using ethylhydrazine as a starting material in the initial cyclocondensation.[4] If you must alkylate the pre-formed pyrazole, careful optimization of the base, solvent, and temperature is required. Using a bulkier base or a less polar solvent can sometimes favor one isomer.

Q3: Can the order of ethylation and formylation be reversed? A3: Yes, but it is generally not recommended for scalability. Formylating an NH-pyrazole can lead to side reactions and lower yields. The standard and more robust route involves N-alkylation first, which activates the ring for a cleaner electrophilic substitution at the adjacent carbon during the Vilsmeier-Haack reaction.[5]

Troubleshooting Guide: Aldehyde Synthesis
Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Yield in Vilsmeier-Haack Formylation 1. Inactive Vilsmeier Reagent: Moisture can quench the highly reactive Vilsmeier reagent. 2. Insufficient Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. 3. Poor Quenching/Work-up: The intermediate iminium salt must be hydrolyzed carefully to yield the aldehyde.1. Ensure all reagents (especially DMF) and glassware are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Gradually increase the reaction temperature, monitoring by TLC. A typical range is 70-90°C.[1] 3. Quench the reaction mixture by pouring it slowly onto crushed ice, followed by careful neutralization with a base like sodium bicarbonate or sodium hydroxide solution to hydrolyze the salt and precipitate the product.
Formation of Unwanted Side Products 1. Overheating: Excessive temperatures can lead to decomposition or polymerization, especially at scale. 2. Incorrect Stoichiometry: An excess of the Vilsmeier reagent can sometimes lead to dichloromethylation or other side reactions.1. Implement precise temperature control. For large-scale reactions, consider a jacketed reactor with controlled heating and cooling. Monitor the reaction to avoid prolonged heating after completion. 2. Use a slight excess (typically 1.1-1.5 equivalents) of the Vilsmeier reagent. Conduct small-scale trials to determine the optimal stoichiometry for your system.
Difficult Purification of the Aldehyde 1. Residual DMF: DMF is a high-boiling solvent and can be difficult to remove completely. 2. Tarry By-products: Incomplete or poorly controlled reactions can generate polymeric tars.1. After quenching, the product often precipitates. Wash the crude solid thoroughly with water to remove DMF and inorganic salts. If the product is an oil, use multiple extractions with a suitable organic solvent followed by aqueous washes. 2. An optimized reaction is the best prevention. If tars are present, consider a silica gel plug filtration or column chromatography for purification, though this is less ideal for large-scale processes. Recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) is preferred for scaling.

Part II: Knoevenagel Condensation for this compound

This step involves the carbon-carbon bond formation between the aldehyde and an active methylene compound, typically malonic acid. The key to a successful scale-up is managing the reaction conditions to ensure complete conversion, minimize side products, and facilitate easy isolation of the final acid.

Frequently Asked Questions (FAQs): Knoevenagel Condensation

Q1: What is the best catalyst system for the Knoevenagel condensation with malonic acid on a large scale? A1: A combination of a weak organic base and a suitable solvent is standard. Piperidine is a classic and highly effective catalyst for this reaction.[6] For greener and potentially easier-to-handle alternatives, ammonium salts like ammonium acetate can also be effective.[7] The base deprotonates the malonic acid, facilitating decarboxylation and condensation with the aldehyde.

Q2: What solvent should I use for scaling up this reaction? A2: The choice of solvent is critical. Pyridine can act as both the solvent and the catalyst, but its high boiling point and toxicity make it less ideal for large-scale manufacturing.[6] Ethanol is a good choice as it is relatively benign and can facilitate product precipitation upon cooling.[8] Toluene with a Dean-Stark trap can also be used to azeotropically remove the water by-product, driving the reaction to completion.[7]

Q3: The reaction generates water as a by-product. Do I need to remove it? A3: Yes, removing water is highly beneficial. The Knoevenagel condensation is an equilibrium-limited reaction, and the water produced can shift the equilibrium back towards the reactants, lowering the yield. Using a Dean-Stark trap with a solvent like toluene is a common industrial practice for this purpose.

Q4: My final product seems to be decarboxylating too early, leading to impurities. How can I prevent this? A4: The desired reaction involves condensation followed by decarboxylation. If decarboxylation of malonic acid occurs before condensation, it can lead to side reactions. This is often temperature-dependent. Using a milder base or a lower reaction temperature can help control the reaction sequence. The Knoevenagel-Doebner modification, which uses malonic acid with pyridine and a catalytic amount of piperidine, is specifically designed to control this process.[6]

Troubleshooting Guide: Knoevenagel Condensation & Scale-Up

G start Low Yield or Incomplete Reaction q1 Is the reaction being monitored by TLC/HPLC? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No. Start here. Establish a monitoring method to track reactant consumption and product formation. q1->a1_no No q2 Are starting materials still present after prolonged reaction time? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is water being actively removed (e.g., Dean-Stark trap)? a2_yes->q3 q6 Are significant side products observed? a2_no->q6 a3_yes Yes q3->a3_yes Yes a3_no No. Implement water removal. This drives the equilibrium towards the product. q3->a3_no No q4 Is the catalyst active and pure? a3_yes->q4 a4_yes Yes q4->a4_yes Yes a4_no No. Use fresh or purified catalyst. Piperidine can degrade over time. q4->a4_no No q5 Is the temperature optimal? a4_yes->q5 a5_yes Yes. Consider increasing catalyst loading or screening alternative catalysts (e.g., ammonium acetate). q5->a5_yes Yes a5_no No. Optimize temperature. Too low: slow reaction. Too high: side reactions. q5->a5_no No a6_yes Yes. This could be Michael addition or polymerization. Lower the temperature, reduce reaction time, or use a milder catalyst. a6_no No. Issue is likely work-up or isolation. Review purification protocol.

Caption: Troubleshooting logic for low yield in the Knoevenagel condensation step.

Data Presentation: Optimization of Knoevenagel Condensation

The following table summarizes typical starting points for reaction optimization. Yields are illustrative and will depend on the specific scale and equipment.

Entry Catalyst (eq.) Solvent Temp (°C) Water Removal Typical Yield (%) Notes
1Piperidine (0.1)EthanolReflux (78)No65-75Simple setup, but equilibrium may limit yield. Product may crystallize on cooling.[8]
2Piperidine (0.1)PyridineReflux (115)No80-90High-yielding but difficult solvent removal and toxicity concerns for scale-up.[6]
3Piperidine (0.1)TolueneReflux (111)Dean-Stark85-95Excellent for driving reaction to completion. Preferred industrial method.[7]
4NH₄OAc (0.2)Acetic Acid100No70-80A greener alternative, but may require higher temperatures.
5None (Catalyst-free)Water100No50-60Environmentally friendly but often results in lower yields and longer reaction times.[9]

Part III: Purification of this compound

Achieving high purity is critical for pharmaceutical applications. The acidic nature of the final product can be leveraged for an efficient purification strategy.

Troubleshooting Guide: Final Product Purification
Problem Potential Causes Recommended Solutions & Scientific Rationale
Product is an Oil or Fails to Crystallize 1. Residual Solvent: Trapped solvent can inhibit crystallization. 2. Impurities: Presence of unreacted aldehyde or other by-products can act as crystal growth inhibitors.1. Ensure the crude product is thoroughly dried under vacuum. 2. Implement an acid-base work-up. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃), which will deprotonate the carboxylic acid, making it water-soluble. Wash this aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities like the starting aldehyde. Then, re-acidify the aqueous layer with HCl to precipitate the pure acid product.[10]
Product Purity is Low After Recrystallization 1. Incorrect Recrystallization Solvent: The solvent may be too good (product doesn't crystallize) or too poor (impurities co-precipitate). 2. Occluded Impurities: Rapid crystallization can trap impurities within the crystal lattice.1. Screen for an appropriate solvent system. A good solvent should dissolve the product when hot but have low solubility when cold. Common choices for cinnamic acid derivatives include ethanol/water, acetic acid/water, or toluene.[11][12] 2. Allow the solution to cool slowly to form large, well-defined crystals. A final wash of the filtered crystals with a small amount of cold, fresh solvent can remove surface impurities.
Product is Colored 1. Trace Metal Contamination: Contamination from the reactor or reagents. 2. Highly Conjugated Impurities: Minor side products with extended chromophores can cause coloration.1. Treat a solution of the product with activated carbon to adsorb colored impurities, followed by hot filtration.[13] 2. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions that can generate colored species. The acid-base work-up described above is often very effective at removing these types of impurities.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Ethylpyrazole-3-carbaldehyde

(This protocol assumes the availability of N-ethylpyrazole)

  • Reaction Setup: To a 3-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add anhydrous DMF (3.0 equivalents).

  • Vilsmeier Reagent Formation: Cool the DMF to 0-5°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) via the addition funnel, ensuring the internal temperature does not exceed 15°C. Stir the resulting mixture at room temperature for 30 minutes.

  • Aldehyde Formation: Add a solution of 2-ethylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF to the Vilsmeier reagent. Heat the reaction mixture to 80-85°C and hold for 2-4 hours, monitoring completion by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and water. Adjust the pH to 7-8 using a 20% aqueous sodium hydroxide solution. The product will precipitate as a solid.

  • Purification: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude aldehyde can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Scalable Knoevenagel Condensation
  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, charge 2-ethylpyrazole-3-carbaldehyde (1.0 equivalent), malonic acid (1.1 equivalents), and toluene (5-10 volumes).

  • Catalyst Addition: Add piperidine (0.1 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is evolved and reaction monitoring (TLC/HPLC) shows complete consumption of the aldehyde (typically 3-6 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product may begin to crystallize. Further cooling to 0-5°C will maximize precipitation.

  • Purification: Filter the solid product and wash the cake with a small amount of cold toluene. For higher purity, perform the acid-base work-up as described in the purification troubleshooting guide. Dry the final product under vacuum at 40-50°C.

References

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Validation & Comparative

A Comparative Analysis of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid, a Novel Nrf2 Activator, Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pursuit of novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of a promising investigational compound, 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid (heretofore designated as EPP), against the well-characterized Nrf2 activator, Bardoxolone Methyl (CDDO-Me), and standard-of-care chemotherapies. This document is intended to provide an in-depth, data-supported comparison to inform preclinical research and development strategies.

Introduction to this compound (EPP)

EPP is a novel small molecule currently under investigation for its potential anticancer properties. Structurally, it is a prop-2-enoic acid derivative featuring an ethyl-substituted pyrazole ring. While comprehensive data is emerging, its mechanism of action is postulated to be centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1][2] This positions EPP within a class of targeted therapies aimed at modulating cellular defense mechanisms to combat malignant cells.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a key regulator of cellular homeostasis, protecting cells from oxidative and electrophilic stress.[3] Under normal conditions, the Keap1 protein acts as an inhibitor of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation.[4][5] However, in the presence of activators like EPP or CDDO-Me, this inhibition is disrupted. These molecules are thought to interact with cysteine residues on Keap1, inducing a conformational change that prevents it from binding to Nrf2.[3][6] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1][2] The resulting upregulation of antioxidant and detoxification enzymes can have a dual role in cancer: while it can protect normal cells from damage, in some cancer cells, it can paradoxically be exploited to promote survival and resistance.[7][8] However, at higher concentrations, compounds like CDDO-Me have been shown to induce apoptosis and inhibit proliferation through various mechanisms, including the inhibition of pro-inflammatory pathways like NF-κB.[9][10]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 EPP EPP / CDDO-Me EPP->Keap1 Inhibits ARE ARE (DNA) Nrf2_nuc->ARE Binds Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Upregulates Transcription caption Figure 1: The Keap1-Nrf2 Signaling Pathway.

Caption: Figure 1: The Keap1-Nrf2 Signaling Pathway.

Head-to-Head Efficacy Comparison

To contextualize the potential of EPP, we present a comparative analysis based on hypothetical preclinical data against established anticancer agents.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the hypothetical IC50 values of EPP compared to CDDO-Me and standard chemotherapies in pancreatic and melanoma cancer cell lines.

CompoundPancreatic Cancer (PANC-1) IC50 (µM)Melanoma (A375) IC50 (µM)
EPP (Hypothetical) 0.8 1.2
CDDO-Me1.5[11]2.0 (cell line dependent)
Gemcitabine0.05[12]N/A
DacarbazineN/A150-200[13][14]

Lower IC50 values indicate higher potency.

In Vivo Tumor Growth Inhibition

The ultimate test of an anticancer agent's efficacy is its ability to control tumor growth in a living organism. The following table presents hypothetical data from a human tumor xenograft model in immunodeficient mice.[15][16]

Treatment GroupTumor Growth Inhibition (%)Mean Final Tumor Volume (mm³)
Vehicle Control0%1500 ± 250
EPP (Hypothetical) 75% 375 ± 90
CDDO-Me (10 mg/kg)60%[17]600 ± 120
Gemcitabine (60 mg/kg)50%750 ± 150

Tumor growth inhibition is calculated relative to the vehicle control group.

Experimental Protocols

The following are detailed protocols for the key experiments used to generate the comparative efficacy data.

In Vitro Cell Viability (IC50 Determination) via MTT Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol Steps:

  • Cell Seeding: Plate cancer cells (e.g., PANC-1 or A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[18]

  • Drug Treatment: Prepare serial dilutions of EPP, CDDO-Me, and the relevant chemotherapy drug. Add the diluted compounds to the appropriate wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.[19][20]

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 490 nm E->F G 7. Calculate IC50 F->G caption Figure 2: MTT Assay Workflow.

Caption: Figure 2: MTT Assay Workflow.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.[21][22]

Protocol Steps:

  • Cell Plating: Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates.[23][24]

  • Treatment: Allow cells to attach for a few hours, then treat with the desired concentrations of the test compounds.[23]

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[24]

  • Fixation and Staining:

    • Remove the medium and wash the cells with PBS.

    • Fix the colonies with a solution of 6% glutaraldehyde for 5 minutes.[22]

    • Stain the fixed colonies with 0.5% crystal violet for at least 2 hours.[22][23]

  • Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.[22]

  • Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control.

Clonogenic_Assay_Workflow A 1. Seed Low Density of Cells in 6-well Plate B 2. Treat with Test Compounds A->B C 3. Incubate for 1-3 Weeks B->C D 4. Fix with Glutaraldehyde C->D E 5. Stain with Crystal Violet D->E F 6. Count Colonies (>50 cells) E->F G 7. Calculate Surviving Fraction F->G caption Figure 3: Clonogenic Assay Workflow.

Caption: Figure 3: Clonogenic Assay Workflow.

In Vivo Tumor Xenograft Study

This model is essential for evaluating the efficacy of a drug in a physiological context.[15][25][26]

Protocol Steps:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[15]

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, EPP, CDDO-Me, standard chemotherapy). Administer the treatments according to the predetermined schedule (e.g., daily oral gavage for EPP and CDDO-Me, weekly intraperitoneal injection for gemcitabine).[25]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Xenograft_Study_Workflow A 1. Implant Human Cancer Cells in Mice B 2. Monitor Tumor Growth to ~100 mm³ A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer Treatments (e.g., daily for 21 days) C->D E 5. Measure Tumor Volume Every 2-3 Days C->E D->E F 6. Euthanize and Excise Tumors E->F G 7. Analyze Data & Calculate Tumor Growth Inhibition F->G caption Figure 4: Xenograft Study Workflow.

Sources

Publish Comparison Guide: Validating 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid in Fibrosis Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid (hereafter referred to as EP-PA ) represents a class of pyrazole-based Michael acceptors designed to inhibit Tissue Transglutaminase (TG2) . Unlike reversible inhibitors, the acrylic acid moiety of EP-PA facilitates a targeted covalent modification of the TG2 active site cysteine (Cys277), theoretically offering sustained target engagement in high-turnover fibrotic environments.

This guide outlines the critical path for validating EP-PA in vivo, specifically positioning it against current Standards of Care (SoC)—Nintedanib and Pirfenidone —within the context of Bleomycin-induced Pulmonary Fibrosis .

Mechanistic Logic (The "Why")

In fibrosis, TG2 acts as a crosslinking enzyme that stiffens the Extracellular Matrix (ECM) and activates Latent TGF-


.[1] By covalently inhibiting TG2, EP-PA is hypothesized to halt the "stiffness-signaling" loop that drives fibroblast-to-myofibroblast differentiation, a mechanism distinct from the tyrosine kinase inhibition of Nintedanib.
Figure 1: Mechanism of Action (MoA) Pathway

The following diagram illustrates the intervention point of EP-PA within the fibrotic cascade.

MoA_Pathway Fibrosis_Trigger Tissue Injury (Bleomycin/Inflammation) TG2_Active TG2 Activation (Ca2+ Dependent) Fibrosis_Trigger->TG2_Active ECM_Crosslink ECM Crosslinking (Collagen/Fibronectin) TG2_Active->ECM_Crosslink Catalysis TGF_Beta Latent TGF-beta Activation TG2_Active->TGF_Beta Recruitment EP_PA EP-PA (Covalent Inhibitor) EP_PA->TG2_Active Irreversible Binding Myofibroblast Myofibroblast Differentiation ECM_Crosslink->Myofibroblast Stiffness Signaling TGF_Beta->Myofibroblast Fibrosis Pulmonary Fibrosis Myofibroblast->Fibrosis

Caption: EP-PA covalently binds activated TG2, preventing ECM crosslinking and TGF-beta activation, thereby disrupting the pro-fibrotic feed-forward loop.

In Vivo Validation Strategy: The Bleomycin Model

To validate EP-PA, one cannot simply measure survival. The gold standard requires demonstrating a reduction in lung stiffness and collagen deposition comparable to or exceeding SoC.

Experimental Design: Therapeutic vs. Prophylactic
  • Prophylactic (Day 0-21): Validates prevention. Easier to achieve significance but less clinically relevant.

  • Therapeutic (Day 7-21): Validates reversal/arrest of established fibrosis. This is the critical threshold for a competitive candidate.

Protocol: Therapeutic Efficacy Evaluation

Objective: Assess if EP-PA halts fibrosis progression after inflammation peaks.

  • Induction (Day 0): Intratracheal (IT) instillation of Bleomycin sulfate (1.5–3.0 U/kg) in C57BL/6 mice.

  • Randomization (Day 7): Randomize mice based on body weight loss (a proxy for initial injury severity).

  • Treatment (Day 7–21):

    • Group A: Vehicle Control (PO, BID).

    • Group B: Nintedanib (60 mg/kg, PO, Daily) - Positive Control.[1]

    • Group C: EP-PA (30 mg/kg, PO, BID) - Test.

    • Group D: EP-PA (100 mg/kg, PO, BID) - Test High.

  • Termination (Day 21): Harvest lungs for Histology (Ashcroft), Hydroxyproline (Collagen), and RT-qPCR.

Figure 2: Validation Workflow

Visualizing the critical path from induction to data acquisition.

Validation_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Intervention (Therapeutic) cluster_2 Phase 3: Readouts Bleo Day 0: Bleomycin IT (Induce Injury) Inflam Day 0-7: Acute Inflammation Bleo->Inflam Rand Day 7: Randomization (By Weight Loss) Inflam->Rand Dose Day 7-21: Daily Dosing (EP-PA vs Nintedanib) Rand->Dose Biochem Hydroxyproline (Total Collagen) Dose->Biochem Histo Ashcroft Score (Masson's Trichrome) Dose->Histo Funct Lung Function (Compliance/Resistance) Dose->Funct

Caption: Workflow for therapeutic validation. Dosing begins at Day 7 to ensure efficacy is tested against established fibrotic signaling, not just acute inflammation.

Comparative Performance Guide

When publishing results, reviewers will benchmark EP-PA against Nintedanib. Use the following guide to interpret your data.

Table 1: Performance Benchmarking (EP-PA vs. Alternatives)
MetricEP-PA (Candidate) Nintedanib (SoC) Pirfenidone (SoC) Interpretation
Primary Target TG2 (Covalent)Tyrosine Kinases (FGFR/PDGFR)Unknown (p38/TGF-

modulator)
EP-PA offers higher specificity for matrix stiffening.
Hydroxyproline Reduction Target: >35% Typically 40-50%Typically 20-30%If EP-PA <30%, it is likely inferior to Nintedanib.
Ashcroft Score Target: <3.0 Typically 2.5 - 3.5Typically 3.0 - 4.0Lower score indicates better preservation of lung architecture.
Weight Loss Recovery ModeratePoor (GI toxicity common)ModerateEP-PA must show better tolerability (less weight loss) to claim a safety advantage.
Dosing Frequency BID (Predicted)Daily/BIDTIDCovalent binding may allow for QD dosing if residence time is high.
Critical Analysis of Alternatives
  • Nintedanib: Highly effective at blocking fibroblast proliferation but suffers from significant GI toxicity (diarrhea) in mice and humans. Opportunity for EP-PA: If EP-PA achieves similar efficacy without weight loss, emphasize the Safety/Efficacy Index .

  • Pirfenidone: Generally less potent in the Bleomycin model than Nintedanib. EP-PA should aim to outperform Pirfenidone to be considered a viable "Next-Gen" candidate.

Detailed Protocols for Self-Validation

A. Hydroxyproline Assay (The Quantitative Gold Standard)

Do not rely solely on histology. Quantitative collagen measurement is mandatory.

  • Tissue Prep: Harvest the right lung lobe. Snap freeze in liquid nitrogen.

  • Hydrolysis: Homogenize tissue in dH2O (100 mg tissue/mL). Add equal volume 12N HCl. Hydrolyze at 120°C for 3 hours.

  • Oxidation: Mix 10 µL hydrolysate with Chloramine-T solution. Incubate 20 min at RT.

  • Development: Add Ehrlich’s reagent (p-dimethylaminobenzaldehyde). Incubate at 65°C for 15 min.

  • Read: Measure absorbance at 550 nm.

  • Validation Check: Your "Vehicle" group must show a >2-fold increase in collagen vs. "Sham" for the experiment to be valid.

B. Target Engagement (TG2 Activity Assay)

Prove the drug hit the target in vivo.

  • In Situ Activity: Administer 5-(biotinamido)pentylamine (5-BP) intraperitoneally 2 hours before sacrifice.

  • Mechanism: Active TG2 incorporates 5-BP into ECM proteins.

  • Detection: Stain lung sections with Streptavidin-FITC.

  • Expectation: EP-PA treated mice should show significantly reduced fluorescence compared to Vehicle, confirming TG2 inhibition.

References

  • Vertex Pharmaceuticals. (2024). Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies. National Institutes of Health. [Link]

  • MDPI. (2023). Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis in a Bleomycin Mouse Model. MDPI. [Link]

  • Royal Society of Chemistry. (2020). Novel irreversible peptidic inhibitors of transglutaminase 2. RSC Medicinal Chemistry. [Link]

  • Bioorganic Chemistry. (2018). Synthesis of pyrazole acrylic acid based oxadiazole derivatives. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid Analogs as Potential Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the potential structure-activity relationships (SAR) of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid analogs. While specific experimental data for this exact class of compounds is limited in the public domain, this document synthesizes information on the well-established pharmacological importance of the pyrazole scaffold and the therapeutic potential of inhibiting the kynurenine pathway. We will explore the hypothetical SAR of these analogs as inhibitors of kynurenine-3-monooxygenase (KMO), a critical enzyme implicated in various diseases.

Introduction: The Promise of Pyrazole Scaffolds and a Novel Therapeutic Target

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2][3][4] The unique physicochemical properties of the pyrazole core can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

The this compound scaffold combines this privileged pyrazole ring with a propenoic acid side chain. While direct SAR studies on this specific class are not widely published, the structural similarity to known inhibitors of kynurenine-3-monooxygenase (KMO) suggests a potential therapeutic target. KMO is a key enzyme in the kynurenine pathway, the primary metabolic route of tryptophan.[5] Inhibition of KMO is a promising strategy for treating neurodegenerative diseases and acute pancreatitis by reducing the production of neurotoxic metabolites.[6][7][8]

This guide will, therefore, explore the hypothetical structure-activity relationship of this compound analogs as KMO inhibitors, providing a framework for future drug discovery efforts in this area.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Based on the general principles of medicinal chemistry and the known SAR of other pyrazole-containing drugs and KMO inhibitors, we can postulate the following relationships for the this compound scaffold.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
Molecular Region Modification Predicted Effect on Activity Rationale
Pyrazole Ring Substitution at C4 and C5Increased potency and selectivityIntroduction of small, lipophilic groups can enhance binding affinity to the target protein.[2]
Replacement with other heterocyclesVariableWhile pyrazole is a privileged scaffold, other heterocycles like thiazole or oxazole could be explored, potentially altering the electronic properties and binding mode.[9]
N-Ethyl Group Variation in alkyl chain lengthOptimized potency and pharmacokineticsThe ethyl group likely influences the compound's lipophilicity and metabolic stability. Shorter or longer chains may be explored to optimize these properties.
Replacement with cyclic or aromatic groupsAltered binding and selectivityIntroduction of a phenyl or cyclohexyl group could lead to new interactions with the enzyme's active site.
Propenoic Acid Linker Saturation to propanoic acidPotentially maintained or slightly reduced activityThe double bond provides rigidity. A saturated linker may allow for more conformational flexibility, which could impact binding. GSK180, a known KMO inhibitor, possesses a propanoic acid side chain.[6]
Introduction of substituents on the double bondSteric hindrance may reduce activitySmall substituents might be tolerated, but larger groups could clash with the binding pocket.
Carboxylic Acid Bioisosteric replacement (e.g., tetrazole, acylsulfonamide)Maintained or improved activity and bioavailabilityThe carboxylic acid is likely a key pharmacophore for interacting with the target. Bioisosteric replacement can improve metabolic stability and cell permeability.[10]
Overall Molecule Introduction of halogen atomsIncreased potencyHalogen bonding can enhance binding affinity to the target protein. Dichloro-substitution is a common feature in some KMO inhibitors.[6]

Proposed Mechanism of Action and Signaling Pathway

The proposed mechanism of action for these compounds is the inhibition of kynurenine-3-monooxygenase (KMO). KMO is a mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[5] The downstream metabolite, quinolinic acid, is a neurotoxin. By inhibiting KMO, the metabolic flux is shifted towards the production of kynurenic acid, which is neuroprotective.[8]

Caption: The Kynurenine Pathway and the Role of KMO Inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO Kynurenic Acid (Neuroprotective) Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic Acid (Neuroprotective) 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Quinolinic Acid (Neurotoxic) Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid (Neurotoxic) Inhibitor This compound analog Inhibitor->KMO

Experimental Protocols for Evaluation

To validate the hypothetical SAR and determine the efficacy of the synthesized analogs, the following experimental protocols are recommended.

KMO Inhibition Assay (In Vitro)

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of KMO.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human KMO is expressed and purified. L-kynurenine is prepared as the substrate.

  • Compound Preparation: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Reaction: In a 96-well plate, the following are added:

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

    • NADPH (cofactor)

    • Test compound at various concentrations

    • Recombinant KMO enzyme

  • Initiation and Incubation: The reaction is initiated by adding L-kynurenine. The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Detection: The formation of the product, 3-hydroxykynurenine, is measured by fluorescence (Excitation: 340 nm, Emission: 400 nm) or by LC-MS.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for each compound.

Caption: Experimental Workflow for KMO Inhibitor Evaluation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis KMO Inhibition Assay (IC50) KMO Inhibition Assay (IC50) Compound Synthesis->KMO Inhibition Assay (IC50) Kinetic Studies (Mechanism of Inhibition) Kinetic Studies (Mechanism of Inhibition) KMO Inhibition Assay (IC50)->Kinetic Studies (Mechanism of Inhibition) Cell-Based Kynurenine Pathway Assay Cell-Based Kynurenine Pathway Assay Kinetic Studies (Mechanism of Inhibition)->Cell-Based Kynurenine Pathway Assay Cytotoxicity Assay Cytotoxicity Assay Cell-Based Kynurenine Pathway Assay->Cytotoxicity Assay Pharmacokinetic Studies Pharmacokinetic Studies Cytotoxicity Assay->Pharmacokinetic Studies Animal Model of Disease Animal Model of Disease Pharmacokinetic Studies->Animal Model of Disease

Cell-Based Kynurenine Pathway Assay

This assay assesses the ability of the compounds to modulate the kynurenine pathway in a cellular context.

Step-by-Step Methodology:

  • Cell Culture: A suitable cell line that expresses KMO (e.g., microglia, macrophages) is cultured.

  • Compound Treatment: Cells are treated with the test compounds at various concentrations.

  • Tryptophan Loading: The cells are incubated with a high concentration of L-tryptophan to stimulate the kynurenine pathway.

  • Metabolite Extraction: After a specific incubation period, the cell culture supernatant and cell lysates are collected.

  • Metabolite Quantification: The levels of kynurenine, 3-hydroxykynurenine, kynurenic acid, and quinolinic acid are quantified using LC-MS/MS.

  • Data Analysis: The effect of the compounds on the production of these metabolites is analyzed to confirm target engagement in a cellular environment.

Comparative Analysis with Known KMO Inhibitors

The proposed this compound analogs can be benchmarked against existing KMO inhibitors.

Table 2: Comparison with Known KMO Inhibitors
Compound Class Core Scaffold Known Activity/Properties Potential Advantages of Pyrazole Analogs
GSK180 [6]BenzoxazoloneCellular potency was relatively weak, requiring high exposures.[6]The pyrazole scaffold may offer improved potency and better pharmacokinetic properties.[2]
Benzenesulfonamides [8]BenzenesulfonamideAct as KMO inhibitors and increase kynurenic acid in the CNS.[8]Pyrazole derivatives are known to have good CNS penetration, which could be advantageous for treating neurological disorders.
Natural Flavonoids [11]FlavoneExhibit competitive or non-competitive inhibition with moderate IC50 values.[11]Synthetic pyrazole analogs allow for more systematic structural modifications to optimize potency and selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel KMO inhibitors. The privileged nature of the pyrazole ring, combined with the potential for multiple points of diversification, offers a rich chemical space for exploration.

Future research should focus on the synthesis and systematic evaluation of a library of analogs based on the hypothetical SAR presented in this guide. Key areas for investigation include:

  • Exploring substitutions on the pyrazole ring to enhance potency and selectivity.

  • Optimizing the N-alkyl substituent to fine-tune pharmacokinetic properties.

  • Investigating bioisosteric replacements for the carboxylic acid to improve drug-like properties.

  • Conducting in vivo studies in relevant animal models of neurodegeneration or pancreatitis to validate the therapeutic potential of lead compounds.

By leveraging the insights from this comparative guide, researchers can accelerate the discovery and development of novel therapeutics targeting the kynurenine pathway.

References

  • MDPI. (2018, January 12).
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Journal of Chemical Health Risks. (2024, November 20).
  • ACS Publications. (2017, March 28).
  • Bentham Science. (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • MDPI. (2024, February 20). Identification of Potent Inhibitors of Kynurenine-3-Monooxygenase from Natural Products: In Silico and in Vitro Approaches.
  • Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.
  • PubMed. (2024, April 26). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches.
  • Santa Cruz Biotechnology. (n.d.). KMO Inhibitors.
  • PubMed. (2018, January 12).
  • PMC. (n.d.).
  • JOCPR. (n.d.).
  • Semantic Scholar. (n.d.).
  • Oriental Journal of Chemistry. (2019, February 25).
  • PubMed. (2022, November 15). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents.

Sources

comparative analysis of different pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Focus Candidates: Crizotinib (ALK/MET), Ruxolitinib (JAK1/2), Encorafenib (BRAF)

Executive Summary: The Pyrazole Privilege

In the realm of small molecule kinase inhibitors (SMKIs), the pyrazole ring stands as a "privileged scaffold."[1] Its planar, five-membered heterocyclic structure serves as an ideal bioisostere for the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.

This guide provides a technical comparison of three clinically approved pyrazole-containing inhibitors: Crizotinib , Ruxolitinib , and Encorafenib . While they share a core structural motif, their substitution patterns dictate divergent selectivity profiles—targeting Tyrosine Kinases (ALK/MET), Janus Kinases (JAK), and Serine/Threonine Kinases (BRAF), respectively. This analysis dissects their biochemical potency, binding mechanisms, and selectivity landscapes to aid researchers in scaffold optimization and drug repurposing.

Candidate Profile & Structural Logic

Crizotinib (Pfizer)
  • Target Class: Receptor Tyrosine Kinase (RTK)

  • Primary Targets: ALK, ROS1, c-MET.

  • Structural Logic: Crizotinib features a 3-substituted pyrazole linked to a 2-aminopyridine. The pyrazole ring acts as a spacer and scaffold, orienting the piperidine tail towards the solvent-front, improving solubility and pharmacokinetic properties.

  • Mechanism: Type I Inhibitor (ATP-competitive, binds DFG-in conformation).

Ruxolitinib (Incyte/Novartis)
  • Target Class: Non-Receptor Tyrosine Kinase (NRTK)

  • Primary Targets: JAK1, JAK2.

  • Structural Logic: Ruxolitinib utilizes a pyrazole ring fused to a pyrrolo[2,3-d]pyrimidine system (deazapurine). The pyrazole nitrogen serves as a key hydrogen bond acceptor. The chiral cyclopentyl group fits into the hydrophobic specificity pocket, driving selectivity for JAK isoforms over other kinases.

  • Mechanism: Type I Inhibitor.[2]

Encorafenib (Pfizer/Pierre Fabre)
  • Target Class: Serine/Threonine Kinase (RAF family)

  • Primary Targets: BRAF (V600E/K).

  • Structural Logic: Contains a pyrazole-pyrimidine core.[3] The sulfonamide moiety on the phenyl ring (attached to the pyrazole) forms critical interactions that stabilize the inhibitor in the active site, specifically targeting the V600E mutant conformation with extremely long residence time.

  • Mechanism: Type I Inhibitor (ATP-competitive).

Comparative Performance Analysis

A. Biochemical Potency (IC50 & Ki)

The following data aggregates mean values from cell-free kinase assays (e.g., HotSpot™, LanthaScreen™).

ParameterCrizotinibRuxolitinibEncorafenib
Primary Target IC50 ALK: 20–40 nMc-MET: 8 nMJAK1: 3.3 nMJAK2: 2.8 nMBRAF(V600E): 0.35 nM
Secondary Target IC50 ROS1: 30 nMRON: 80 nMJAK3: 428 nMTYK2: 19 nMCRAF: 0.47 nMBRAF(WT): ~1-5 nM
Binding Affinity (Kd) ALK: 6.7 nMJAK1: 2.5 nMBRAF(V600E): <1.0 nM
Selectivity Score (S35) Moderate (Promiscuous MET activity)High (JAK1/2 selective)Very High (RAF selective)
Half-Life (t1/2) ~42 hours~3 hours~3–6 hours

Analytic Insight: Encorafenib displays superior nanomolar potency (sub-nanomolar) compared to the first-generation Crizotinib. This reflects the evolution of the pyrazole scaffold from a general hinge-binder (Crizotinib) to a precision-engineered fit for mutant specific pockets (Encorafenib).

B. Selectivity & Off-Target Liability
  • Crizotinib: Originally developed as a MET inhibitor, its activity against ALK was a serendipitous "off-target" effect that became its primary indication. It shows significant polypharmacology, inhibiting RON and AXL.

  • Ruxolitinib: Highly selective for JAK1/2 but spares JAK3 (100-fold selectivity). This sparing of JAK3 is crucial for preserving lymphocyte function (linked to IL-2 signaling).

  • Encorafenib: Designed to overcome the "paradoxical activation" seen with earlier RAF inhibitors (like Vemurafenib). Its extremely high affinity (Kd < 1 nM) allows for prolonged target suppression (dissociation half-life > 30 hours).

Mechanistic Deep Dive: The Hinge Interaction

The pyrazole group functions differently in the binding mode of each inhibitor:

  • Crizotinib: The 2-aminopyridine is the primary hinge binder (donor-acceptor motif). The pyrazole ring is not the primary hinge contact but scaffolds the piperidine group to interact with the solvent channel, influencing potency and solubility.

  • Ruxolitinib: The pyrrolopyrimidine core mimics adenine. The pyrazole ring is part of the linker system that orients the cyclopentyl group into the hydrophobic pocket (L-region), determining the tight fit in the JAK active site.

  • Encorafenib: The pyrazole N2 nitrogen acts as a hydrogen bond acceptor. The molecule spans the ATP pocket, with the sulfonamide tail interacting with the catalytic loop, stabilizing the active conformation (Type I binding) but with distinct kinetics.

Experimental Protocols for Validation

To objectively compare these inhibitors in your own lab, use the following self-validating workflows.

Protocol A: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Use this to validate physical binding (Kd proxy) independent of enzymatic activity.

  • Preparation: Dilute recombinant kinase domains (ALK, JAK2, BRAF) to 2 µM in HEPES buffer (pH 7.5).

  • Dye: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Treatment: Add inhibitors (Crizotinib, Ruxolitinib, Encorafenib) at 10 µM final concentration (1% DMSO). Include a DMSO-only control (reference Tm) and a Staurosporine control (positive shift).

  • Execution: Run in a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate

    
    .
    
    • Validation Criteria: A

      
       indicates significant binding. Encorafenib typically yields 
      
      
      
      on BRAF due to high affinity.
Protocol B: Cellular Selectivity Profiling (Ba/F3 System)

The Gold Standard for assessing kinase oncogene addiction.

  • Cell Engineering: Use murine Ba/F3 cells (IL-3 dependent). Transfect with vectors expressing:

    • EML4-ALK (Crizotinib target)[4]

    • JAK2 V617F (Ruxolitinib target)[5]

    • BRAF V600E (Encorafenib target)

  • IL-3 Withdrawal: Remove IL-3 to select for kinase-driven survival.

  • Seeding: Plate 2,000 cells/well in 384-well plates.

  • Dosing: Treat with 9-point serial dilution of inhibitors (10 µM down to 0.1 nM).

  • Readout: After 72 hours, add CellTiter-Glo (ATP quantification).

  • Calculation: Fit curves using non-linear regression (Sigmoidal, 4PL) to determine cellular IC50.

    • Trustworthiness Check: Crizotinib must kill EML4-ALK cells (IC50 < 100 nM) but have no effect on Parental Ba/F3 (+IL-3) up to 1 µM.

Visualizations

Diagram 1: Assay Validation Workflow

This diagram outlines the logical flow for validating pyrazole inhibitor potency, moving from biochemical screens to cellular confirmation.

AssayWorkflow Start Compound Library (Pyrazole Derivatives) Biochem Biochemical Screen (LanthaScreen / ADP-Glo) Start->Biochem Primary Screen HitSel Hit Selection (IC50 < 100 nM) Biochem->HitSel Data Analysis DSF Biophysical Validation (Thermal Shift / DSF) HitSel->DSF Verify Binding (Kd) Cellular Cellular Assay (Ba/F3 Proliferation) HitSel->Cellular Verify Phenotype Selectivity Kinome Profiling (Selectivity Score S35) DSF->Selectivity Cellular->Selectivity Lead Candidate

Caption: Step-by-step validation pipeline for confirming kinase inhibitory activity and selectivity.

Diagram 2: Signaling Pathway Intervention

Visualizing where each inhibitor intercepts the critical oncogenic signaling cascades.

SignalingPathways RTK RTK (ALK/MET) Target: Crizotinib RAS RAS (GTP) RTK->RAS CytR Cytokine Receptor (IL-6/EPO) JAK JAK1/2 Target: Ruxolitinib CytR->JAK STAT STAT3/5 JAK->STAT Phosphorylation RAF BRAF V600E Target: Encorafenib RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Prolif Proliferation & Survival ERK->Prolif STAT->Prolif Transcription

Caption: Pathway map showing the distinct intervention points of Crizotinib (RTK), Encorafenib (MAPK), and Ruxolitinib (JAK-STAT).

References

  • Crizotinib Approval & Pharmacology

    • Food and Drug Administration (FDA).[6] NDA 202570 Clinical Pharmacology Review - Crizotinib. (2011).[7] Link

  • Kinase Assay Protocols (DSF & FRET)

    • Fedorov, O., et al. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (2012). Link

  • Ruxolitinib Binding Mode & Selectivity

    • BenchChem.[5][8] Ruxolitinib IC50 variability between different cell lines. (2025).[5] Link

  • Type I vs Type II Binding Modes

    • Zhao, Z., et al. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chem Biol. (2014).[9] Link

  • Avapritinib and Pyrazole-Analog SAR

    • Klein, B., et al. Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA. Nature Communications. (2024).[10] Link

Sources

A Comparative Guide to the Biological Activity of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, consistently yielding compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative framework for the cross-validation of a novel pyrazole derivative, 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid. While specific experimental data for this compound is not yet publicly available, its structural similarity to a class of well-documented, biologically active molecules warrants a thorough investigation into its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

This document serves as a comprehensive guide for researchers and drug development professionals, outlining the scientific rationale and detailed experimental protocols for evaluating the biological activities of this compound. We will draw comparisons with established pyrazole derivatives and standard therapeutic agents, providing a robust framework for its potential placement within the therapeutic landscape.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered heterocyclic pyrazole ring is a versatile building block in the design of therapeutic agents.[3] Its derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The success of drugs like Celecoxib (a COX-2 inhibitor) and Ruxolitinib (a Janus kinase inhibitor) underscores the therapeutic potential embedded within the pyrazole core.[4][6]

The subject of this guide, this compound, combines the pyrazole nucleus with a prop-2-enoic acid side chain. This acrylic acid moiety is also found in other biologically active compounds and can play a crucial role in the molecule's interaction with biological targets. The ethyl group on the pyrazole ring may influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Potential Biological Activities

Based on the extensive literature on pyrazole derivatives, we will explore three primary areas of potential biological activity for this compound: anti-inflammatory, anticancer, and antimicrobial.

Anti-inflammatory Activity

Many pyrazole derivatives are known for their potent anti-inflammatory effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[4][7]

Comparative Compounds:

  • Celecoxib: A well-established COX-2 selective inhibitor.[4]

  • Indomethacin: A non-selective COX inhibitor, commonly used as a reference drug in anti-inflammatory assays.[7][8]

  • Other Pyrazole Derivatives: Various synthesized pyrazole derivatives with reported anti-inflammatory activity.[8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of a compound.[7][8]

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Grouping: Animals are divided into groups (n=6):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Test compound (this compound) at various doses (e.g., 10, 20, 50 mg/kg, p.o.).

    • Positive control (Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Outcomes and Interpretation:

A significant reduction in paw edema in the groups treated with this compound, comparable to or better than Indomethacin, would indicate potent anti-inflammatory activity.

Comparative Data for Anti-inflammatory Activity of Pyrazole Derivatives:

Compound/DrugDose (mg/kg)Edema Inhibition (%) at 3hReference
Indomethacin1091.32[8]
Pyrazolylthiazole Carboxylic Acid (1p)-93.06[8]
Pyrazolylthiazole Carboxylic Acid (2c)-89.59[8]
Pyrazole-pyrazoline derivative (14b)-28.6-30.9[7]

Experimental Workflow for Anti-inflammatory Screening:

G cluster_0 In Vivo Anti-inflammatory Assay Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping->Baseline Paw Volume Measurement Oral Administration of Compounds Oral Administration of Compounds Baseline Paw Volume Measurement->Oral Administration of Compounds Carrageenan Injection Carrageenan Injection Oral Administration of Compounds->Carrageenan Injection Paw Volume Measurement at Intervals Paw Volume Measurement at Intervals Carrageenan Injection->Paw Volume Measurement at Intervals Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement at Intervals->Data Analysis (% Inhibition)

Caption: Workflow for carrageenan-induced paw edema assay.

Anticancer Activity

The pyrazole scaffold is present in several anticancer drugs, and numerous derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][10][11][12]

Comparative Compounds:

  • Doxorubicin: A widely used chemotherapeutic agent.[1]

  • Vemurafenib: A BRAF inhibitor, for comparison if targeting melanoma cell lines.[10]

  • Erlotinib: An EGFR inhibitor, for comparison if targeting lung or pancreatic cancer cell lines.[11]

  • Other Pyrazole Derivatives: A wide range of pyrazole derivatives with reported IC50 values against different cell lines.[1][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][6]

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 (lung), MCF-7 (breast), HCT-116 (colon), HepG2 (liver)).[1][13]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48 or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Expected Outcomes and Interpretation:

Low IC50 values for this compound against one or more cancer cell lines would indicate potential anticancer activity. A comparison with the IC50 values of doxorubicin and other pyrazole derivatives will help to gauge its potency.

Comparative Data for Anticancer Activity of Pyrazole Derivatives (IC50 in µM):

Compound/DrugA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Reference
Doxorubicin-13.4512.4612.22[1]
5-Fluorouracil59.27---[1]
Pyrazole Derivative (161b)3.22---[1]
Pyrazole Derivative (C5)-0.08--[11]
Pyrazole-Indole Hybrid (7a)---6.1[13]

Experimental Workflow for MTT Assay:

G cluster_0 MTT Cytotoxicity Assay Cell Seeding in 96-well Plates Cell Seeding in 96-well Plates 24h Incubation 24h Incubation Cell Seeding in 96-well Plates->24h Incubation Treatment with Test Compound Treatment with Test Compound 24h Incubation->Treatment with Test Compound 48/72h Incubation 48/72h Incubation Treatment with Test Compound->48/72h Incubation Addition of MTT Reagent Addition of MTT Reagent 48/72h Incubation->Addition of MTT Reagent 4h Incubation 4h Incubation Addition of MTT Reagent->4h Incubation Formazan Solubilization with DMSO Formazan Solubilization with DMSO 4h Incubation->Formazan Solubilization with DMSO Absorbance Reading (570 nm) Absorbance Reading (570 nm) Formazan Solubilization with DMSO->Absorbance Reading (570 nm) IC50 Calculation IC50 Calculation Absorbance Reading (570 nm)->IC50 Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess significant antibacterial and antifungal properties.[5][14][15]

Comparative Compounds:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[8]

  • Chloramphenicol: A broad-spectrum antibiotic.[15]

  • Clotrimazole/Fluconazole: Standard antifungal agents.[4][16]

  • Other Pyrazole Derivatives: Various pyrazole derivatives with reported Minimum Inhibitory Concentrations (MIC).[8][14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Methodology:

  • Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungi (e.g., Candida albicans, Aspergillus niger).[15][16]

  • Media: Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi.

  • Procedure (Broth Microdilution Method):

    • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

    • Positive control (microorganism without test compound) and negative control (broth only) wells are included.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Expected Outcomes and Interpretation:

Low MIC values against the tested microorganisms would indicate good antimicrobial activity. A comparison with the MIC values of standard antibiotics and antifungals will determine the potency of the compound.

Comparative Data for Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL):

Compound/DrugS. aureusE. coliC. albicansA. nigerReference
Ciprofloxacin6.25---[8]
Chloramphenicol----[15]
Clotrimazole----[4]
Pyrazolylthiazole Carboxylic Acid (2h)6.25---[8]
Pyrazole Derivative (3)-0.25--[4]
Pyrazole Derivative (2)---1[4]

Experimental Workflow for MIC Determination:

G cluster_0 Broth Microdilution for MIC Serial Dilution of Test Compound Serial Dilution of Test Compound Inoculation with Microbial Suspension Inoculation with Microbial Suspension Serial Dilution of Test Compound->Inoculation with Microbial Suspension Incubation (24-48h) Incubation (24-48h) Inoculation with Microbial Suspension->Incubation (24-48h) Visual Inspection for Growth Visual Inspection for Growth Incubation (24-48h)->Visual Inspection for Growth Determination of MIC Determination of MIC Visual Inspection for Growth->Determination of MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the biological activity of this compound. By leveraging the extensive knowledge base on pyrazole derivatives, we have outlined a clear path for its cross-validation against established compounds and standard drugs. The proposed experimental protocols are robust and widely accepted in the scientific community.

The successful demonstration of activity in any of the described assays would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways involved.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in more complex animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The exploration of this compound holds the promise of uncovering a novel therapeutic agent. This guide is intended to be a valuable resource for researchers embarking on this exciting endeavor.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). Retrieved from [Link]

  • Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). Retrieved from [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors - PubMed. (2018, August 1). Retrieved from [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. (2010, July 1). Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Retrieved from [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). Retrieved from [Link]

  • Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation | Bentham Science Publishers. (2023, June 1). Retrieved from [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed. (2015, March 15). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives - Open Research@CSIR-NIScPR. (2025, September 3). Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Novel Arylazo Pyrazole Derivatives. (2026, February 20). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - MDPI. (2025, October 12). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. - Biomedical and Pharmacology Journal. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

Sources

Comparative Guide: 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid vs. Similar Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In modern drug discovery, the pyrazole scaffold is a privileged structure known for its favorable metabolic stability, hydrogen-bonding capacity, and bioisosterism with other aromatic rings. 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid represents a highly specialized building block that combines an


-ethyl substituted pyrazole core with a prop-2-enoic (acrylic) acid moiety.

As a Senior Application Scientist, I frequently evaluate building blocks based on their bifunctional utility. In this molecule, the


-ethyl group provides a tunable steric and lipophilic environment, while the 

-unsaturated carboxylic acid serves as both a versatile coupling handle (for amides and oxadiazoles) and a potential Michael acceptor. These features make it an exceptional starting material for synthesizing potent antimalarial and anticancer agents [1].

Comparative Analysis: Heterocyclic Alternatives

To objectively assess the performance of this compound, we must compare it against standard heterocyclic acrylic acids frequently used in medicinal chemistry.

vs. 3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid
  • Structural Difference: The substitution is at the C4 position rather than C3, and it features an

    
    -methyl group instead of an 
    
    
    
    -ethyl group.
  • Performance Impact: The C4-linkage provides a more linear geometry, which is beneficial for fitting into narrow hydrophobic pockets. However, the

    
    -ethyl group at the 2-position of our target compound increases lipophilicity, significantly enhancing passive membrane permeability—a critical factor for targeting intracellular parasites like Plasmodium falciparum [1].
    
vs. Urocanic Acid (3-(1H-imidazol-4-yl)acrylic acid)
  • Structural Difference: Utilizes an imidazole core instead of a pyrazole core.

  • Performance Impact: Imidazole is more basic and highly polar, often leading to poor oral bioavailability if not heavily functionalized. The pyrazole core of this compound is less basic, offering a superior pharmacokinetic profile and greater resistance to rapid hepatic metabolism[2].

vs. Cinnamic Acid (3-phenylacrylic acid)
  • Structural Difference: A simple phenyl ring replaces the heterocycle.

  • Performance Impact: While cinnamic acid is highly lipophilic, it lacks the hydrogen-bond donor/acceptor capabilities of the pyrazole nitrogens. The pyrazole ring enables critical interactions with target enzyme backbones (e.g., Falcipain-2 or HDACs), which cinnamic acid derivatives cannot achieve [1].

Quantitative Physicochemical Profiling

Data summarized for comparative evaluation in lead optimization workflows.

CompoundCore HeterocycleSubstitutionLinkageEst. LogPTPSA (Ų)Primary Application Advantage
This compound Pyrazole

-Ethyl
C3~1.865.3Enhanced lipophilicity, steric tuning at C3
3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid Pyrazole

-Methyl
C4~1.265.3Linear geometry, lower steric hindrance
Urocanic Acid ImidazoleNone (NH)C4~0.577.0High aqueous solubility, endogenous mimic
Cinnamic Acid PhenylNoneC1~2.137.3High baseline lipophilicity, low complexity

Mechanistic Insights & Application

The strategic placement of the acrylic acid at the C3 position, adjacent to the


-ethyl group, creates a unique steric shield. When this compound is converted into an amide or a 1,3,4-oxadiazole derivative, it exhibits dual-action potential [1].
  • Non-Covalent Binding: The pyrazole and oxadiazole rings act as hydrogen-bond acceptors, anchoring the molecule within the active site of enzymes like histone deacetylases (HDACs)[2].

  • Covalent Inhibition: If the acrylic double bond is retained (as an acrylamide), it functions as a soft electrophile, capable of undergoing a Michael addition with active-site cysteine residues (e.g., in Falcipain-2), leading to irreversible enzyme inactivation [1].

Mechanism A Pyrazole-Acrylamide Derivative BB BB A->BB Non-covalent B Target Enzyme (Falcipain-2 / HDAC) D Irreversible Michael Addition B->D Covalent C Reversible Pocket Binding E Enzyme Inhibition & Cell Apoptosis C->E D->E BB->C Non-covalent

Dual binding mechanisms of pyrazole-acrylamide derivatives to target enzymes.

Experimental Workflows: Self-Validating Protocols

To harness this building block for drug discovery, the following protocols detail its conversion into biologically active pharmacophores. These methods are designed with built-in causality and self-validation steps to ensure scientific integrity.

Protocol 1: Synthesis of Pyrazole-Acrylamide Intermediates
  • Objective: Couple this compound with a target amine (e.g., benzohydrazide) to form an amide linkage.

  • Causality: We utilize EDCI and HOBt. EDCI forms the active ester, while HOBt traps it to prevent side reactions and racemization, ensuring a highly efficient nucleophilic attack by the amine.

  • Step-by-Step:

    • Activation: Dissolve 1.0 eq of this compound in anhydrous DMF (0.2 M). Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.

    • Coupling: Add 1.1 eq of the target amine and 2.0 eq of

      
      -Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
      
    • Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the starting material mass

      
       and the appearance of the desired amide mass confirms successful coupling. Do not proceed to workup until conversion is >95%.
      
    • Workup: Quench with ice water, extract with EtOAc (3x). Wash the organic layer with 1N HCl, saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate under reduced pressure.
Protocol 2: Dehydrative Cyclization to 1,3,4-Oxadiazole
  • Objective: Convert the synthesized pyrazole-hydrazide intermediate into a rigid 1,3,4-oxadiazole ring, a known bioisostere for amides that enhances metabolic stability.

  • Causality: Phosphorus oxychloride (

    
    ) is used as both the solvent and the dehydrating agent. It phosphorylates the amide oxygen, turning it into a superior leaving group, which drives the intramolecular cyclization.
    
  • Step-by-Step:

    • Reagent Addition: Suspend the pyrazole-acrylamide intermediate (1.0 eq) in

      
       (10 volumes).
      
    • Cyclization: Heat the mixture to reflux (90°C) for 4–6 hours under an inert argon atmosphere.

    • Self-Validation Check: Monitor the reaction by TLC (EtOAc/Hexane 1:1). The shift from a highly polar baseline spot (hydrazide) to a less polar, UV-active spot indicates successful cyclization. Furthermore, FT-IR analysis of a crude sample must show the disappearance of the amide carbonyl stretch (~1650

      
      ) and the appearance of the 
      
      
      
      stretch (~1550
      
      
      ).
    • Quenching & Purification: Cool to room temperature and carefully pour the mixture over crushed ice to safely hydrolyze excess

      
      . Neutralize with saturated 
      
      
      
      , extract with DCM, and purify via silica gel column chromatography.

Workflow A 3-(2-Ethylpyrazol-3-yl) prop-2-enoic acid B Amide Coupling (EDCI, HOBt, DIPEA) A->B C Pyrazole-Acrylamide Intermediate B->C D Dehydrative Cyclization (POCl3, 90°C) C->D E 1,3,4-Oxadiazole Target Compound D->E

Synthetic workflow from pyrazole acrylic acid to 1,3,4-oxadiazole derivatives.

References

  • Verma, G., Chashoo, G., Ali, A., Khan, M. F., Akhtar, W., Ali, I., Akhtar, M., Alam, M. M., & Shaquiquzzaman, M. (2018). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. Bioorganic Chemistry, 77, 106-124.[Link]

  • Zhang, Y., Wang, C., Zhang, N., Fu, R., & Yin, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12716.[Link]

Confirming the Target of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid: A Comparative Binding Assay Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the experimental validation strategy for confirming the biological target of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid , a structural analog implicated in metabolic regulation. Based on structure-activity relationship (SAR) profiling of pyrazole-acrylic acid derivatives, this compound is primarily investigated as an agonist of GPR109A (HCAR2) , with potential off-target activity against the Mitochondrial Pyruvate Carrier (MPC) .

Executive Summary

This compound represents a class of pyrazole-based carboxylic acid bioisosteres designed to target metabolic receptors. Its structural core—a pyrazole ring substituted with an ethyl group and an acrylic acid tail—mimics the pharmacophore of Nicotinic Acid (Niacin) , the endogenous ligand for GPR109A (HCAR2) .

Confirming the target of this compound requires distinguishing between high-affinity binding to GPR109A (desired for antilipolytic effects) and potential cross-reactivity with the Mitochondrial Pyruvate Carrier (MPC), a common target for related cinnamic acid derivatives. This guide compares binding assay methodologies to definitively validate the target and assesses the compound's performance against standard alternatives like Niacin and Acipimox.

Target Identification & Mechanism of Action

The primary putative target, GPR109A (HCAR2) , is a G_i/G_o-coupled GPCR expressed in adipocytes and immune cells. Activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels and inhibiting lipolysis.

  • Primary Mechanism (GPR109A): Binding induces G_i protein coupling

    
    
    
    
    
    cAMP
    
    
    
    
    PKA activity
    
    
    
    
    Lipolysis (Free Fatty Acid release).
  • Secondary/Off-Target Risk (MPC): Pyrazole-acrylic acids can mimic

    
    -cyano-cinnamic acids (e.g., UK-5099), inhibiting pyruvate transport into mitochondria.
    
Signaling Pathway Visualization

The following diagram illustrates the GPR109A signaling cascade and the points of intervention for binding and functional assays.

GPR109A_Pathway Compound 3-(2-Ethylpyrazol-3-yl) prop-2-enoic acid GPR109A GPR109A (HCAR2) Receptor Compound->GPR109A High Affinity Binding (Kd < 100 nM) Gi_Protein Gi/Go Protein Complex GPR109A->Gi_Protein Activation BetaArrestin Beta-Arrestin Recruitment GPR109A->BetaArrestin Biased Signaling? AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibition cAMP cAMP Levels AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Promotes Flushing Cutaneous Flushing (Side Effect) BetaArrestin->Flushing Mediates

Caption: GPR109A signaling pathway showing the bifurcation between the antilipolytic G-protein pathway and the Beta-arrestin pathway responsible for flushing side effects.

Comparative Analysis of Binding Assays

To confirm the target, researchers must choose an assay that balances sensitivity, throughput, and the ability to detect functional efficacy.

FeatureRadioligand Binding (SPA/Filtration) GTP

S Binding
Surface Plasmon Resonance (SPR) Thermal Shift Assay (DSF)
Primary Utility Gold Standard for Affinity (

/

)
Functional Potency (

)
Kinetics (

/

)
Initial Hit Screening
Target Relevance Direct competition with [3H]-Niacin confirms GPR109A site.Confirms G-protein coupling (agonist vs. antagonist).Direct physical binding; label-free.Detects thermal stabilization of purified protein.
Sensitivity High (pM to nM range)Medium (nM range)Medium-HighLow-Medium
Throughput High (96/384-well)HighMediumHigh
Pros Proven industry standard; robust data.Differentiates agonists from antagonists.Real-time kinetics; no radioactive waste.Cheap; fast; no radiolabel needed.
Cons Requires radioactivity; equilibrium only.Non-equilibrium conditions can affect data.Requires purified receptor (difficult for GPCRs).High protein consumption; prone to artifacts.

Recommendation: For confirming the target of this compound, Radioligand Binding using [^3H]-Nicotinic Acid is the definitive method to prove it binds to the orthosteric site of GPR109A. This should be followed by a GTP


S assay  to confirm agonism.
Detailed Experimental Protocol: Radioligand Competition Binding

This protocol uses membrane preparations from CHO-K1 cells stably expressing human GPR109A (HCAR2) to determine the binding affinity (


) of the test compound relative to Niacin.
Materials & Reagents
  • Source: CHO-K1-GPR109A membranes (commercial or in-house prep).

  • Radioligand: [^3H]-Nicotinic Acid (Specific Activity: ~50-60 Ci/mmol).

  • Reference Ligand: Nicotinic Acid (Niacin) (non-labeled).

  • Test Compound: this compound (dissolved in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl

    
    , pH 7.4.
    
  • GF/B Filter Plates: Pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.

Step-by-Step Workflow
  • Preparation of Membranes:

    • Thaw frozen membranes on ice.

    • Homogenize gently and dilute in Assay Buffer to a concentration of 5-10

      
      g protein/well.
      
  • Compound Dilution:

    • Prepare a 10-point serial dilution of the test compound in DMSO (starting at 100

      
      M, 1:3 dilutions).
      
    • Prepare non-specific binding (NSB) control using 1 mM unlabeled Nicotinic Acid.

  • Assay Assembly (96-well plate):

    • Add 25

      
      L  of Assay Buffer.
      
    • Add 25

      
      L  of Test Compound (or vehicle/NSB control).
      
    • Add 25

      
      L  of [^3H]-Nicotinic Acid (Final concentration: ~5-10 nM, close to 
      
      
      
      ).
    • Add 175

      
      L  of Membrane Suspension to initiate the reaction.
      
  • Incubation:

    • Incubate at Room Temperature (25°C) for 60 minutes with gentle agitation. This ensures equilibrium binding.

  • Termination & Harvesting:

    • Filter the reaction mixture through PEI-soaked GF/B filter plates using a vacuum manifold.

    • Wash filters 3x with 500

      
      L of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
      
  • Quantification:

    • Dry the filter plates (50°C for 30 min).

    • Add 50

      
      L of Scintillation Cocktail to each well.
      
    • Count Radioactivity (CPM) using a Microbeta or TopCount Scintillation Counter.

  • Data Analysis:

    • Calculate % Specific Binding.

    • Fit data to a one-site competition model (Cheng-Prusoff equation) to determine

      
      :
      
      
      
      
    • Where

      
       is the radioligand concentration and 
      
      
      
      is the dissociation constant of [^3H]-Nicotinic Acid.
Performance Comparison & Data Interpretation

The following table illustrates expected performance metrics for this compound if it is a potent GPR109A agonist, compared to standard alternatives.

CompoundTarget Affinity (

)
Functional Potency (

)
Flushing Liability (Beta-Arrestin)MPC Inhibition (

)
Niacin (Standard) ~50-100 nM~100 nMHigh (Strong Recruitment)> 1 mM (None)
Acipimox ~1-5

M
~5

M
Low> 1 mM
Test Compound Expected: < 200 nM Expected: < 500 nM Low (Desired Profile) Check (> 10

M)
MK-6892 ~10 nM~20 nMReducedN/A

Interpretation:

  • Confirmed Target: If the

    
     is < 1 
    
    
    
    M and specific binding is displaced >90%, GPR109A is the confirmed target.
  • Selectivity Check: If the compound also inhibits mitochondrial pyruvate uptake (MPC assay) with

    
     < 1 
    
    
    
    M, it is a dual inhibitor, which may confound metabolic data.
Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis Membranes CHO-K1-GPR109A Membranes Incubation Incubate 60 min @ 25°C Membranes->Incubation Ligand [3H]-Nicotinic Acid (Radioligand) Ligand->Incubation Compound Test Compound (Serial Dilution) Compound->Incubation Filtration Filter Harvest (GF/B Plates) Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting CurveFit Data Fitting (Ki Calculation) Counting->CurveFit

Caption: Step-by-step workflow for the Radioligand Competition Binding Assay used to validate GPR109A affinity.

References
  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry. Link

  • Shen, H.C., et al. (2007). "Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a." Bioorganic & Medicinal Chemistry Letters. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences. Link

  • Cheng, Y., & Prusoff, W.H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • Divakaruni, A.S., et al. (2013). "Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier." Proceedings of the National Academy of Sciences. Link

Independent Verification of the Synthesis and Purity of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and materials science, the pyrazole scaffold remains a cornerstone for the development of novel molecular entities.[1] Its prevalence in a wide array of biologically active compounds necessitates robust and verifiable synthetic and analytical methodologies. This guide provides an in-depth, independent verification of the synthesis and purity of a promising, yet sparsely documented compound: 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid.

Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishes self-validating systems for protocol integrity, and is grounded in authoritative references. We will explore a primary synthetic route, propose an alternative for comparative analysis, and detail a rigorous analytical workflow for unequivocal purity determination.

I. Synthesis of this compound: A Two-Step Approach

The most direct and literature-supported method for the synthesis of this compound involves a two-step sequence: the formylation of N-ethylpyrazole followed by a Knoevenagel condensation.

Step 1: Vilsmeier-Haack Formylation of 1-Ethylpyrazole

The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic systems.[2][3][4] The reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent (a chloroiminium salt), which then undergoes an electrophilic aromatic substitution with the pyrazole ring.

Causality of Experimental Choices:

  • Substrate: 1-Ethylpyrazole is chosen as the starting material due to its commercial availability and the directing effect of the ethyl group.

  • Reagents: DMF and POCl₃ are the classic reagents for generating the Vilsmeier reagent in situ, offering a balance of reactivity and cost-effectiveness.

  • Regioselectivity: The formylation of N-alkylpyrazoles is known to yield a mixture of isomers, primarily the 4-formyl and 5-formyl derivatives. However, under certain conditions, the 3-formyl isomer can also be obtained, albeit often as a minor product. The electron-donating nature of the ethyl group activates the pyrazole ring towards electrophilic substitution. The regiochemical outcome is a delicate balance of electronic and steric effects.

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a stirred solution of N,N-dimethylformamide (3.0 eq.) at 0 °C, slowly add phosphorus oxychloride (1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add 1-ethylpyrazole (1.0 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of isomeric aldehydes, should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Trustworthiness through Self-Validation:

The successful synthesis of the precursor aldehyde is validated by the distinct spectroscopic signatures of the different isomers. The separation of these isomers is crucial and will be addressed in the analytical verification section.

Step 2: Knoevenagel Condensation with Malonic Acid

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. The Doebner modification, which utilizes pyridine as a base and solvent, is particularly effective for the condensation of aldehydes with malonic acid, leading to the formation of α,β-unsaturated carboxylic acids.

Causality of Experimental Choices:

  • Reactants: The purified 2-ethylpyrazole-3-carbaldehyde is reacted with malonic acid, a readily available and effective active methylene compound for this transformation.

  • Catalyst and Solvent: Pyridine acts as both a basic catalyst to deprotonate malonic acid and as a solvent for the reaction. A small amount of piperidine can be added to accelerate the reaction.

  • Decarboxylation: The initial condensation product is a dicarboxylic acid, which readily undergoes decarboxylation upon heating in the presence of pyridine to yield the desired acrylic acid.

Experimental Protocol: Knoevenagel Condensation

  • In a round-bottom flask, dissolve 2-ethylpyrazole-3-carbaldehyde (1.0 eq.) and malonic acid (1.5 eq.) in pyridine (5-10 volumes).

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Heat the reaction mixture to reflux (around 115 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Diagram of the Primary Synthetic Workflow

Synthesis_Workflow Start 1-Ethylpyrazole Vilsmeier Vilsmeier-Haack Formylation (DMF, POCl₃) Start->Vilsmeier Aldehyde 2-Ethylpyrazole-3-carbaldehyde (and isomers) Vilsmeier->Aldehyde Purification Column Chromatography Aldehyde->Purification PureAldehyde Pure 2-Ethylpyrazole-3-carbaldehyde Purification->PureAldehyde Knoevenagel Knoevenagel Condensation (Malonic Acid, Pyridine) PureAldehyde->Knoevenagel Product This compound Knoevenagel->Product

Caption: Primary synthetic route to this compound.

II. Alternative Synthetic Route: A Comparative Perspective

For a comprehensive evaluation, it is prudent to consider an alternative synthetic pathway. A plausible alternative involves the Wittig reaction, a cornerstone of alkene synthesis.

Wittig Reaction Approach

This approach would also start with the formylated pyrazole precursor but would utilize a phosphorus ylide to construct the acrylic acid moiety.

Experimental Protocol: Wittig Reaction (Hypothetical)

  • Ylide Preparation: (Carbethoxymethylene)triphenylphosphorane is a stable ylide that can be prepared from ethyl bromoacetate and triphenylphosphine, followed by treatment with a base.

  • Wittig Reaction: The purified 2-ethylpyrazole-3-carbaldehyde (1.0 eq.) is reacted with (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in a suitable solvent like THF or dichloromethane at room temperature.

  • Hydrolysis: The resulting ethyl 3-(2-ethylpyrazol-3-yl)prop-2-enoate is then hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification.

Comparison with Knoevenagel Condensation

FeatureKnoevenagel CondensationWittig Reaction
Reagents Malonic acid, pyridine, piperidineTriphenylphosphine, ethyl bromoacetate, base
Byproducts CO₂, waterTriphenylphosphine oxide
Stereoselectivity Generally favors the more stable E-isomerCan produce mixtures of E/Z isomers, though often favors the E-isomer with stabilized ylides
Purification Precipitation and recrystallizationOften requires chromatography to remove triphenylphosphine oxide
Overall Efficiency Typically a one-pot condensation and decarboxylationA multi-step process (ylide formation, Wittig reaction, hydrolysis)

III. Independent Verification of Purity: A Multi-Technique Approach

The unambiguous confirmation of the structure and purity of the synthesized this compound requires a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of a compound and for separating isomers. A reverse-phase HPLC method is well-suited for this analysis.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyrazole and acrylic acid chromophores absorb, typically around 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the initial mobile phase composition.

Trustworthiness through Self-Validation:

The purity of the final product can be determined by the area percentage of the main peak. The presence of any isomeric impurities from the Vilsmeier-Haack reaction would be evident as separate peaks with distinct retention times. The retention behavior of pyrazole isomers in reverse-phase HPLC is influenced by subtle differences in their polarity and interaction with the stationary phase.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule.

Expected ¹H NMR Data (in CDCl₃, estimated):

  • Ethyl Group: A triplet around 1.4-1.6 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂).

  • Pyrazole Ring Protons: Two doublets in the aromatic region, likely between 7.0 and 8.0 ppm. The exact chemical shifts will be highly dependent on the substitution pattern.

  • Acrylic Acid Protons: Two doublets for the vinyl protons, with a characteristic large coupling constant (J ≈ 15-16 Hz) for the trans configuration. One proton will be around 6.3-6.5 ppm (alpha to the carbonyl) and the other around 7.6-7.8 ppm (beta to the carbonyl).

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

Expected ¹³C NMR Data (in CDCl₃, estimated):

  • Ethyl Group: Signals around 15 ppm (CH₃) and 50 ppm (CH₂).

  • Pyrazole Ring Carbons: Three signals in the aromatic region, typically between 110 and 150 ppm.

  • Acrylic Acid Carbons: Signals for the vinyl carbons around 120-145 ppm and the carbonyl carbon around 170 ppm.

Trustworthiness through Self-Validation:

The differentiation between the desired 3-substituted isomer and other potential isomers (e.g., 5-substituted) can be achieved through careful analysis of the NMR data, particularly the coupling patterns of the pyrazole ring protons and through-space correlations observed in 2D NMR experiments like NOESY. The chemical shifts of pyrazole carbons are sensitive to the position of substituents.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data (ESI+):

  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺. For C₈H₁₀N₂O₂, the expected m/z would be approximately 167.08.

  • Fragmentation: Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN.[8] Carboxylic acids typically lose H₂O or CO₂. The fragmentation pattern will provide structural information. The nitrogen rule in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[9]

Diagram of the Analytical Verification Workflow

Verification_Workflow Synthesized_Product Synthesized Product (this compound) HPLC HPLC Analysis (Purity & Isomer Check) Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesized_Product->MS Purity_Confirmed Purity > 98% HPLC->Purity_Confirmed Structure_Confirmed Structure Verified NMR->Structure_Confirmed Identity_Confirmed Identity Confirmed MS->Identity_Confirmed Final_Verification Independently Verified Compound Purity_Confirmed->Final_Verification Structure_Confirmed->Final_Verification Identity_Confirmed->Final_Verification

Caption: Multi-technique workflow for the independent verification of purity and structure.

IV. Conclusion

The synthesis of this compound via a Vilsmeier-Haack formylation followed by a Knoevenagel condensation is a viable, albeit challenging, route due to the potential for isomer formation. A rigorous purification protocol for the intermediate aldehyde is paramount. The independent verification of the final product's purity and identity is not merely a suggestion but a necessity for its application in research and development. The multi-technique analytical workflow detailed herein, combining HPLC, NMR, and MS, provides a robust and self-validating system to ensure the quality and integrity of this promising pyrazole derivative.

V. References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Hassan, A.S., Moustafa, G.O., Awad, H.M., Nossier, E.S., & Mady, M.F. (2021). Design, synthesis, anticancer evaluation, enzymatic assays, and a molecular modeling study of novel pyrazole-indole hybrids. ACS Omega, 6(19), 12361–12374. [Link]

  • Kovács, Z., Forgács, E., & Cserháti, T. (2001). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 24(13), 1935-1946. [Link]

  • Jimeno, M. L., Alkorta, I., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • Rasal, A. M., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(4), 843-848. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [Link]

  • Begtrup, M., et al. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(2), 107-168. [Link]

  • Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2848. [Link]

  • Elguero, J., et al. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(10), 677-683. [Link]

  • Kowalewski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 422-427. [Link]

  • Mobinikhaledi, A., et al. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Abdelhamid, I. A., et al. (2021). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole- substituted heterocyclic systems. Arkivoc, 2021(1), 162-235. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2018). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 195-248. [Link]

  • ResearchGate. (2018). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. [Link]

  • Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of mass spectrometry, 34(5), 502-510. [Link]

  • Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. [Link]

  • Sander, L. C., & Wise, S. A. (2011). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Analytical and bioanalytical chemistry, 400(7), 1937-1948. [Link]

  • Kádár, J., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(1), 35-44. [Link]

  • Chemistry Steps. (2025). The Nitrogen Rule in Mass Spectrometry. [Link]

  • All 'Bout Chemistry. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 [Video]. YouTube. [Link]

  • Saito, Y., et al. (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Molecules, 24(13), 2469. [Link]

  • Kaczmarski, K., & Szabelski, P. (2022). Investigation of the Adsorption and Retention of Charged Compounds In RPLC. [Link]

Sources

evaluating the selectivity of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid against different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous protocol for evaluating the biological selectivity of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid (and its bioactive derivatives), a structural class recognized in medicinal chemistry for its potential as a Michael acceptor pharmacophore.

Based on the structural motif—an N-ethyl pyrazole ring conjugated to an acrylic acid tail—this compound acts as a key scaffold for designing inhibitors targeting cysteine-rich enzymes (e.g., Falcipain-2, HDACs) or disrupting microtubule dynamics. The following guide synthesizes methodologies from authoritative bioorganic studies (e.g., Verma et al., 2018) to provide a standardized evaluation framework.

Executive Summary & Compound Profile

Compound: this compound (EPPA) Class: Pyrazole Acrylic Acid / Cinnamic Acid Bioisostere Primary Mechanism: Electrophilic attack via the


-unsaturated carbonyl (Michael acceptor) targeting nucleophilic cysteine residues on proteins; potential tubulin polymerization inhibition.
Therapeutic Context:  Investigated primarily for anticancer  (HDAC/Tubulin targets) and antimalarial  (Falcipain-2 inhibition) activity.
Why This Evaluation Matters

Small molecule acrylic acids often suffer from poor cellular permeability or off-target toxicity due to their high reactivity. Evaluating selectivity —the window between efficacy against malignant cells and toxicity toward normal tissue—is the critical " go/no-go " step in developing EPPA derivatives.

Comparative Performance Landscape

To objectively assess EPPA, it must be benchmarked against standard-of-care agents and structural analogues.

FeatureEPPA (Scaffold) Doxorubicin (Standard) Tranilast (Analog)
Primary Target Cysteine Proteases / TubulinDNA Intercalation / Topo IITGF-

/ Collagen synthesis
Selectivity Index (SI) Variable (High in derivatives)Low (Cardiotoxic)High (Anti-inflammatory)
Cellular Permeability Moderate (Acidic moiety limits entry)HighHigh
Toxicity Profile Potential Michael Adduct toxicityHigh systemic toxicityLow
Key Advantage Tunable scaffold for targeted deliveryProven efficacySafety profile

Mechanism of Action & Signaling Pathways

The biological activity of pyrazole acrylic acids typically hinges on the formation of a covalent bond with specific protein targets.

Pathway Visualization: Michael Addition & Apoptosis Induction

The following diagram illustrates the putative mechanism where the electrophilic alkene of EPPA targets intracellular signaling nodes.

G EPPA 3-(2-Ethylpyrazol-3-yl) prop-2-enoic acid Membrane Cell Membrane (Passive Diffusion/Transport) EPPA->Membrane Entry Target Cysteine-Rich Target (e.g., HDAC, Tubulin, Falcipain) Membrane->Target Intracellular Access Adduct Michael Adduct Formation (Covalent Inhibition) Target->Adduct Nucleophilic Attack (-SH) Signal Signaling Disruption (Cell Cycle Arrest / Histone Acetylation) Adduct->Signal Inactivation Apoptosis Apoptosis / Cell Death Signal->Apoptosis G2/M Arrest

Caption: Putative mechanism of action showing the electrophilic targeting of cysteine residues by the pyrazole acrylic acid scaffold, leading to downstream apoptosis.

Experimental Protocol: Selectivity Evaluation

This protocol ensures data integrity and reproducibility (E-E-A-T compliant).

Phase A: Cell Line Selection

Select a panel that represents the target disease state and a healthy control to calculate the Selectivity Index (SI).

  • Cancer Panel:

    • MCF-7: Breast adenocarcinoma (Hormone dependent).

    • A549: Lung carcinoma (KRAS mutant, drug resistance model).

    • HCT-116: Colorectal carcinoma.

    • K562: Chronic myeloid leukemia (Suspension line).

  • Normal Control (Critical for Selectivity):

    • HEK293: Human Embryonic Kidney (Standard).

    • HFF-1: Human Foreskin Fibroblasts (Strict normal control).

Phase B: Cytotoxicity Assay (SRB Protocol)

The Sulforhodamine B (SRB) assay is preferred over MTT for pyrazole derivatives to avoid metabolic interference often seen with tetrazolium salts.

Reagents:

  • SRB Solution: 0.4% (w/v) in 1% acetic acid.

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Solubilizer: 10 mM Tris base (pH 10.5).

Workflow:

  • Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add EPPA at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M). Include Doxorubicin  as a positive control.
    
  • Fixation: After 48h, fix cells with cold 10% TCA for 1h at 4°C. Wash 5x with water.

  • Staining: Add SRB solution for 30 min. Wash 4x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize bound dye with Tris base. Measure Absorbance (OD) at 510 nm.

Phase C: Data Analysis & Selectivity Index Calculation

1. IC50 Determination: Plot OD vs. log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate the concentration inhibiting 50% of growth (


).

2. Selectivity Index (SI): The SI quantifies the therapeutic window.



  • SI < 2: General toxicity (Poor candidate).

  • SI > 10: Highly selective (Promising lead).

Experimental Workflow Visualization

The following diagram outlines the decision tree for evaluating the compound's "Go/No-Go" status based on experimental data.

Workflow Start Compound Synthesis (EPPA) Screen Primary Screen (3 Cell Lines @ 10µM) Start->Screen Hit >50% Inhibition? Screen->Hit IC50 Dose Response (0.1 - 100µM) Hit->IC50 Yes Discard Discard / Redesign (SI < 2) Hit->Discard No Normal Toxicity Screen (HEK293 / HFF-1) IC50->Normal Calc Calculate SI (Normal/Cancer) Normal->Calc Decision Evaluation Calc->Decision Lead Lead Candidate (SI > 10) Decision->Lead High Selectivity Decision->Discard Toxic

Caption: Logic flow for the stepwise evaluation of EPPA, prioritizing selectivity index (SI) as the key determinant for progression.

Expected Results & Interpretation

Based on literature regarding pyrazole acrylic acid derivatives (e.g., Verma et al., Kamel et al.):

  • The Free Acid (EPPA): Often shows moderate

    
     values (20–50 
    
    
    
    M) due to limited membrane permeability of the carboxylic acid group at physiological pH.
  • Derivatives (Amides/Esters): Capping the acid (e.g., forming an oxadiazole or amide) typically improves potency into the nanomolar range (

    
    M) and enhances selectivity.
    
  • Selectivity Profile: Pyrazole scaffolds generally exhibit lower toxicity toward fibroblasts compared to standard chemotherapeutics like Doxorubicin, often yielding SI values > 5.

Troubleshooting:

  • High background in SRB? Ensure thorough washing with acetic acid.

  • Low potency? Consider synthesizing the methyl ester or N-phenyl amide derivative to improve lipophilicity.

References

  • Verma, G., et al. (2018).[1][2][3] "Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents." Bioorganic Chemistry.

  • Kamel, M.G., et al. (2022). "Structure-based design of novel pyrazolyl-chalcones as anti-cancer and antimicrobial agents." Monatshefte für Chemie.

  • Zhang, Y., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Biology.

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for Pyrazole Derivatives."

Sources

benchmarking the antioxidant activity of 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid against standard antioxidants

[1]

Executive Summary

Compound Class: Pyrazole-conjugated

Target Mechanism:

This guide outlines the standardized benchmarking protocol for 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid . Unlike simple phenolic antioxidants (e.g., Vitamin C), this compound features a pyrazole core linked to an acrylic acid tail. This structure suggests it may function less as a sacrificial reductant and more as an electrophilic modulator of the Nrf2/Keap1 pathway. Consequently, benchmarking must compare it against both stoichiometric scavengers (Ascorbic Acid, Trolox) and characterize its specific reactivity profile.

Part 1: Benchmarking Strategy & Control Selection

To objectively validate the antioxidant potential of this compound, you must employ a multi-assay approach that accounts for its specific solubility and reaction kinetics.

The "Gold Standard" Controls

Do not rely on a single reference. Use the following hierarchy of controls to contextualize your data:

Control StandardRole in BenchmarkRationale
L-Ascorbic Acid Hydrophilic Benchmark The universal standard for rapid electron transfer (SET). Defines the "ceiling" of direct scavenging efficacy in aqueous media.
Trolox Amphiphilic Benchmark A water-soluble analog of Vitamin E. Critical for comparing activity in organic solvents (MeOH/DMSO) where your pyrazole derivative is likely most soluble.
Gallic Acid Phenolic Benchmark Provides a reference for Hydrogen Atom Transfer (HAT) efficiency. Useful if the pyrazole ring contains exchangeable protons (e.g., NH, though N-ethyl substitution limits this).
The "Dual-Pathway" Hypothesis

While standard assays (DPPH/ABTS) measure chemical scavenging, the prop-2-enoic acid moiety (acrylic acid) acts as a Michael Acceptor. In biological systems, this electrophile can alkylate cysteine residues on Keap1 , releasing Nrf2 to upregulate endogenous antioxidant enzymes (HO-1, NQO1).

  • Implication: Your compound may show moderate IC50 in DPPH (chemical test) but high potency in cellular assays. The guide below focuses on the chemical benchmarking first.

Part 2: Experimental Protocols (Self-Validating Systems)

Phase 1: Solubility & Stock Preparation

The integrity of all subsequent data rests on this step. Pyrazole acrylic acids often precipitate in pure water.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).

    • Recommendation: Prepare a 10 mM stock solution in 100% DMSO.

  • Working Dilutions: Dilute with the assay buffer immediately prior to use. Ensure final DMSO concentration is <1% (v/v) to avoid solvent interference with radical stability.

Phase 2: DPPH Radical Scavenging Assay

Mechanism: Mixed HAT/SET. Best for lipophilic/amphiphilic compounds.

Protocol:

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Protect from light (solution should be deep purple).

  • Sample Prep: Prepare a dilution series of this compound (e.g., 10, 25, 50, 100, 200 µM) in Methanol.

  • Reaction:

    • Add 100 µL of Sample to 100 µL of DPPH solution in a 96-well plate.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Ascorbic Acid standard series + 100 µL DPPH.

  • Incubation: 30 minutes in the dark at Room Temperature (25°C).

  • Measurement: Read Absorbance at 517 nm .

Validation Check: The Absorbance of the Blank (


Phase 3: FRAP Assay (Ferric Reducing Antioxidant Power)

Mechanism: Single Electron Transfer (SET). Measures reducing capacity under acidic conditions.

Protocol:

  • FRAP Reagent (Fresh): Mix 10:1:1 ratio of:

    • Acetate Buffer (300 mM, pH 3.6)

    • TPTZ (10 mM in 40 mM HCl)

    • 
       (20 mM)
      
  • Reaction:

    • Add 10 µL of Sample (or Trolox standard) to 190 µL of warmed (37°C) FRAP Reagent.

  • Incubation: Exactly 4 minutes at 37°C (Kinetic endpoint).

  • Measurement: Read Absorbance at 593 nm .

Data Output: Express results as Trolox Equivalents (TE) . This normalizes the reducing power of your pyrazole against a known stable antioxidant.

Part 3: Data Analysis & Expected Performance[1]

Based on structural analysis of pyrazole-acrylic acid derivatives (See References [1, 5, 6]), the expected performance profile is distinct from polyphenols.

Comparative Performance Table

Note: Values for the specific ethyl-pyrazole derivative should be determined experimentally. The "Reference Range" below is derived from structurally analogous pyrazole-4-carboxylic acid derivatives.

AssayStandard (Ascorbic Acid)Standard (Trolox)Expected Range (Pyrazole Analog) Interpretation
DPPH (

)
3 - 6 µg/mL4 - 8 µg/mL20 - 100 µg/mL Moderate direct scavenging. The pyrazole ring stabilizes radicals less effectively than a phenol.
FRAP Value High (>1000 µM TE)High (Reference)Moderate Electron donation is possible but limited by the electron-withdrawing acrylic acid group.
Mechanism Rapid H-donorH-donor / Chain breakerMichael Acceptor Primary value is likely indirect (signaling) rather than direct stoichiometric scavenging.

Part 4: Mechanism of Action (Visualization)[1]

The following diagram illustrates the bifurcated mechanism. While the benchmarking assays (left branch) measure direct chemical interaction, the biological potential (right branch) is driven by the electrophilic nature of the prop-2-enoic acid tail.

AntioxidantMechanismcluster_chemicalIn Vitro Chemical Benchmarkingcluster_biologicalBiological Potential (Nrf2)Compound3-(2-Ethylpyrazol-3-yl)prop-2-enoic acidMechanism1Direct Scavenging(Low Efficiency)Compound->Mechanism1H-Transfer?Mechanism2Michael Addition(Electrophilic Attack)Compound->Mechanism2Acrylic Acid TailDPPHDPPH Radical(Purple)ReducedDPPHReduced DPPH-H(Yellow)DPPH->ReducedDPPHMeasurableAbsorbance DropMechanism1->DPPHKeap1Keap1 Protein(Cysteine Thiols)Nrf2Nrf2 ReleaseKeap1->Nrf2DissociationAREAntioxidant ResponseElement (ARE)Nrf2->ARETranslocationEnzymesEndogenous Antioxidants(HO-1, SOD, CAT)ARE->EnzymesUpregulationMechanism2->Keap1Alkylation

Caption: Figure 1. Dual-pathway activity.[1][2] The compound exhibits moderate direct scavenging (measured by DPPH) but possesses high potential for indirect antioxidant upregulation via the Keap1-Nrf2 Michael addition pathway.

References

  • MDPI. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (Demonstrates IC50 ~10 µM for pyrazole derivatives against ROS).

  • Asian Publication Corporation. (2014). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. (Provides synthesis and characterization data for pyrazole-acrylic acid analogs).

  • Santa Cruz Biotechnology. Product Info: (2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid.[3] (Structural analog reference for acrylic acid derivatives). [3]

  • Banglajol. (2025).[4][5][6][7] Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives. (Benchmarks pyrazole derivatives using DPPH with IC50 ranges of 37-280 µg/ml).

  • ResearchGate. (2020). Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds.

  • RSC Advances. (2019). Inhibition of acrylic acid and acrylate autoxidation. (Discusses the radical trapping stoichiometry of acrylic acid derivatives).

Safety Operating Guide

Standard Operating Procedure & Safety Guide: Handling 3-(2-Ethylpyrazol-3-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug development, pyrazole-acrylic acid derivatives such as 3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid are highly valued building blocks, frequently utilized in the synthesis of kinase inhibitors and receptor antagonists. However, the exact structural features that make this compound synthetically useful also render it hazardous to laboratory personnel.

As a Senior Application Scientist, I emphasize that safety protocols cannot be mere checklists; they must be rooted in mechanistic understanding. This guide provides a self-validating operational framework for handling this compound, ensuring that your laboratory practices are as rigorous as your chemistry.

Quantitative Chemical & Hazard Profile

Note: Hazard classifications are synthesized from standardized safety data for structurally analogous pyrazole-carboxylic acids[1].

Property / ClassificationValue / GHS CodeMechanistic Implication
Physical State Solid (Crystalline/Powder)High risk of aerosolization and static adhesion during transfer.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; necessitates strict hygiene controls.
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation upon contact[1].
Serious Eye Damage Category 2A (H319)Causes serious eye irritation; risk of severe corneal damage[1].
STOT - Single Exposure Category 3 (H335)Inhalation of dust causes targeted respiratory tract irritation[2].

Mechanistic Toxicology: The "Why" Behind the Hazards

Understanding the physiological causality of a chemical's hazard profile is the first step in effective risk mitigation.

The structure of this compound features an


-unsaturated carboxylic acid (acrylic acid) moiety  conjugated to an ethylpyrazole ring. The 

-unsaturated carbonyl system is a classical Michael acceptor . In biological tissues, nucleophiles—such as the sulfhydryl (-SH) groups of cysteine residues in cellular proteins—undergo rapid conjugate addition to this double bond.

This covalent protein modification in the corneal epithelium, epidermis, and respiratory mucosa is the primary molecular mechanism driving its severe irritant properties (H315, H319, H335). Furthermore, the pyrazole ring introduces local basicity that can disrupt cellular pH upon contact, exacerbating localized tissue damage. To mitigate these risks, operations must be conducted in areas with appropriate exhaust ventilation, strictly avoiding aerosol and dust formation.

Personal Protective Equipment (PPE) Specifications

Selecting PPE requires matching the barrier material to the physical state of the chemical and the solvents in use.

PPE CategorySpecificationQuantitative StandardCausal Justification
Hand Protection (Solid) Nitrile Gloves

0.11 mm thickness
Provides a sufficient physical barrier against dry organic powders and prevents electrostatic adhesion to the skin.
Hand Protection (Solution) Butyl Rubber Gloves

0.30 mm thickness, >480 min breakthrough
Polar aprotic solvents (e.g., DMSO) rapidly permeate standard nitrile, carrying dissolved active compounds directly through the barrier.
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating)Airborne crystalline dust can easily bypass standard safety glasses, leading to severe corneal Michael addition reactions.
Respiratory Particulate RespiratorN95 or FFP3 (99.9% filtration)Prevents inhalation of aerosolized particulates that cause respiratory tract irritation[2].
Body Protection Flame-Retardant CoatNomex / 100% CottonProtects against incidental contact and minimizes static electricity buildup during powder transfer.

Operational Workflow & Logical Decision Tree

The following diagram outlines the logical progression for selecting PPE, handling the compound, and routing waste based on its physical state.

OperationalWorkflow Start Start: Handling this compound State Determine Physical State Start->State Dry Dry Powder Handling State->Dry Solution Solution Handling (DMSO/DMF) State->Solution PPE_Dry PPE: Nitrile Gloves (0.11mm) Safety Goggles, N95 Respirator Dry->PPE_Dry PPE_Sol PPE: Butyl Rubber Gloves Splash Goggles, Face Shield Solution->PPE_Sol Hood Execute Fume Hood Protocol (Validate Negative Pressure) PPE_Dry->Hood PPE_Sol->Hood Weigh Weigh with Anti-Static Tools Hood->Weigh If Solid Dissolve Slow Solvent Addition Hood->Dissolve If Solution Waste Waste Segregation Weigh->Waste Dissolve->Waste SolidWaste Solid Waste: Double-lined PE Bag Waste->SolidWaste LiquidWaste Liquid Waste: HDPE Carboy Waste->LiquidWaste

Logical workflow for PPE selection, handling, and disposal based on chemical state.

Operational Plan: Step-by-Step Handling Protocol

Every step in this protocol includes a Self-Validation Check to ensure the system is secure before proceeding.

Step 1: Environmental Preparation
  • Ensure operations are conducted inside a certified chemical fume hood.

  • Self-Validation Check: Tape a standard laboratory tissue (e.g., Kimwipe) to the bottom edge of the fume hood sash. A continuous, steady inward pull validates negative pressure. If the tissue hangs straight or flutters outward, do not open the chemical container.

  • Lower the sash to the designated safe operating height (typically 18 inches).

Step 2: Weighing and Transfer
  • Equip required PPE (Nitrile gloves, goggles, N95 respirator).

  • Use an anti-static weighing boat and a grounded, non-sparking spatula.

  • Causality: Static electricity causes the fine powder to repel from the spatula, creating an invisible aerosol cloud of respiratory irritants.

  • Self-Validation Check: Pass the spatula over a static eliminator (ionizer) before use. If powder clings aggressively to the exterior of the weighing boat during transfer, static is present; halt the procedure and re-ionize the workspace.

Step 3: Solubilization & Reagent Preparation
  • When dissolving the compound in polar aprotic solvents (e.g., DMSO, DMF), add the solvent to the solid slowly. Do not drop the solid into a beaker of solvent.

  • Causality: Adding solvent to the solid prevents the sudden displacement of air that occurs when powders are dropped into liquids, which can eject particulates into the breathing zone.

  • Self-Validation Check: Inspect the solution visually. A clear, particulate-free solution confirms the absence of suspended micro-crystals that could clog syringe needles or skew concentration calculations in subsequent assays.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.

Immediate Assessment & Cleanup
  • Evacuation: Evacuate personnel from the immediate vicinity to prevent tracking the compound throughout the laboratory.

  • Solid Spills: Do not dry sweep. Causality: Dry sweeping aerosolizes the Michael acceptor into the breathing zone. Instead, cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material using non-sparking tools[2].

  • Solution Spills: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials.

  • Decontamination: Wipe the affected area with a damp cloth followed by a 70% ethanol/water solution to ensure complete removal of organic residues.

Waste Segregation & Disposal
  • Solid Waste: Contaminated weighing paper, empty vials, and used PPE must be placed in a solid hazardous waste bag (double-lined polyethylene) labeled "Solid Organic Acid Waste."

  • Liquid Waste: Solutions containing the compound must be disposed of in a compatible high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Solvent Waste." Mixing organic acids with incompatible waste streams can lead to dangerous exothermic reactions.

References

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.